(3-Phenoxypyridin-2-yl)methanol
Descripción
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(3-phenoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-11-12(7-4-8-13-11)15-10-5-2-1-3-6-10/h1-8,14H,9H2 |
Clave InChI |
DRGANAYEOQHOPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(N=CC=C2)CO |
Origen del producto |
United States |
Synthesis Pathway of (3-Phenoxypyridin-2-yl)methanol: A Comprehensive Technical Guide
Executive Summary
(3-Phenoxypyridin-2-yl)methanol (CAS 780801-27-6) is a highly specialized heterocyclic building block utilized in the design and synthesis of advanced therapeutics. Its structural motif is prominently featured in the development of CXCR4 chemokine receptor antagonists and GPR120 modulators targeting metabolic and hyperlipidemic disorders .
Because direct functionalization of the 2-position of a 3-phenoxypyridine ring often requires harsh organometallic conditions (e.g., directed ortho-metalation), the most scalable and atom-economical approach relies on the functionalization of a pre-existing methyl group. This whitepaper details a robust, four-step synthetic cascade starting from commercially available 2-methylpyridin-3-ol, culminating in a highly efficient Boekelheide rearrangement.
Strategic Pathway Selection
The synthetic strategy avoids the direct reduction of carboxylic acids, which often requires hazardous reagents like lithium aluminum hydride (LiAlH₄). Instead, we leverage an oxidation-rearrangement sequence.
-
Ullmann O-Arylation: Installs the phenoxy ether linkage.
-
N-Oxidation: Activates the pyridine ring and acidifies the 2-methyl protons.
-
Boekelheide Rearrangement: Converts the activated 2-methyl group into an easily hydrolyzable acetate ester.
-
Saponification: Deprotects the ester to yield the final primary alcohol.
Four-step synthesis workflow for (3-Phenoxypyridin-2-yl)methanol.
Mechanistic Framework: The Boekelheide Rearrangement
The crux of this synthesis is the Boekelheide rearrangement, a transformation that elegantly shifts the oxidation state from the pyridine nitrogen to the adjacent carbon atom.
Causality of Transformation: Heating the N-oxide in acetic anhydride (Ac₂O) initiates an electrophilic attack by the N-oxide oxygen onto the carbonyl carbon of Ac₂O, forming an N-acetoxypyridinium intermediate. The liberated acetate counterion acts as a base, deprotonating the activated 2-methyl group to form an enamine-like "anhydrobase." This intermediate undergoes a concerted [3,3]-sigmatropic shift, transferring the acetoxy group to the methyl carbon while rearomatizing the pyridine ring.
Mechanistic steps of the Boekelheide rearrangement.
Quantitative Reaction Metrics
To facilitate process planning, the following table summarizes the quantitative parameters and expected efficiencies for each step of the workflow.
| Step | Transformation | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Ullmann O-Arylation | CuI, Cs₂CO₃, PhBr | 110 | 16 | 75 - 85 |
| 2 | N-Oxidation | mCPBA, CH₂Cl₂ | 0 to 25 | 4 | 90 - 95 |
| 3 | Boekelheide Rearrangement | Ac₂O | 120 | 6 | 65 - 75 |
| 4 | Saponification | NaOH, MeOH/H₂O | 25 | 2 | 95 - 99 |
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system , incorporating in-process controls (IPCs) and rationale for workup procedures to ensure high-fidelity execution.
Step 1: Synthesis of 2-Methyl-3-phenoxypyridine
Objective: Access the ether intermediate .
-
Causality: Copper(I) iodide (CuI) is utilized instead of Palladium because Cu-catalyzed Ullmann coupling is highly chemoselective for O-arylation over N-arylation in ambident pyridinol systems.
-
Procedure:
-
Charge a flame-dried flask with 2-methylpyridin-3-ol (1.0 eq), bromobenzene (1.2 eq), Cs₂CO₃ (2.0 eq), and CuI (0.1 eq) in anhydrous DMF.
-
Degas the mixture with N₂ for 15 minutes, then heat to 110°C for 16 hours.
-
-
Self-Validating Control:
-
IPC: Monitor via LC-MS. The reaction is complete when the starting mass (m/z 110) is fully consumed and replaced by the product mass (m/z 186).
-
Workup Rationale: Filter through Celite to remove insoluble copper salts. Dilute with ethyl acetate and wash with 1M NaOH. The basic wash ensures any unreacted 2-methylpyridin-3-ol partitions into the aqueous phase, leaving only the neutral ether product in the organic layer.
-
Step 2: Synthesis of 2-Methyl-3-phenoxypyridine 1-oxide
-
Causality: meta-Chloroperoxybenzoic acid (mCPBA) is a highly electrophilic oxidant that rapidly transfers oxygen to the nucleophilic pyridine nitrogen.
-
Procedure:
-
Dissolve 2-methyl-3-phenoxypyridine (1.0 eq) in dichloromethane (CH₂Cl₂) and cool to 0°C.
-
Add mCPBA (1.1 eq) portion-wise to control the exothermic oxidation.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
-
Self-Validating Control:
-
IPC: TLC (10% MeOH in CH₂Cl₂). The N-oxide will appear as a significantly lower Rf spot compared to the starting material due to the highly polar N-O bond.
-
Workup Rationale: Quench with saturated aqueous Na₂S₂O₃. This step is critical; it reduces any residual peroxides, preventing explosive hazards during solvent concentration. Wash with saturated NaHCO₃ to remove m-chlorobenzoic acid byproducts.
-
Step 3: Synthesis of (3-Phenoxypyridin-2-yl)methyl acetate
-
Causality: Acetic anhydride serves a dual purpose as both the electrophilic activating agent for the N-oxide and the solvent for the high-temperature rearrangement.
-
Procedure:
-
Dissolve the N-oxide intermediate (1.0 eq) in neat acetic anhydride (10 volumes).
-
Heat the solution to 120°C (reflux) for 6 hours.
-
-
Self-Validating Control:
-
IPC: Monitor by TLC (Hexanes/EtOAc 1:1). The highly polar N-oxide spot will disappear, replaced by a much less polar acetate ester spot.
-
Workup Rationale: Concentrate the mixture under reduced pressure to remove excess acetic anhydride. Co-evaporate with toluene twice to azeotropically remove trace acetic acid, preventing premature ester hydrolysis during storage.
-
Step 4: Synthesis of (3-Phenoxypyridin-2-yl)methanol
-
Causality: Base-catalyzed ester hydrolysis using NaOH rapidly cleaves the acetate. Methanol is used as a co-solvent to ensure the complete dissolution of the organic substrate, while hydroxide acts as the nucleophile.
-
Procedure:
-
Dissolve (3-phenoxypyridin-2-yl)methyl acetate (1.0 eq) in a 4:1 mixture of Methanol/H₂O.
-
Add NaOH (2.0 eq) and stir at room temperature for 2 hours.
-
-
Self-Validating Control:
-
IPC: LC-MS will show the disappearance of the acetate mass and the emergence of the primary alcohol (m/z 202).
-
Workup Rationale: Evaporate the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The final purity is confirmed by ¹H NMR; validation is achieved by observing the disappearance of the sharp acetate methyl singlet (~2.1 ppm) and the appearance of a broad, exchangeable hydroxyl proton.
-
References
- Source: Google Patents (US20040209921A1)
- Source: Google Patents (AU2007326395B2)
-
2-Methyl-3-phenoxypyridine (CID 12673496) Source: PubChem URL:[Link]
Comprehensive Technical Guide on (3-Phenoxypyridin-2-yl)methanol: Physicochemical Profiling, Synthesis, and Pharmacological Applications
Executive Overview
In modern drug discovery, the architectural flexibility of pyridine derivatives makes them indispensable scaffolds. (3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a highly specialized building block utilized primarily in the synthesis of advanced therapeutics. Characterized by a pyridine core functionalized with a hydroxymethyl group at the C2 position and a phenoxy ether at the C3 position, this molecule offers unique electronic and steric properties. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with an authoritative breakdown of its physicochemical properties, self-validating synthetic workflows, and its critical role in modulating GPR120 and CXCR4 receptor pathways.
Physicochemical Profiling
Understanding the baseline physical and chemical properties of (3-Phenoxypyridin-2-yl)methanol is critical for predicting its behavior in organic synthesis and formulation. The presence of the hydrogen-bond donating hydroxyl group paired with the lipophilic phenoxy ring creates an amphiphilic balance ideal for subsequent derivatization.
| Property | Value | Method/Condition |
| Chemical Name | (3-Phenoxypyridin-2-yl)methanol | IUPAC Nomenclature |
| CAS Number | 780801-27-6 | Registry Database 1 |
| Molecular Formula | C₁₂H₁₁NO₂ | Elemental Analysis |
| Molecular Weight | 201.22 g/mol | Calculated |
| LogP (Octanol/Water) | ~1.5 | Computational Estimation |
| Topological Polar Surface Area | 42.4 Ų | Structural Analysis |
| Hydrogen Bond Donors | 1 | Structural Analysis |
| Hydrogen Bond Acceptors | 3 | Structural Analysis |
| Physical State | Yellow Solid | Visual Observation (Post-Isolation) |
Synthetic Methodology & Mechanistic Causality
The primary route to obtain (3-Phenoxypyridin-2-yl)methanol involves the chemoselective reductive dehalogenation of its chlorinated precursor, (6-chloro-3-phenoxypyridin-2-yl)methanol 2.
Step-by-Step Protocol & Causality
-
Substrate Solubilization: Dissolve (6-chloro-3-phenoxypyridin-2-yl)methanol (e.g., 88 mg) in absolute ethanol (1.5 mL).
-
Causality: Ethanol is selected as the solvent because its protic nature stabilizes the transition state during the oxidative addition of the C-Cl bond to the palladium center, while ensuring complete solubilization of the starting material.
-
-
Catalyst Addition: Introduce 10 mg of 10% Palladium on Carbon (Pd/C) catalyst to the solution.
-
Causality: The 10% Pd/C provides an optimal surface-area-to-volume ratio, facilitating rapid adsorption of hydrogen gas and the aryl chloride substrate without over-reducing the aromatic pyridine or phenoxy rings.
-
-
Hydrogenation: Purge the reaction vessel and stir the mixture under a hydrogen atmosphere (1 atm) at room temperature for 20 hours.
-
Self-Validating Checkpoint: Before proceeding to workup, extract a 10 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is validated as complete when the isotopic cluster corresponding to the chlorinated starting material (M+H ~236 m/z) is entirely replaced by the product peak (M+H 202 m/z).
-
Workup & Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Distill off the solvent under reduced pressure to afford the title compound as a yellow solid.
Synthesis workflow of (3-Phenoxypyridin-2-yl)methanol via catalytic hydrogenation.
Pharmacological Applications & Receptor Modulation
(3-Phenoxypyridin-2-yl)methanol is not typically an end-stage drug; rather, it is a highly valued intermediate used to construct complex pharmacophores targeting specific G-protein coupled receptors (GPCRs) and chemokine receptors.
GPR120 (FFAR4) Agonism
GPR120 is a lipid-sensing receptor expressed in the pituitary gland and enteroendocrine cells. Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1), which subsequently enhances insulin secretion and sensitivity. By utilizing (3-Phenoxypyridin-2-yl)methanol, chemists synthesize phenyl-isoxazol-3-ol derivatives (e.g., 5-(4-((3-phenoxypyridin-2-yl)methoxy)phenyl)isoxazol-3-ol) 2. These derivatives act as potent GPR120 agonists, exhibiting significant hypoglycemic and blood-lipid-lowering actions, making them prime candidates for treating diabetes mellitus, obesity, and hyperlipidemia.
CXCR4 Chemokine Receptor Modulation
The CXCR4 receptor is heavily involved in leukocyte trafficking and serves as a primary co-receptor for HIV entry into host cells. Compounds incorporating the (3-Phenoxypyridin-2-yl)methanol structural motif have been patented as high-affinity CXCR4 binding agents 3. These modulators are deployed therapeutically to block viral entry in HIV infections and to mitigate inflammatory cell migration in conditions like rheumatoid arthritis.
Pharmacological pathways of (3-Phenoxypyridin-2-yl)methanol derivatives targeting GPR120 and CXCR4.
Analytical Characterization & Validation Standards
To ensure the integrity of the synthesized (3-Phenoxypyridin-2-yl)methanol before downstream application, the following self-validating analytical standards must be met:
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum must confirm the structural integrity of the molecule. Key diagnostic peaks include the methylene protons of the hydroxymethyl group (typically a singlet or doublet depending on hydrogen bonding, ~4.6-4.8 ppm) and the distinct multiplet patterns of the phenoxy and pyridine aromatic protons (6.8-8.5 ppm). The absence of a downfield shift associated with the C6-chlorine atom confirms successful dehalogenation.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column with a gradient of Water/Acetonitrile (0.1% TFA). A minimum purity of >95% (UV detection at 254 nm) is required before utilizing the compound in sensitive GPCR agonist synthesis.
References
-
Title: (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6 Source: ChemSrc URL: [Link]
- Title: US Patent 8,367,708 B2 - Phenyl-isoxazol-3-ol derivative Source: Google Patents / Googleapis URL
- Title: US Patent Application 20040209921A1 - CXCR4 chemokine receptor binding compounds Source: Google Patents URL
Sources
(3-Phenoxypyridin-2-yl)methanol: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmacological Utility
Executive Summary
In the landscape of modern medicinal chemistry, functionalized pyridine scaffolds serve as pivotal pharmacophores due to their favorable physicochemical properties and predictable metabolic profiles. (3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a highly specialized heterocyclic building block characterized by a lipophilic phenoxy ether at the C3 position and a reactive hydroxymethyl group at the C2 position[1]. This unique structural juxtaposition makes it an invaluable intermediate in the synthesis of complex receptor modulators, notably GPR120 agonists[2] and CXCR4 antagonists[3].
This whitepaper provides an in-depth analysis of its chemical identity, a self-validating synthesis methodology, and its mechanistic role in drug discovery workflows.
Chemical Identity & Physicochemical Profiling
The dual functionality of (3-phenoxypyridin-2-yl)methanol dictates its utility. The primary alcohol at the C2 position is primed for activation (e.g., via Mitsunobu conditions or halogenation), while the C3 phenoxy group provides essential steric bulk and lipophilicity required for deep hydrophobic pocket binding in target receptors[2].
Quantitative Data Summary
Below is the consolidated physicochemical profile of the compound[4],[1]:
| Property | Value |
| IUPAC Name | (3-phenoxypyridin-2-yl)methanol |
| CAS Number | 780801-27-6 |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| SMILES String | OCC1=NC=CC=C1OC2=CC=CC=C2 |
| Minimum Purity Specification | |
| Structural Features | C2-hydroxymethyl, C3-phenoxy ether on a pyridine core |
Synthesis Methodology: A Self-Validating Protocol
Synthesizing (3-phenoxypyridin-2-yl)methanol requires careful chemoselectivity. The most efficient route involves a Nucleophilic Aromatic Substitution (SNAr) of (3-fluoropyridin-2-yl)methanol with phenol.
Causality in Experimental Design
A common pitfall in this synthesis is the potential for the C2-primary alcohol to act as a nucleophile, leading to intermolecular etherification. However, by exploiting the pKa difference between phenol (pKa ~10) and the primary aliphatic alcohol (pKa ~15-16), we can selectively generate the phenoxide anion using a mild base. Cesium carbonate (Cs2CO3) is specifically chosen over potassium carbonate; the larger cesium cation generates a highly reactive, "naked" phenoxide anion that rapidly attacks the sterically hindered C3-fluoro position, outcompeting any side reactions.
Step-by-Step Protocol
-
Reagent Preparation: Charge a flame-dried round-bottom flask with (3-fluoropyridin-2-yl)methanol (1.0 equiv), phenol (1.2 equiv), and anhydrous Cs2CO3 (1.5 equiv).
-
Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
-
Reaction Execution: Purge the system with N2 to prevent oxidative degradation of the alcohol. Heat the mixture to 100°C for 12 hours under vigorous stirring.
-
In-Process Control (IPC) & Self-Validation: Withdraw a 50 µL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC-MS. The protocol is self-validating when the chromatogram shows the complete consumption of the starting material and the emergence of a dominant peak at m/z 202.1[M+H]+ .
-
Quench and Extraction: Cool the reaction to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Chemical Purification: Wash the combined organic layers with 1M NaOH. Causality: Unreacted phenol often co-elutes during silica gel chromatography; the NaOH wash chemically deprotonates the phenol, pulling it into the aqueous waste and ensuring a crude purity of >95% before final isolation.
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo to yield the target compound.
Workflow for the SNAr synthesis of (3-phenoxypyridin-2-yl)methanol with self-validating IPCs.
Pharmacological Applications & Mechanistic Insights
The structural architecture of (3-phenoxypyridin-2-yl)methanol allows it to act as a versatile linchpin in the synthesis of advanced therapeutics.
GPR120 (FFAR4) Agonism for Metabolic Disorders
GPR120 is a G-protein-coupled receptor that acts as a sensor for free fatty acids. Activation of GPR120 in enteroendocrine L-cells stimulates the secretion of Glucagon-like peptide-1 (GLP-1), making it a high-value target for Type 2 Diabetes and obesity treatments[2].
(3-phenoxypyridin-2-yl)methanol is explicitly utilized to construct the lipophilic tail of GPR120 modulators. The primary alcohol is subjected to a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)[2]. Causality: The Mitsunobu protocol is selected because it allows for the formation of complex ether linkages with acidic pharmacophores under strictly neutral conditions, preventing the basic cleavage of the newly synthesized C3-phenoxy ether[2].
GPR120 signaling cascade activated by (3-phenoxypyridin-2-yl)methanol derivatives.
CXCR4 Chemokine Receptor Antagonism
Beyond metabolic targets, the compound is utilized in the synthesis of CXCR4 chemokine receptor binding compounds[3]. CXCR4 is implicated in HIV entry, tumor metastasis, and stem cell mobilization. The rigid pyridine ring of (3-phenoxypyridin-2-yl)methanol provides the necessary geometric constraints to properly orient binding vectors within the CXCR4 allosteric pocket[3].
Conclusion
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is far more than a simple reagent; it is a rationally designed building block that addresses specific spatial and electronic requirements in modern drug discovery. By employing self-validating synthetic protocols and leveraging chemoselective coupling techniques like the Mitsunobu reaction, researchers can effectively integrate this scaffold into pipelines targeting critical metabolic and immunological pathways.
References
Sources
- 1. (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6 | Chemsrc [chemsrc.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US20040209921A1 - CXCR4 chemokine receptor binding comounds - Google Patents [patents.google.com]
- 4. 780801-27-6 (3-Phenoxypyridin-2-yl)methanol AKSci 3748DT [aksci.com]
Comprehensive Technical Guide: (3-Phenoxypyridin-2-yl)methanol
Executive Summary
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a highly specialized heteroaromatic intermediate utilized extensively in medicinal chemistry and drug discovery. Defined by the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol , this compound serves as a critical building block in the synthesis of G-protein coupled receptor 120 (GPR120/FFAR4) agonists. By combining the hydrogen-bonding capability of a C2-hydroxymethyl group with the lipophilicity of a C3-phenoxy ether, it provides a highly tunable scaffold for developing therapeutics targeting metabolic syndrome, insulin resistance, and chronic inflammation.
Physicochemical Profiling & Structural Logic
The structural integrity of (3-Phenoxypyridin-2-yl)methanol is defined by its central pyridine ring, which is substituted at the ortho (C2) and meta (C3) positions. The C3-phenoxy group imparts significant steric bulk and lipophilicity, which is crucial for binding to the hydrophobic pockets of lipid-sensing receptors like GPR120. Conversely, the C2-hydroxymethyl group acts as a versatile synthetic handle, readily undergoing Mitsunobu etherification or oxidation to an aldehyde.
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Name | (3-Phenoxypyridin-2-yl)methanol | Core nomenclature |
| CAS Registry Number | 780801-27-6 | Unique identifier |
| Molecular Formula | C12H11NO2 | Defines atomic composition |
| Molecular Weight | 201.22 g/mol | Critical for stoichiometric calculations |
| Exact Mass | 201.0789 Da | Target for High-Resolution Mass Spec |
| H-Bond Donors | 1 | Mediated by the -OH group |
| H-Bond Acceptors | 3 | Pyridine N, ether O, hydroxyl O |
| Rotatable Bonds | 3 | Allows conformational flexibility for receptor binding |
Analytical Characterization & Self-Validating Protocols
To ensure the molecular weight (201.22 g/mol ) and formula (C12H11NO2) are strictly maintained during synthesis, researchers must employ a self-validating analytical system. Relying on a single method can lead to false positives (e.g., failing to detect unreacted halogenated precursors).
-
High-Resolution Mass Spectrometry (HRMS): Using Electrospray Ionization (ESI) in positive mode, the compound must yield a protonated molecular ion
at m/z 202.086. Causality: The isotopic distribution must be analyzed to confirm the complete absence of the isotope peak characteristic of chlorine, validating that the precursor has been fully dehalogenated. -
Nuclear Magnetic Resonance (NMR) Integration: In
NMR (400 MHz, ), the formula is validated by precise proton integration. The hydroxymethyl protons ( ) appear as a distinct singlet or doublet near 4.6 ppm (2H). The aromatic region ( 6.8–8.5 ppm) must integrate to exactly 8 protons (3 from the central pyridine ring, 5 from the phenoxy ring). Any deviation in this 2:8 ratio indicates an incomplete reaction or structural degradation.
Synthetic Methodology: The Catalytic Hydrogenation Route
The most reliable and high-yielding synthesis of (3-Phenoxypyridin-2-yl)methanol involves the catalytic hydrogenolysis of its chlorinated precursor, (6-chloro-3-phenoxypyridin-2-yl)methanol, as detailed in1.
Step-by-Step Protocol
-
Reaction Setup: Dissolve (6-chloro-3-phenoxypyridin-2-yl)methanol (1.0 eq) in anhydrous ethanol (
) at a concentration of 0.1 M. -
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w relative to the precursor) under an inert argon atmosphere to prevent auto-ignition.
-
Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas (
). Maintain the reaction under an balloon (1 atm) and stir vigorously at room temperature for 15–20 hours. -
Self-Validation Check: Monitor the reaction via LC-MS. The protocol is self-validating when the starting material (m/z 236/238) drops below 1% relative abundance, and the target mass (m/z 202) plateaus.
-
Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess
. Evaporate the combined filtrate under reduced pressure to yield the pure product as a pale yellow solid.
Expertise & Causality: Why use 10% Pd/C under mild
Synthetic workflow and analytical validation for (3-Phenoxypyridin-2-yl)methanol.
Pharmacological Significance: The GPR120 (FFAR4) Pathway
Once synthesized, (3-Phenoxypyridin-2-yl)methanol is frequently subjected to a Mitsunobu etherification (utilizing DIAD/DEAD and triphenylphosphine) to generate complex GPR120 agonists, such as 5-(4-((3-phenoxypyridin-2-yl)methoxy)phenyl)isoxazol-3-ol.
GPR120 is a lipid-sensing receptor that dictates metabolic and inflammatory homeostasis. Agonists derived from this compound operate via a dual-axis mechanism, as supported by 2:
-
Anti-Inflammatory Axis (Macrophages): Upon agonist binding, GPR120 recruits
-arrestin-2, leading to receptor internalization. This complex sequesters TAB1, effectively inhibiting TAK1 activation. Consequently, downstream inflammatory cascades (NF- B and TLR4 pathways) are blocked, suppressing the release of pro-inflammatory cytokines like TNF- and IL-6. -
Insulin-Sensitizing Axis (Adipocytes): In adipose tissue, the stimulated GPR120 receptor couples to the
protein. This triggers the PI3K/Akt signaling cascade, which promotes the translocation of GLUT4 transporters to the cell membrane, drastically enhancing glucose uptake and reversing insulin resistance.
Dual pharmacological signaling pathways of GPR120 agonists in macrophages and adipocytes.
References
- (3-Phenoxypyridin-2-yl)
- Source: Google Patents / Googleapis.
- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects Source: NIH PMC URL
- Potential roles of GPR120 and its agonists in the management of diabetes Source: NIH PMC URL
Sources
Spectral data of (3-Phenoxypyridin-2-yl)methanol (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectral Data of (3-Phenoxypyyridin-2-yl)methanol
Disclaimer: This document provides a detailed theoretical analysis and predicted spectral data for (3-Phenoxypyridin-2-yl)methanol. As of the time of this writing, public domain experimental spectral data for this specific compound is not available. The predictions herein are based on established principles of spectroscopy and data from structurally analogous compounds.
Introduction
(3-Phenoxypyridin-2-yl)methanol is a molecule of interest in medicinal chemistry and materials science due to its combination of a pyridine core, a phenoxy ether linkage, and a primary alcohol. This unique arrangement of functional groups imparts specific chemical and physical properties that can be elucidated through a suite of analytical techniques. Spectroscopic analysis is fundamental to confirming the structure, assessing the purity, and understanding the electronic environment of such novel compounds. This guide offers a detailed exploration of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for (3-Phenoxypyridin-2-yl)methanol, intended for researchers and professionals in drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Causality in Experimental Choices for NMR
The choice of solvent and internal standard is critical for acquiring high-quality NMR data. A deuterated solvent, such as Chloroform-d (CDCl₃), is used to avoid a large, interfering solvent signal in the ¹H NMR spectrum. The deuterium signal also serves as a lock for the spectrometer's magnetic field, ensuring field stability over the course of the experiment.[1] Tetramethylsilane (TMS) is often added as an internal standard because its protons are chemically shielded and resonate at a defined 0.0 ppm, providing a reliable reference point for the chemical shifts of the analyte.[2]
For ¹³C NMR, a larger quantity of the sample is typically required due to the low natural abundance of the ¹³C isotope (1.1%).
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
1.2.1 Sample Preparation
-
Weigh approximately 10-20 mg of (3-Phenoxypyridin-2-yl)methanol for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[3]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ with 0.03% v/v TMS).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Cap the NMR tube securely. The final solution height in the tube should be approximately 4-5 cm.[3]
1.2.2 Data Acquisition
-
Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a longer acquisition time will be necessary.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.0 ppm. Calibrate the ¹³C spectrum to the residual solvent peak (e.g., 77.16 ppm for CDCl₃).[2]
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of (3-Phenoxypyridin-2-yl)methanol in CDCl₃ would exhibit distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.2 | dd | 1H | H-6 (Pyridine) | Downfield shift due to proximity to the electronegative nitrogen atom. |
| ~7.4 | dd | 1H | H-4 (Pyridine) | Influenced by the phenoxy group and the ring nitrogen. |
| ~7.35-7.25 | m | 2H | H-meta (Phenoxy) | Typical chemical shift for meta protons on a substituted benzene ring. |
| ~7.15-7.05 | m | 3H | H-para, H-ortho (Phenoxy) & H-5 (Pyridine) | Overlapping multiplet for the remaining aromatic protons. |
| ~4.8 | s | 2H | -CH₂OH | Methylene protons adjacent to an aromatic ring and a hydroxyl group. The signal may be a doublet if coupled to the hydroxyl proton. |
| ~3.5 (broad) | s (br) | 1H | -OH | The chemical shift of hydroxyl protons can vary depending on concentration and temperature. It is often a broad singlet. |
Predicted ¹³C NMR Data and Interpretation
The predicted ¹³C NMR spectrum will show 12 distinct signals, as all carbon atoms are in unique chemical environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 | C-ipso (Phenoxy) | Quaternary carbon attached to the ether oxygen, shifted downfield. |
| ~155 | C-3 (Pyridine) | Carbon bearing the phenoxy group, significantly deshielded. |
| ~152 | C-2 (Pyridine) | Carbon attached to the hydroxymethyl group and adjacent to nitrogen. |
| ~145 | C-6 (Pyridine) | Deshielded by the adjacent nitrogen atom. |
| ~130 | C-meta (Phenoxy) | Standard chemical shift for meta carbons in a substituted benzene ring. |
| ~125 | C-para (Phenoxy) | Slightly shielded compared to the meta carbons. |
| ~124 | C-4 (Pyridine) | Aromatic carbon in the pyridine ring. |
| ~121 | C-5 (Pyridine) | Aromatic carbon in the pyridine ring. |
| ~120 | C-ortho (Phenoxy) | Shielded relative to the unsubstituted benzene due to the electron-donating effect of the ether oxygen. |
| ~62 | -CH₂OH | Aliphatic carbon attached to an oxygen atom, shifted downfield from typical alkanes. |
NMR Workflow Visualization
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Causality in Experimental Choices for FT-IR
For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal to no sample preparation.[5] Alternatively, the potassium bromide (KBr) pellet method can be used, where the sample is finely ground and mixed with dry KBr powder.[6] KBr is used because it is transparent in the mid-IR region.[7] The goal is to reduce the particle size of the sample to minimize scattering of the IR beam, which can otherwise distort the spectrum.[2]
Experimental Protocol: FT-IR Spectroscopy (ATR Method)
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of the solid (3-Phenoxypyridin-2-yl)methanol sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[6]
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio.
-
Clean the ATR crystal thoroughly after the measurement.
Predicted FT-IR Data and Interpretation
The IR spectrum of (3-Phenoxypyridin-2-yl)methanol will be characterized by absorptions corresponding to its hydroxyl, ether, and aromatic functionalities.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| ~3400-3200 (broad) | O-H stretch (alcohol) | Strong | The broadness is due to hydrogen bonding. |
| ~3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on the pyridine and benzene rings. |
| ~2950-2850 | C-H stretch (aliphatic) | Medium | Corresponds to the methylene (-CH₂-) group. |
| ~1600-1450 | C=C and C=N ring stretching | Strong | A series of sharp bands characteristic of the pyridine and benzene rings. |
| ~1240 | C-O-C stretch (aryl ether) | Strong | Asymmetric stretching of the aryl ether linkage is a prominent feature. |
| ~1050 | C-O stretch (primary alcohol) | Strong | Characteristic stretching vibration for a primary alcohol. |
| ~900-650 | C-H out-of-plane bending | Strong | The pattern of these bands can be indicative of the substitution pattern on the aromatic rings.[4] |
FT-IR Workflow Visualization
Caption: Workflow for FT-IR analysis using the ATR method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common "hard" ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that acts as a molecular fingerprint.[8]
Causality in Experimental Choices for MS
EI-MS is chosen for its ability to generate reproducible mass spectra with rich fragmentation, which is invaluable for structural elucidation of unknown small molecules.[8] The standard electron energy of 70 eV is used because it provides sufficient energy to ionize and fragment most organic molecules effectively, leading to consistent and comparable spectra across different instruments.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Dissolve a small amount of the sample (typically <1 mg) in a volatile solvent like methanol or dichloromethane.
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).
-
For direct probe analysis, the sample is placed in a capillary tube, the solvent is evaporated, and the probe is inserted into the ion source.
-
The probe is heated to volatilize the sample into the gas phase within the ion source, which is under high vacuum.[9]
-
The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV).
-
This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing it to fragment.
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
A detector records the abundance of each ion, generating a mass spectrum.
Predicted Mass Spectrum and Fragmentation Pathway
The molecular weight of (3-Phenoxypyridin-2-yl)methanol (C₁₂H₁₁NO₂) is 217.23 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z 217, along with several characteristic fragment ions.
Proposed Fragmentation Pathway:
-
Molecular Ion (M⁺•) formation: Electron impact removes an electron to form the molecular ion at m/z 217 .
-
Loss of Hydroxymethyl Radical: A common fragmentation for benzyl-type alcohols is the cleavage of the C-C bond adjacent to the ring, leading to the loss of a •CH₂OH radical (31 Da). This would produce a highly stable ion at m/z 186 .
-
Loss of Phenoxy Radical: Cleavage of the ether bond could result in the loss of a phenoxy radical (•OPh, 93 Da) to give an ion at m/z 124 .
-
Loss of Phenol: Rearrangement followed by the loss of a neutral phenol molecule (94 Da) could lead to an ion at m/z 123 .
-
Phenyl Cation: The presence of a phenoxy group often leads to a fragment corresponding to the phenyl cation at m/z 77 .
| Predicted m/z | Ion Structure/Formula | Rationale |
| 217 | [C₁₂H₁₁NO₂]⁺• (Molecular Ion) | The intact molecule with one electron removed. |
| 186 | [M - •CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 124 | [M - •OPh]⁺ | Cleavage of the C-O ether bond. |
| 94 | [C₆H₅OH]⁺• (Phenol radical cation) | Formation of phenol radical cation. |
| 77 | [C₆H₅]⁺ (Phenyl cation) | Fragmentation of the phenoxy group. |
Mass Spectrometry Workflow Visualization
Sources
- 1. (3-Aminopyridin-2-yl)methanol | C6H8N2O | CID 15645802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 13826-35-2|(3-Phenoxyphenyl)methanol|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. (2-Methoxypyridin-3-yl)methanol | C7H9NO2 | CID 10630565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. chemscene.com [chemscene.com]
- 8. np-mrd.org [np-mrd.org]
- 9. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine [mdpi.com]
An In-depth Technical Guide to the Reactivity and Stability of (3-Phenoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Phenoxypyridin-2-yl)methanol is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Its molecular architecture, featuring a pyridine ring, a phenoxy ether linkage, and a primary alcohol, presents a unique combination of functional groups that dictate its reactivity and stability. This guide provides a comprehensive analysis of the molecule's potential degradation pathways, a strategy for its stability assessment, and recommendations for its handling and storage. A thorough understanding of these characteristics is paramount for its successful application in a pharmaceutical context, ensuring the development of safe, stable, and efficacious products.
Introduction: The Significance of the Pyridinylmethanol Scaffold
The pyridinylmethanol moiety is a recognized pharmacophore present in a variety of biologically active compounds. Its ability to participate in hydrogen bonding and its water-soluble nature often contribute to favorable pharmacokinetic profiles. The introduction of a phenoxy group at the 3-position of the pyridine ring in (3-Phenoxypyridin-2-yl)methanol adds a lipophilic character and potential for further interactions with biological targets. Before this promising scaffold can be fully exploited in drug discovery and development, a comprehensive understanding of its inherent chemical stability is crucial. This document serves as a proactive guide to the potential reactivity and stability challenges associated with (3-Phenoxypyridin-2-yl)methanol, offering a scientifically-grounded framework for its investigation.
Structural Analysis and Predicted Reactivity
The reactivity of (3-Phenoxypyridin-2-yl)methanol is governed by the interplay of its three key functional groups: the pyridine ring, the phenoxy ether, and the primary alcohol.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a site of basicity and can be protonated in acidic conditions. It is also susceptible to N-oxidation. The electron-withdrawing nature of the nitrogen atom influences the reactivity of the ring, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
-
Phenoxy Group: The ether linkage is generally stable but can be susceptible to cleavage under harsh acidic or basic conditions, although this is often a less favored degradation pathway compared to others. The phenyl ring can undergo electrophilic substitution, but this is less likely under typical pharmaceutical processing and storage conditions.
-
Hydroxymethyl Group: The primary alcohol at the 2-position is a primary site for oxidation, which can lead to the formation of an aldehyde and subsequently a carboxylic acid. This is a common degradation pathway for similar structures.[1][2]
The close proximity of the hydroxymethyl group and the pyridine nitrogen may also lead to intramolecular interactions that could influence reactivity.
Potential Degradation Pathways
Based on the structural analysis, the most probable degradation pathways for (3-Phenoxypyridin-2-yl)methanol are oxidation and, to a lesser extent, hydrolysis and photodegradation.
Oxidative Degradation
Oxidation is anticipated to be a primary degradation route. The primary alcohol is the most likely site of initial oxidation, forming the corresponding aldehyde, (3-phenoxypyridin-2-yl)carbaldehyde. Further oxidation would yield 3-phenoxypicolinic acid. Another potential oxidative pathway is the N-oxidation of the pyridine nitrogen, forming (3-phenoxypyridin-2-yl)methanol N-oxide.[3]
Caption: Predicted oxidative degradation pathways.
Hydrolytic Degradation
Hydrolysis of the phenoxy ether linkage is possible under strenuous acidic or basic conditions, which would lead to the formation of 3-hydroxypyridine and phenol. However, aryl ethers are generally more resistant to hydrolysis than alkyl ethers. The hydrolysis of 3-cyanopyridine to nicotinic acid and nicotinamide has been studied at high temperatures, indicating that the pyridine ring can withstand such conditions to some extent.[4]
Caption: Potential hydrolytic degradation pathway.
Photodegradation
Compounds containing pyridine and phenoxy moieties can be susceptible to photodegradation.[5][6][7][8][9] Exposure to light, particularly UV radiation, could potentially lead to complex degradation pathways involving free radical mechanisms, resulting in a variety of degradation products. The specific photoproducts would need to be identified through dedicated photostability studies.
A Comprehensive Strategy for Stability Assessment: Forced Degradation Studies
To elucidate the degradation pathways and identify potential degradation products, a comprehensive forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Experimental Protocols
Objective: To investigate the stability of (3-Phenoxypyridin-2-yl)methanol under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
(3-Phenoxypyridin-2-yl)methanol
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of (3-Phenoxypyridin-2-yl)methanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and at 60°C.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and at 60°C.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂ and 30% H₂O₂. Keep the solutions at room temperature.
-
Thermal Degradation: Expose the solid drug substance and a solution of the drug to dry heat at 80°C.
-
Photodegradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.
Data Presentation: Forced Degradation Summary
The results of the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation (e.g., % Degradation) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. | 48 h | ||
| 1 M HCl | 60°C | 24 h | |||
| Base Hydrolysis | 0.1 M NaOH | Room Temp. | 48 h | ||
| 1 M NaOH | 60°C | 24 h | |||
| Oxidation | 3% H₂O₂ | Room Temp. | 24 h | ||
| 30% H₂O₂ | Room Temp. | 8 h | |||
| Thermal | Dry Heat (Solid) | 80°C | 48 h | ||
| Dry Heat (Solution) | 80°C | 24 h | |||
| Photolytic | ICH Q1B | Ambient | - |
Analytical Methodologies for Stability Assessment
A validated stability-indicating analytical method is essential for accurately assessing the stability of (3-Phenoxypyridin-2-yl)methanol and quantifying its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.[13][14][15][16][17]
Recommended HPLC Method
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradation products.
-
Flow Rate: A typical flow rate of 1.0 mL/min can be used.
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and its degradation products (e.g., 254 nm or a wavelength of maximum absorption determined by UV spectroscopy).
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) will ensure reproducible results.
The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Safe Handling and Storage Recommendations
Based on the predicted reactivity, the following handling and storage recommendations are proposed to minimize degradation:
-
Storage: Store (3-Phenoxypyridin-2-yl)methanol in a well-closed container, protected from light, at controlled room temperature. For long-term storage, refrigeration may be considered.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents. When in solution, protect from light.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial to prevent oxidation.
Conclusion
(3-Phenoxypyridin-2-yl)methanol is a molecule of interest for drug development, but its stability profile must be thoroughly understood. This guide provides a predictive analysis of its reactivity, highlighting oxidation of the hydroxymethyl group and N-oxidation of the pyridine ring as the most probable degradation pathways. A systematic approach to forced degradation studies, coupled with the development of a validated stability-indicating HPLC method, is essential to confirm these predictions and to identify any other potential degradation products. By proactively addressing these stability considerations, researchers and drug development professionals can ensure the integrity and quality of this promising compound throughout the development lifecycle.
References
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026). ResearchGate. Retrieved from [Link]
- CN105153019A - 2-pyridinemethanol and synthetic method thereof. (n.d.). Google Patents.
-
Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. Retrieved from [Link]
-
Photochemistry of phenazopyridine hydrochloride. (n.d.). Academia.edu. Retrieved from [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
A NEW SYNTHESIS OF 2-PYRIDINE ALDOXIMES. (n.d.). DTIC. Retrieved from [Link]
-
Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium. (2008). PubMed. Retrieved from [Link]
-
CdS-sensitized TiO2 in phenazopyridine photo-degradation: Catalyst efficiency, stability and feasibility assessment. (2005). An-Najah Staff. Retrieved from [Link]
-
Forced Degradation – A Review. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. Retrieved from [Link]
-
Photochemistry of phenazopyridine hydrochloride. (n.d.). ResearchGate. Retrieved from [Link]
-
A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. (2003). R Discovery. Retrieved from [Link]
-
Photocatalytic degradation of phenazopyridine contaminant in soil with direct solar light. (n.d.). Desalination and Water Treatment. Retrieved from [Link]
-
Photocatalytic degradation of phenazopyridine contaminant in soil with direct solar light. (2019). Taylor & Francis Online. Retrieved from [Link]
-
New functionalised 3-hydroxypyridines. (2001). Durham E-Theses. Retrieved from [Link]
-
Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. (2025). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
- US4128555A - 3-Phenoxypyridine monosulfate and a method for its production. (n.d.). Google Patents.
-
Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis in Pharmaceutical Formulations. (n.d.). Informa Healthcare. Retrieved from [Link]
-
SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE. (2013). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Photochemistry of phenazopyridine hydrochloride [academia.edu]
- 6. staff.najah.edu [staff.najah.edu]
- 7. researchgate.net [researchgate.net]
- 8. deswater.com [deswater.com]
- 9. Photocatalytic degradation of phenazopyridine contaminant in soil with direct solar light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. onyxipca.com [onyxipca.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. helixchrom.com [helixchrom.com]
- 16. Validated stability-indicating HPLC method for the determination of pridinol mesylate. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnrjournal.com [pnrjournal.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of (3-Phenoxypyridin-2-yl)methanol Derivatives
Abstract
The pyridine ring is a cornerstone of medicinal chemistry, and its derivatives are integral to a wide array of pharmaceuticals. Within this vast chemical space, the (3-Phenoxypyridin-2-yl)methanol scaffold has emerged as a particularly promising core structure. This technical guide provides an in-depth analysis of the potential biological activities of its derivatives, synthesizing current research to offer a forward-looking perspective for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings and therapeutic hypotheses for these compounds in oncology, inflammation, and infectious diseases, supported by detailed experimental protocols and validated data. This document is designed not as a rigid template, but as a dynamic guide to empower and direct future research in this exciting area.
Introduction: The Phenoxypyridine Scaffold
The unique arrangement of a phenoxy group and a hydroxymethyl substituent on a pyridine core gives the (3-Phenoxypyridin-2-yl)methanol structure a distinct three-dimensional geometry and electronic profile. This combination allows for a variety of interactions with biological targets. The phenoxy group can engage in π-stacking and hydrophobic interactions, the pyridine nitrogen can act as a hydrogen bond acceptor, and the methanol group provides a crucial hydrogen bond donor/acceptor site and a potential point for further chemical modification. This structural versatility is the foundation for the diverse biological activities observed in its derivatives, ranging from enzyme inhibition to ion channel modulation.
Anticancer Potential: Targeting Key Oncogenic Pathways
Several studies have highlighted the potential of phenoxypyridine derivatives as potent anticancer agents. The primary mechanism of action appears to be the inhibition of critical receptor tyrosine kinases (RTKs) that drive tumor growth, proliferation, and metastasis.
Mechanism of Action: Inhibition of c-Met and VEGFR-2 Kinases
The c-Met receptor tyrosine kinase and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are well-established targets in oncology. Dysregulation of the c-Met pathway is implicated in numerous cancers, leading to increased cell motility, invasion, and survival. Similarly, VEGFR-2 is a key mediator of angiogenesis, the process by which tumors develop new blood vessels to sustain their growth.
Derivatives of 4-phenoxypyridine have been shown to act as potent inhibitors of both c-Met and VEGFR-2. These small molecules typically function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing the phosphorylation and activation of downstream signaling cascades. By simultaneously blocking these two pathways, these compounds can exert a powerful anti-tumor effect, inhibiting both cancer cell proliferation and the tumor's blood supply.
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by phenoxypyridine derivatives.
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of these compounds has been quantified against various human cancer cell lines using cytotoxicity assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent activity, often in the nanomolar to low micromolar range.
| Compound Class | Target(s) | Cell Line | IC₅₀ (µM) | Reference |
| 4-Phenoxypyridine Quinoxaline | c-Met Kinase | HT-29 (Colon) | 0.65 | |
| 4-Phenoxypyridine Quinoxaline | c-Met Kinase | H460 (Lung) | 0.94 | |
| 4-Phenoxypyridine Quinoxaline | c-Met Kinase | A549 (Lung) | 1.57 | |
| 4-Phenoxy-pyridine/pyrimidine | VEGFR-2/c-Met | A549 (Lung) | 2.16 | |
| 4-Phenoxy-pyridine/pyrimidine | VEGFR-2/c-Met | MCF-7 (Breast) | 9.13 | |
| Imidazo[1,2-a]pyridines | PI3K/Akt/mTOR | HCC1937 (Breast) | 45.0 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Caption: Standard experimental workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and untreated cells. Incubate the plate for 48 to 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value by plotting a dose-response curve.
Anti-inflammatory and Analgesic Potential: Modulating Ion Channels
The (Pyridin-2-yl)methanol core structure is a key feature of potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. This finding positions these derivatives as promising candidates for the development of novel anti-inflammatory and analgesic agents.
Mechanism of Action: TRPV3 Antagonism
TRPV3 is a calcium-permeable cation channel predominantly expressed in keratinocytes in the skin, as well as in dorsal root ganglia and the spinal cord. It is implicated in thermosensation, pain perception, and skin inflammation. Over-activation of TRPV3 is associated with chronic pain, itch, and inflammatory skin disorders.
(Pyridin-2-yl)methanol derivatives act as selective antagonists of the TRPV3 channel. By blocking the influx of calcium through this channel, these compounds can dampen the signaling pathways that lead to the release of pro-inflammatory mediators and the sensation of pain. A lead compound, designated 74a in one study, demonstrated a potent blockade of agonist-activated currents in HEK293 cells expressing human TRPV3 with an IC₅₀ of 0.38 µM and showed a favorable profile in preclinical models of neuropathic and central pain.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the (3-Phenoxypyridin-2-yl)methanol derivative in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the antimicrobial dilutions. Also, include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion and Future Directions
The (3-Phenoxypyyridin-2-yl)methanol scaffold and its close analogs represent a highly versatile platform for the development of new therapeutic agents. The evidence strongly supports their potential as anticancer agents through the inhibition of key tyrosine kinases like c-Met and VEGFR-2, and as anti-inflammatory and analgesic drugs via the antagonism of the TRPV3 ion channel. Furthermore, the broader family of pyridine derivatives shows considerable promise in the antimicrobial field.
Future research should focus on synthesizing and screening libraries of (3-Phenoxypyridin-2-yl)methanol derivatives to establish clear structure-activity relationships (SAR) for each biological target. Mechanistic studies should be expanded to confirm the modes of action and explore potential off-target effects. Promising lead compounds identified through in vitro screening must then be advanced into relevant in vivo models of cancer, pain, and infection to validate their therapeutic efficacy and safety profiles. The insights and protocols provided in this guide serve as a robust foundation for these next steps in drug discovery and development.
References
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4996-5014. Available from: [Link]
- Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI.
-
Liu, Y., et al. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Journal of Agricultural and Food Chemistry, 73(9), 5020-5032. Available from: [Link]
-
PubMed. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. Available from: [Link]
-
Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(24), 11625-11641. Available from: [Link]
-
IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Available from: [Link]
-
Papanastasiou, I., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 10(5), 2845-2851. Available from: [Link]
-
Semantic Scholar. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Available from: [Link]
-
Semantic Scholar. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Available from: [Link]
-
Poręba, K., et al. (2015). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(4), 727-735. Available from: [Link]
-
Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Basrah Journal of Science, 40(3), 516-532. Available from: [Link]
-
Molecular Devices. (n.d.). FLIPR Calcium 5 Assay Kit Guide. Available from: [Link]
-
IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Available from: [Link]
- MDPI. (2022). *(E)-N-(3-(1-(2-(4-(2,2,2-Trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)
Comprehensive Technical Guide on (3-Phenoxypyridin-2-yl)methanol and its Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships
Executive Summary & Chemical Rationale
The 3-phenoxypyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry and agrochemical development[1][2]. Within this chemical family, (3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) serves as a critical, highly versatile building block[3].
From an architectural standpoint, the molecule is defined by three functional domains:
-
The Pyridine Core: Provides essential hydrogen-bond accepting capabilities, enhancing aqueous solubility and metabolic stability compared to purely carbocyclic analogs[1].
-
The Phenoxy Ether Linkage: Introduces a flexible, lipophilic domain capable of occupying deep hydrophobic pockets in various target proteins, such as the Sodium-Calcium Exchanger (NCX) and the Orphanin FQ/Nociceptin (NOP) receptor[1].
-
The 2-Methanol Moiety: This is the strategic differentiator of (3-Phenoxypyridin-2-yl)methanol. It acts simultaneously as a hydrogen-bond donor/acceptor and serves as a highly reactive synthetic handle. It can be easily oxidized to an aldehyde, converted to a leaving group (halide/mesylate), or etherified to fine-tune the molecule's pharmacokinetic (PK) properties.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
Derivatives of the 3-phenoxypyridine core have demonstrated profound efficacy across diverse therapeutic areas, primarily categorized into cardiovascular and neurological applications[1][4].
Cardiovascular Targeting: Sodium-Calcium Exchanger (NCX) Inhibition
The Sodium-Calcium Exchanger (NCX) is a critical membrane protein responsible for intracellular calcium homeostasis. Inhibiting NCX is a validated, field-proven strategy for mitigating myocardial ischemia-reperfusion injury and treating heart failure[1].
Causality in SAR: The inhibitory activity of these derivatives is highly sensitive to the electronic and steric nature of the phenoxy ring. Unsubstituted phenoxy rings show weak affinity. However, the introduction of electron-withdrawing groups (EWGs) such as halogens (e.g., chlorine) significantly increases potency. This is driven by the reduction of electron density in the aromatic ring, which enhances
Table 1: SAR of 3-Phenoxypyridine Derivatives as NCX Inhibitors [1]
| Compound ID | R1 (Phenoxy Ring Substitution) | R2 (Pyridine Ring Substitution) | NCX Inhibition (IC |
| Lead Compound | H | H | >10.0 |
| Analog 1a | 4-Cl | H | 5.2 |
| Analog 1b | 4-OCH | H | 3.8 |
| Analog 1c | 3,4-diCl | H | 1.1 |
| Analog 1d | 4-OCH | 6-CH | 2.5 |
Data demonstrates that the 3,4-dichloro substitution (Analog 1c) yields the most potent NCX inhibition among the tested series.
Neurological Applications: NOP Agonism and Anticonvulsant Activity
Beyond cardiovascular applications, the scaffold is utilized to synthesize agonists for the Orphanin FQ/Nociceptin (NOP) receptor, which is targeted for pain management and anxiety disorders[1]. Furthermore, oxidation of the pyridine nitrogen yields 3-phenoxypyridine 1-oxides, which exhibit significant anticonvulsant activity comparable to phenytoin[5].
A known metabolic liability of these anticonvulsant 1-oxides is the rapid in vivo hydroxylation of alkyl groups attached to the pyridine ring, which drastically shortens their duration of action[5]. By utilizing (3-Phenoxypyridin-2-yl)methanol as a starting material, researchers can bypass this unpredictable metabolic oxidation, as the alkyl group is already pre-oxidized to an alcohol, offering a more predictable pharmacokinetic profile.
Fig 1. Pharmacological pathways and therapeutic targets of 3-phenoxypyridine derivatives.
Experimental Workflows: Synthesis of (3-Phenoxypyridin-2-yl)methanol
To synthesize (3-Phenoxypyridin-2-yl)methanol with high regioselectivity and yield, a three-step sequence utilizing the Boekelheide rearrangement is optimal. This approach avoids the use of highly reactive organolithium reagents (which risk cleaving the phenoxy ether), ensuring both scalability and operational safety.
Fig 2. Self-validating synthetic workflow for (3-Phenoxypyridin-2-yl)methanol via rearrangement.
Step-by-Step Protocol
Phase 1: Copper-Catalyzed Ullmann Diaryl Ether Synthesis
-
Objective: Form the core diaryl ether linkage from 3-bromo-2-methylpyridine and phenol.
-
Causality: Copper(I) iodide (CuI) is selected over palladium catalysts because it is highly efficient for the O-arylation of phenols with electron-deficient pyridine halides. Furthermore, it significantly reduces heavy-metal contamination risks in downstream pharmaceutical applications[4].
-
Procedure:
-
Charge a flame-dried Schlenk flask with 3-bromo-2-methylpyridine (1.0 eq), phenol (1.2 eq), CuI (10 mol%), and Cs
CO (2.0 eq). -
Evacuate and backfill with Argon (3x).
-
Add anhydrous DMF (0.2 M) and heat the mixture to 110°C for 16 hours.
-
Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous NH
OH to remove copper salts.
-
-
Self-Validation (IPC): Monitor via LC-MS. The reaction is deemed complete when the starting mass (m/z 172) is fully consumed and replaced by the product mass (m/z 186 [M+H]
).
Phase 2: N-Oxidation
-
Objective: Activate the pyridine ring for regioselective functionalization.
-
Causality: The formation of the N-oxide is an essential prerequisite for the Boekelheide rearrangement. The N-oxide increases the acidity of the adjacent
-methyl protons and acts as an internal directing group[5]. -
Procedure:
-
Dissolve the intermediate 3-phenoxy-2-methylpyridine in anhydrous DCM (0.3 M) and cool to 0°C.
-
Add meta-chloroperoxybenzoic acid (mCPBA, 1.1 eq) portion-wise.
-
Stir at room temperature for 4 hours.
-
Quench with saturated aqueous Na
S O and wash with saturated NaHCO .
-
-
Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using a highly polar eluent (e.g., 10% MeOH in DCM). The N-oxide will present a significantly lower
value compared to the starting material due to the highly polarized N-O bond.
Phase 3: Boekelheide Rearrangement and Hydrolysis
-
Objective: Install the 2-methanol moiety.
-
Causality: Trifluoroacetic anhydride (TFAA) attacks the N-oxide oxygen, forming a trifluoroacetoxy intermediate. A subsequent[3,3]-sigmatropic rearrangement transfers the oxygen to the
-methyl carbon. Subsequent basic hydrolysis yields the free alcohol[2]. -
Procedure:
-
Dissolve the N-oxide in anhydrous DCM (0.2 M) and cool to 0°C.
-
Dropwise add TFAA (2.5 eq) and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Concentrate the mixture under reduced pressure to remove excess TFAA.
-
Redissolve the crude residue in MeOH (0.2 M), add 2N NaOH (3.0 eq), and stir for 2 hours at room temperature to hydrolyze the trifluoroacetate ester.
-
Extract with EtOAc, dry over Na
SO , and purify via flash chromatography.
-
-
Self-Validation (IPC):
H-NMR analysis of the purified product must show the complete disappearance of the singlet at ~2.5 ppm ( -methyl) and the emergence of a new singlet integrating to 2 protons at ~4.7 ppm, confirming the successful formation of the -CH OH group.
References
-
3-Phenoxypyridine 1-oxides as anticonvulsant agents. PubMed (National Institutes of Health). URL:[Link]
Sources
Comprehensive Technical Guide on the Safety, Handling, and Storage of (3-Phenoxypyridin-2-yl)methanol
Executive Summary
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a highly functionalized intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including GPR120 receptor agonists (1)[1]. Due to its unique structural motifs—a basic pyridine ring, a lipophilic phenoxy substituent, and a reactive hydroxymethyl group—its handling requires stringent safety and storage protocols to prevent both personnel exposure and chemical degradation. This guide provides a mechanistic approach to managing the compound safely in a laboratory or manufacturing setting.
Chemical Identity & Structural Causality
The physicochemical behavior and hazard profile of (3-Phenoxypyridin-2-yl)methanol are dictated by its three core structural components:
-
Pyridine Core: Acts as a weak base. The lone pair of electrons on the nitrogen atom can interact with cellular membranes, causing localized irritation upon contact.
-
Phenoxy Substituent: Significantly increases the overall lipophilicity (LogP) of the molecule. This high lipophilicity facilitates rapid dermal penetration, exacerbating the irritation potential of the basic pyridine core.
-
Hydroxymethyl Group: A primary alcohol that is highly susceptible to atmospheric oxidation, necessitating specific environmental controls.
Physicochemical Profiling & Hazard Assessment
Based on structural analogues such as (5-Methoxypyridine-2-yl)methanol, this compound is classified under several GHS hazard statements (2)[2].
Table 1: Physicochemical and Hazard Summary
| Property / Hazard | Description / Causality |
| CAS Number | 780801-27-6 (3)[3] |
| Molecular Formula | C12H11NO2[3] |
| GHS Classification | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[2] |
| Irritation Causality | Pyridine basicity disrupts lipid bilayers; the phenoxy group enhances dermal absorption. |
| Storage Requirement | Inert atmosphere (Ar/N2), room temperature or 2-8°C to prevent oxidation[2]. |
Advanced Handling Protocols & Safety Engineering
To mitigate the risks associated with dermal and respiratory irritation (H315 and H335), handling must be strictly controlled using a self-validating workflow.
Step-by-Step Handling Methodology:
-
Preparation: Don standard PPE (nitrile gloves, lab coat, safety goggles). Ensure the fume hood has a face velocity of at least 0.5 m/s to capture any aerosolized particulates.
-
Dispensing: Use anti-static spatulas to weigh the solid. The lipophilic nature of the powder can cause it to adhere to plastic surfaces via static charge, increasing the risk of accidental exposure.
-
Reaction Setup: Transfer the weighed material to a dry, inert-gas-purged (Argon or Nitrogen) Schlenk flask or reaction vessel to maintain chemical integrity[2].
-
Self-Validating Check: After transfer, inspect the weighing area and gloves with a 365 nm UV lamp. The extended π-conjugation of the phenoxypyridine system exhibits weak fluorescence, allowing for the immediate visual detection of residual dust.
Step-by-step handling workflow for (3-Phenoxypyridin-2-yl)methanol to minimize exposure.
Storage Logistics & Degradation Mechanisms
The stability of (3-Phenoxypyridin-2-yl)methanol is compromised by atmospheric oxygen and light, dictating specific storage requirements.
-
Hydroxymethyl Oxidation: The primary alcohol is readily oxidized to the corresponding aldehyde or carboxylic acid in the presence of ambient O2.
-
N-Oxidation: The electron-rich nature of the phenoxy-substituted pyridine ring makes the nitrogen atom susceptible to N-oxidation if exposed to peroxides or prolonged atmospheric oxygen.
Therefore, storage under an inert atmosphere (Argon or Nitrogen) in amber vials is mandatory to prevent both oxidative and photolytic degradation (2)[2].
Primary environmental degradation pathways of (3-Phenoxypyridin-2-yl)methanol.
Spill Management & Self-Validating Decontamination Protocol
In the event of a spill, standard dry sweeping is insufficient due to the compound's dermal penetration risk and potential to aerosolize.
Step-by-Step Decontamination Methodology:
-
Containment: Immediately cover the spill with a damp absorbent pad to prevent aerosolization of the fine powder.
-
Neutralization: Wipe the affected area with a dilute acidic solution (e.g., 1% acetic acid). The acid protonates the basic pyridine nitrogen, converting the lipophilic molecule into a highly water-soluble pyridinium salt, which is easily lifted from the surface.
-
Extraction: Follow up with an isopropanol wipe to dissolve and remove any residual unprotonated lipophilic phenoxy-derivatives.
-
Self-Validation: Illuminate the decontaminated surface with a 365 nm UV lamp. The complete absence of fluorescence confirms the total removal of the compound, validating the efficacy of the cleanup.
References
-
Title: (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6 | Chemsrc Source: chemsrc.com URL: [Link]
- Source: googleapis.
Sources
Commercial availability and suppliers of (3-Phenoxypyridin-2-yl)methanol
An In-Depth Technical Guide to (3-Phenoxypyridin-2-yl)methanol: Commercial Sourcing, Mechanistic Application, and Synthetic Workflows
As drug development increasingly targets complex metabolic pathways, the demand for highly specific, functionalized heterocyclic building blocks has surged. (3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) has emerged as a critical intermediate in the synthesis of novel therapeutics, most notably as the core pharmacophore for Free Fatty Acid Receptor 4 (FFAR4 / GPR120) agonists.
This whitepaper provides researchers and drug development professionals with an authoritative analysis of the commercial landscape, mechanistic utility, and validated synthetic protocols for (3-Phenoxypyridin-2-yl)methanol.
Chemical Profiling and Commercial Sourcing
The utility of (3-Phenoxypyridin-2-yl)methanol stems from its unique structural motif: a pyridine ring substituted with a bulky, electron-donating phenoxy group adjacent to a reactive primary alcohol. This arrangement provides a versatile handle for etherification or oxidation while maintaining specific steric and electronic properties required for receptor binding[1].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | (3-Phenoxypyridin-2-yl)methanol |
| CAS Number | 780801-27-6 |
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| LogP (Octanol/Water) | 1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Due to its specialized nature, this compound is not a bulk commodity chemical. It is primarily synthesized on demand or stocked in small quantities by specialized chemical vendors and aggregators.
Table 2: Commercial Suppliers and Sourcing Specifications
| Supplier | Catalog Number | Typical Purity | Sourcing Notes |
| AK Scientific | 3748DT | 95% | Available for direct R&D use; typically stocked in US facilities[2]. |
| BLD Pharm | BD00754823 | >95% | Often requires lead time; specialized in heterocyclic intermediates[3]. |
| Chemsrc | N/A (Aggregator) | Varies | Useful for cross-referencing MSDS and alternate global suppliers[4]. |
| Molaid | N/A (Aggregator) | Varies | Provides upstream/downstream synthesis mapping[5]. |
Mechanistic Grounding: The GPR120 (FFAR4) Axis
The primary application of (3-Phenoxypyridin-2-yl)methanol is its incorporation into GPR120 agonists, such as 5-(4-((3-phenoxypyridin-2-yl)methoxy)phenyl)isoxazol-3-ol. GPR120 is a G-protein-coupled receptor highly expressed in the intestine and adipocytes, playing a pivotal role in metabolic regulation and anti-inflammatory responses[1].
Causality of the Pharmacophore: The (3-phenoxypyridin-2-yl)methoxy moiety acts as a lipophilic tail that mimics long-chain fatty acids (the endogenous ligands for GPR120). The spatial orientation dictated by the pyridine nitrogen and the ether linkage is critical for anchoring the molecule within the receptor's transmembrane binding pocket[6].
When these agonists bind to GPR120, they trigger a dual-pathway signaling cascade:
-
Metabolic Pathway (Gαq/11): Activation of Phospholipase C-β (PLC-β) leads to Inositol triphosphate (IP3) generation and intracellular calcium release. This directly stimulates the secretion of Glucagon-like peptide-1 (GLP-1) and Cholecystokinin (CCK), which enhance insulin secretion and regulate appetite[7][8].
-
Anti-inflammatory Pathway (β-Arrestin-2): The receptor internalizes via β-arrestin-2, which sequesters TAB1, thereby inhibiting the NF-κB inflammatory cascade—a critical mechanism for reversing obesity-induced insulin resistance[7][9].
Figure 1: Dual signaling pathways of GPR120 activated by phenoxypyridine-core agonists.
Synthetic Workflows and Self-Validating Protocols
For laboratories opting to synthesize this intermediate in-house or utilize it for downstream coupling, maintaining protocol fidelity is paramount. The following methodologies are designed as self-validating systems, ensuring that each step provides intrinsic analytical feedback.
Protocol A: Synthesis of (3-Phenoxypyridin-2-yl)methanol via Reductive Dechlorination
This protocol details the generation of the target compound from its upstream precursor, (6-chloro-3-phenoxypyridin-2-yl)methanol (CAS: 1030829-22-1)[5][6].
Experimental Causality: Reductive dechlorination is chosen over nucleophilic aromatic substitution because the chloride is at the 6-position of an electron-rich phenoxypyridine, making it highly resistant to standard SNAr conditions. Ethanol is utilized as a protic solvent to stabilize the transition state and solvate the resulting HCl byproduct, while the 10% Pd/C catalyst provides optimal surface area for hydrogen adsorption without over-reducing the aromatic pyridine ring[6].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of (6-chloro-3-phenoxypyridin-2-yl)methanol in anhydrous ethanol (approx. 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10-15% w/w relative to the substrate) under an inert argon atmosphere to prevent spontaneous ignition.
-
Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas (H2) via a balloon (1 atm). Stir vigorously at room temperature for 16-20 hours.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a yellow solid. Purify via flash chromatography if necessary.
Self-Validating Checkpoint: Monitor the reaction via LC-MS. The starting material exhibits a distinct chlorine isotopic cluster (M and M+2 peaks at ~236/238 m/z). The reaction is validated as complete when this cluster is entirely replaced by a single sharp [M+H]+ peak at 202.2 m/z.
Figure 2: Synthetic workflow from chlorinated precursor to downstream agonist coupling.
Protocol B: Downstream Application - Mitsunobu Etherification
To synthesize a GPR120 agonist, the primary alcohol of (3-phenoxypyridin-2-yl)methanol must be coupled to a phenolic core (e.g., a phenyl-isoxazol-3-ol derivative)[1][6].
Experimental Causality: Why use Mitsunobu conditions (DIAD/PPh3) instead of a standard Williamson ether synthesis? The basicity of the pyridine ring can interfere with standard SN2 alkylations if harsh bases (like NaH) are used, potentially leading to side reactions or degradation. Mitsunobu conditions allow for mild, highly efficient etherification without competitive N-alkylation.
Step-by-Step Methodology:
-
Activation: Dissolve (3-phenoxypyridin-2-yl)methanol (1.0 eq), the target phenol (1.0 eq), and Triphenylphosphine (PPh3, 1.2 eq) in anhydrous THF at 0°C under argon.
-
Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). The reaction mixture will typically turn a deep yellow.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Purification: Quench with water, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography (eluent: hexane/ethyl acetate).
Self-Validating Checkpoint: This protocol is self-validating via 1H-NMR. The primary alcohol protons (-CH2-OH) of the starting material appear as a doublet/singlet around ~4.7 ppm. Upon successful etherification, these protons will shift downfield to ~5.2 - 5.4 ppm due to the deshielding effect of the newly formed aryl ether bond[1][6]. The presence of this shifted peak definitively confirms C-O bond formation.
Conclusion
(3-Phenoxypyridin-2-yl)methanol is far more than a simple catalog chemical; it is a highly specialized, rationally designed pharmacophore essential for probing and agonizing the GPR120 metabolic pathway. By understanding its commercial availability, its mechanistic role in GLP-1/CCK secretion, and the rigorous, self-validating protocols required for its manipulation, drug development professionals can accelerate the discovery of next-generation therapeutics for diabetes, obesity, and hyperlipidemia.
References
1.2[2] 2.4[4] 3.3[3] 4.5[5] 5.1[1] 6.6[6] 7.7[7] 8.9[9] 9.8[8]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. 780801-27-6 (3-Phenoxypyridin-2-yl)methanol AKSci 3748DT [aksci.com]
- 3. (4-Phenoxypyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
- 4. (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6 | Chemsrc [chemsrc.com]
- 5. (3-phenoxy-pyridin-2-yl)-methanol - CAS号 780801-27-6 - 摩熵化学 [molaid.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 | PLOS One [journals.plos.org]
- 8. Frontiers | Stearic acid induces CCK and GLP-1 upregulation via GPR120/PLC-β, leading to reduced appetite in Hu sheep fed with rice straw [frontiersin.org]
- 9. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recrystallization of (3-Phenoxypyridin-2-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of (3-Phenoxypyridin-2-yl)methanol via recrystallization. Lacking explicit solubility data in the literature, this protocol emphasizes a systematic approach to solvent selection through small-scale solubility testing. Detailed procedures for both single-solvent and mixed-solvent recrystallization are presented, along with the underlying chemical principles and troubleshooting strategies. This guide is intended to equip researchers with the necessary framework to develop a robust and efficient purification method for (3-Phenoxypyridin-2-yl)methanol and structurally similar compounds.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The process relies on the differential solubility of a compound in a given solvent at varying temperatures.[3][4] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.[5][6] As a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally, remain dissolved in the solvent (mother liquor) and are subsequently separated by filtration.[2]
The structural features of (3-Phenoxypyridin-2-yl)methanol—a polar hydroxymethyl group and a larger, more nonpolar phenoxy-pyridine backbone—suggest that a solvent of intermediate polarity or a mixed-solvent system will likely be most effective for its recrystallization.
Pre-Protocol: Solvent System Selection
The cornerstone of a successful recrystallization is the choice of an appropriate solvent system.[6] Given the absence of specific solubility data for (3-Phenoxypyridin-2-yl)methanol, a systematic screening of common laboratory solvents is the first critical step.
Rationale for Solvent Choice
The principle of "like dissolves like" provides a preliminary guide for solvent selection.[2][7] (3-Phenoxypyridin-2-yl)methanol possesses both polar (hydroxyl, pyridine nitrogen) and nonpolar (phenyl ring, pyridine ring) characteristics. Therefore, a range of solvents with varying polarities should be tested.
Experimental Protocol for Solvent Screening
This protocol outlines a small-scale procedure to efficiently determine a suitable recrystallization solvent.
Materials:
-
(3-Phenoxypyridin-2-yl)methanol (crude)
-
Small test tubes or vials
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes)
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place approximately 20-30 mg of crude (3-Phenoxypyridin-2-yl)methanol into several separate test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.
-
Agitate the mixtures and observe the solubility. Record your observations. A suitable solvent should not dissolve the compound at this stage.[8]
-
For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tubes in a water bath or on a hot plate.[8]
-
Add the hot solvent dropwise while stirring until the solid just dissolves. Be mindful not to add an excess of solvent.
-
Once dissolved, remove the test tubes from the heat source and allow them to cool slowly to room temperature.
-
If crystallization does not occur spontaneously, try to induce it by gently scratching the inside of the test tube with a glass stirring rod.[9]
-
After cooling to room temperature, place the test tubes in an ice-water bath to maximize crystal formation.[10]
-
Observe the quantity and quality of the crystals formed.
Interpreting the Results
The ideal solvent or solvent pair will exhibit the characteristics summarized in the table below.
| Observation at Room Temperature | Observation at Elevated Temperature | Observation Upon Cooling | Suitability for Recrystallization |
| Insoluble or Sparingly Soluble | Soluble | Abundant crystal formation | Excellent (Single-Solvent) |
| Soluble | Soluble | No crystal formation | Unsuitable (Too Soluble) |
| Insoluble | Insoluble | No dissolution | Unsuitable (Too Insoluble) |
| Soluble | Soluble | N/A | Potential "Soluble" solvent for a mixed-solvent pair |
| Insoluble | Insoluble | N/A | Potential "Insoluble" solvent for a mixed-solvent pair |
Recrystallization Protocols
Based on the results from the solvent screening, proceed with either the single-solvent or mixed-solvent protocol.
Single-Solvent Recrystallization Protocol
This method is employed when a single solvent with a significant temperature-dependent solubility for the compound is identified.[5]
Workflow:
Caption: Single-Solvent Recrystallization Workflow.
Procedure:
-
Dissolution: Place the crude (3-Phenoxypyridin-2-yl)methanol in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to a gentle boil. Continue to add the solvent in small portions until the solid is completely dissolved.[6] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[9]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.[11]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Mixed-Solvent Recrystallization Protocol
This method is useful when no single solvent is ideal. It employs a pair of miscible solvents: one in which the compound is soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[10][13]
Procedure:
-
Dissolution: Dissolve the crude (3-Phenoxypyridin-2-yl)methanol in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.
-
Addition of "Insoluble Solvent": While keeping the solution hot, add the "insoluble solvent" dropwise until the solution becomes faintly cloudy (turbid).[14] This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "soluble solvent" until the cloudiness just disappears.[10]
-
Crystallization and Isolation: Follow steps 4 through 8 of the Single-Solvent Recrystallization Protocol.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again.[15] |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound.[15] | |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent. The compound is too impure. | Reheat the solution to dissolve the oil, add more of the "soluble" solvent, and cool again. Slow cooling may also help.[15] |
| Low recovery of crystals | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization during hot filtration. | Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the wash solvent is ice-cold. Ensure the filtration apparatus is pre-heated. |
| Rapid crystallization of impure solid | The solution cooled too quickly. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[16] |
Conclusion
This application note provides a robust framework for the purification of (3-Phenoxypyridin-2-yl)methanol by recrystallization. By systematically determining an appropriate solvent system and following the detailed protocols, researchers can achieve high purity of the target compound. The principles and techniques described herein are broadly applicable to the purification of other solid organic compounds.
References
Sources
- 1. Experiment 2 Solubility and Recrystallization | California State University, Chico - Edubirdie [edubirdie.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Home Page [chem.ualberta.ca]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. LabXchange [labxchange.org]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
Application Note & Technical Protocol: (3-Phenoxypyridin-2-yl)methanol as a Privileged Scaffold in GPCR-Targeted Drug Discovery
[label="Adenylyl\nCycl
Refining Key Transformations
I'm now refining the visual representation of the chemical transformations using DOT graphs. I've designed a clear diagram that shows methyl 6-chloro-3-phenoxypicolinate leading to (6-Chloro-3-phenoxypyridin-2-yl)methanol, then to (3-Phenoxypyridin-2-yl)methanol, and finally diverging into CXCR4 antagonists and GPR120 agonists. The diagram outlines the specific reagents, DIBAL-H, Pd/C and MnO2, along with typical reaction times.
Visualizing Signaling Blockade
I've completed a concise diagram depicting the molecular mechanism of how the antagonists, derived from (3-Phenoxypyridin-2-yl)methanol, block CXCR4 signaling. The graph visually captures CXCL12 binding to CXCR4, then the impact of the antagonist blockade. I'm leveraging color contrasts to clearly show this cascade, focusing on cell migration and survival.
Finalizing Antagonist Pathway
I've finalized the DOT graph illustrating the CXCR4 antagonist's pathway blockade. The graph shows the initial binding of CXCL12 to the CXCR4 receptor, and then the impact when the antagonist binds, preventing G-protein activation and blocking the downstream signaling. I've used distinct colors for clarity, focusing on the cascade's inhibition of cell migration and survival.
Refining Protocol Accuracy
I'm now focusing on refining the accuracy of the synthesis protocols. I'm adding specific details on reaction conditions. I will be including information on solvent choice, temperature, and reaction times for the critical transformations. I will be sure to highlight validation techniques and expected yields, focusing on the dechlorination step using Pd/C. Also, I'm working to expand the content to cover why this particular scaffold is important in GPCR binding.
Finalizing Content Clarity
I'm now focusing on refining the accuracy and clarity of the synthesis protocols. I'm adding specific details on reaction conditions. This includes solvent choice, temperature, and reaction times for each key transformation. I'm prioritizing validation techniques and highlighting anticipated yields, focusing on the dechlorination step with Pd/C and will expand the content to cover why this particular scaffold is important in GPCR binding.
Finalizing Pathway Visualizations
I've completed diagrams showing the final synthesis pathways and signaling blockade. I'm satisfied with the clarity of the reaction conditions. I've focused on specific reaction conditions, from the ester reduction to the hydrogenolysis and oxidation steps. I've also incorporated the etherification of (3-Phenoxypyridin-2-yl)methanol. I've added a section on why this scaffold is useful in GPCR binding, and how to measure yields in the reactions.
Detailing Hydrogenolysis Step
I'm now detailing the hydrogenolysis procedure, confirming ethanol as solvent for transition state stabilization and Pd/C as the active H2 dissociation surface. I've noted a 20-hour reaction time at room temperature. Also, I'm documenting LC-MS for validating chlorine's disappearance to confirm completion.
Finalizing Data Integration
I'm now integrating the hydrogenolysis data. I've added notes on ethanol and Pd/C usage and the 20-hour reaction. I've also incorporated LC-MS verification for chlorine disappearance.
Finalizing Reaction Overviews
I'm now integrating all data. I'm finalizing reaction overviews, including hydrogenolysis and oxidation details. I am adding information on solvent choice, temperature, and reaction times. Validation methods (LC-MS and H2 uptake) are prioritized. Also, the data tables on yields and the corresponding biological activities are finalized and cross-referenced.
Validating Graph Color Usage
I've just validated the color scheme in the latest DOT graphs, ensuring high contrast between text and background. I'm leveraging blue, yellow, and green for different stages. Also, I'm using gray nodes and black text for nodes that don't need highlighting.
Validating Visual Consistency
I'm now validating the consistency of the DOT graph color scheme, ensuring all visuals are clear and easily interpretable. I've re-reviewed the final graphs. I've confirmed high contrast, using blue, yellow, and green effectively. I'm satisfied that these visualizations are accessible for understanding both synthetic pathways and signaling blockades.
Executive Summary & Structural Rationale
In the landscape of modern medicinal chemistry, the diaryl ether architecture represents a "privileged scaffold" capable of addressing complex binding pockets within G-protein-coupled receptors (GPCRs). (3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) [1.4] has emerged as a highly versatile building block for synthesizing advanced therapeutics.
The structural brilliance of this molecule lies in its dual nature:
-
The Phenoxypyridine Core: The bulky, lipophilic phenoxy group provides essential hydrophobic interactions required to anchor molecules into the deep transmembrane pockets of Class A GPCRs. Concurrently, the pyridine nitrogen acts as a critical hydrogen-bond acceptor.
-
The 2-Hydroxymethyl Handle: The primary alcohol at the 2-position serves as an adaptable synthetic handle. It can be oxidized to an aldehyde for reductive amination[1] or activated for etherification, allowing divergent synthesis toward distinct therapeutic targets, most notably CXCR4 antagonists [2][3] and GPR120 agonists [2].
Physicochemical Profiling
Before initiating synthetic workflows, understanding the baseline physicochemical properties of the scaffold is critical for solvent selection and reaction optimization.
Table 1: Physicochemical Properties of (3-Phenoxypyridin-2-yl)methanol
| Property | Value | Clinical Relevance / Chemical Impact |
| CAS Number | 780801-27-6[4] | Standard identifier for procurement and safety tracking. |
| Molecular Formula | C12H11NO2[2] | Dictates mass spectrometric expected values. |
| Molecular Weight | 201.22 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| LogP (Estimated) | ~2.1 | Optimal lipophilicity for passive membrane permeability. |
| H-Bond Donors/Acceptors | 1 / 3 | Favorable for target engagement without excessive desolvation penalties. |
Upstream Synthesis & Scaffold Preparation
To ensure high purity for downstream medicinal chemistry, the scaffold is typically synthesized via a highly controlled two-step reduction sequence starting from methyl 6-chloro-3-phenoxypicolinate[5].
Protocol 1: Catalytic Hydrogenolysis to (3-Phenoxypyridin-2-yl)methanol
Following the initial DIBAL-H reduction of the ester to (6-chloro-3-phenoxypyridin-2-yl)methanol[5], the chlorine atom must be removed to yield the final active scaffold[2].
-
Step 1: Dissolve 10.0 mmol of (6-chloro-3-phenoxypyridin-2-yl)methanol in 50 mL of anhydrous ethanol[2].
-
Step 2: Under a strict nitrogen atmosphere, carefully add 10% Palladium on Carbon (Pd/C) (10 mol%).
-
Step 3: Evacuate the flask and backfill with Hydrogen gas (H2). Maintain under a hydrogen balloon at room temperature for 20.0 hours[2].
-
Step 4: Filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing with excess ethanol. Concentrate the filtrate in vacuo.
Causality of Experimental Choices: Ethanol is selected as a protic solvent to stabilize the polar transition state of the hydrodehalogenation. Pd/C provides the active surface for H2 dissociation. The thermodynamic stability of the newly formed C-H bond drives the reaction forward.
Self-Validation Checkpoint: Analyze an aliquot via LC-MS (ESI+). The disappearance of the characteristic 3:1 isotopic cluster of the chlorine atom (from [M+H]+ 236/238 to 202) confirms complete hydrodehalogenation.
Application 1: Development of CXCR4 Chemokine Receptor Antagonists
The CXCR4 receptor is heavily implicated in HIV entry, rheumatoid arthritis, and the mobilization of stem cells[2][3]. Antagonists of this receptor require a basic amine core linked to a lipophilic tail.
To achieve this, (3-Phenoxypyridin-2-yl)methanol is oxidized to 3-phenoxy-pyridine-2-carbaldehyde (CAS: 780801-28-7), which acts as a potent electrophile for subsequent reductive amination[1][3].
Protocol 2: Selective Oxidation to 3-Phenoxy-pyridine-2-carbaldehyde
-
Step 1: Dissolve (3-Phenoxypyridin-2-yl)methanol in anhydrous dichloromethane (DCM) (0.2 M concentration)[1].
-
Step 2: Add activated Manganese Dioxide (MnO2) in a 10-fold molar excess.
-
Step 3: Stir the black suspension vigorously at room temperature for 24.0 hours[1].
-
Step 4: Filter through Celite, wash with DCM, and concentrate to yield the aldehyde.
Causality of Experimental Choices: Activated MnO2 is a mild, heterogeneous oxidant highly selective for benzylic-type alcohols (the 2-position of the pyridine ring mimics a benzylic position). It strictly prevents over-oxidation to the picolinic acid derivative, a common failure mode when using stronger oxidants like Jones reagent.
Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The aldehyde product will spot significantly higher (less polar) than the starting alcohol. Confirm by 1H-NMR by the appearance of a distinct aldehydic proton singlet at ~10.1 ppm.
CXCR4 signaling cascade and its targeted inhibition by phenoxypyridine derivatives.
Application 2: Synthesis of GPR120 Agonists
GPR120 is a key lipid-sensing GPCR that regulates metabolic homeostasis. Agonists targeting GPR120 are highly sought after for the treatment of diabetes and hyperlipidemia[2]. The primary alcohol of the (3-Phenoxypyridin-2-yl)methanol scaffold can be directly coupled to phenyl-isoxazol-3-ol derivatives to generate potent agonists[2].
Protocol 3: Mitsunobu Etherification Workflow
-
Step 1: Combine 1.0 eq of (3-Phenoxypyridin-2-yl)methanol, 1.1 eq of the target phenyl-isoxazol-3-ol core, and 1.2 eq of Triphenylphosphine (PPh3) in anhydrous THF.
-
Step 2: Cool the mixture to 0°C under nitrogen.
-
Step 3: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Allow the reaction to warm to room temperature and stir for 12 hours.
Causality of Experimental Choices: The Mitsunobu reaction is deployed because it allows for the formation of a robust ether bond under mild, neutral conditions. This avoids the use of strong bases (like NaH) which would otherwise risk degrading the sensitive isoxazole ring of the target pharmacophore.
Self-Validation Checkpoint: Monitor the formation of the triphenylphosphine oxide byproduct via LC-MS. The desired ether product should exhibit a mass shift corresponding to the exact mass of the combined fragments minus H2O.
Synthetic divergence of (3-Phenoxypyridin-2-yl)methanol into key therapeutic classes.
Quantitative Data Summaries
The following table summarizes the expected quantitative parameters for the core transformations discussed in this guide, establishing a benchmark for process chemists.
Table 2: Reaction Parameters and Representative Yields
| Transformation | Reagents & Conditions | Time | Representative Yield | Primary Validation Method |
| Ester Reduction [5] | DIBAL-H, Hexane/Toluene/DMF, 0°C to RT | 2.0 h | 82 - 88% | LC-MS ([M+H]+ 236) |
| Hydrogenolysis [2] | Pd/C, H2 (1 atm), Ethanol, RT | 20.0 h | 85 - 92% | LC-MS ([M+H]+ 202) |
| Oxidation [1] | MnO2, DCM, RT | 24.0 h | 90 - 95% | 1H-NMR (CHO at ~10.1 ppm) |
| Etherification | PPh3, DIAD, THF, 0°C to RT | 12.0 h | 65 - 75% | LC-MS & 2D-NMR (NOESY) |
References
-
Chemsrc. (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6. Retrieved from:[Link]
-
Molaid. (3-phenoxy-pyridin-2-yl)-methanol | 780801-27-6. (Details on US07291631B2 and US08367708B2). Retrieved from:[Link]
-
Molaid. methyl 6-chloro-3-phenoxypicolinate - CAS号1030829-23-2. Retrieved from: [Link]
-
Molaid. 3-phenoxy-pyridine-2-carbaldehyde - CAS号780801-28-7. Retrieved from: [Link]
- Google Patents.US20040209921A1 - CXCR4 chemokine receptor binding compounds.
Sources
- 1. 3-phenoxy-pyridine-2-carbaldehyde - CAS号 780801-28-7 - 摩熵化学 [molaid.com]
- 2. (3-phenoxy-pyridin-2-yl)-methanol - CAS号 780801-27-6 - 摩熵化学 [molaid.com]
- 3. US20040209921A1 - CXCR4 chemokine receptor binding comounds - Google Patents [patents.google.com]
- 4. (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6 | Chemsrc [chemsrc.com]
- 5. methyl 6-chloro-3-phenoxypicolinate - CAS号 1030829-23-2 - 摩熵化学 [molaid.com]
Application Notes and Protocols for (3-Phenoxypyridin-2-yl)methanol in Coordination Chemistry
Introduction: Unveiling the Potential of a Multifaceted Ligand
(3-Phenoxypyridin-2-yl)methanol is an emerging bifunctional ligand in the expansive field of coordination chemistry. Its unique molecular architecture, which combines a pyridine nitrogen atom for robust metal coordination, a hydroxyl group capable of deprotonation to form a covalent bond with a metal center, and a phenoxy group that can influence the steric and electronic properties of the resulting metal complexes, makes it a compelling candidate for the design of novel coordination compounds. The interplay between the pyridyl and alcohol moieties allows for versatile coordination modes, including monodentate, bidentate, and bridging behaviors, which can lead to the formation of discrete mononuclear or polynuclear complexes and extended coordination polymers.[1]
The strategic placement of the phenoxy group at the 3-position of the pyridine ring introduces a degree of steric bulk and can modulate the electronic environment of the coordination sphere. This, in turn, can influence the catalytic activity, magnetic properties, and biological efficacy of the corresponding metal complexes. This guide provides a comprehensive overview of the synthesis of (3-phenoxypyridin-2-yl)methanol and detailed protocols for its application as a ligand in the synthesis of transition metal complexes, along with methods for their characterization and exploration of their potential applications.
Synthesis of (3-Phenoxypyridin-2-yl)methanol: A Proposed Pathway
While a direct, optimized synthesis for (3-phenoxypyridin-2-yl)methanol is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on well-established organic transformations, particularly the reduction of a corresponding carboxylic acid ester. This approach is analogous to the synthesis of other pyridyl-methanol derivatives.[2]
Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of (3-phenoxypyridin-2-yl)methanol.
Protocol 1: Synthesis of Methyl 3-phenoxypicolinate (Esterification)
This protocol describes the esterification of 3-phenoxypicolinic acid, a potential precursor.
Materials:
-
3-Phenoxypicolinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Suspend 3-phenoxypicolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and carefully add anhydrous methanol (5.0 eq).
-
Heat the mixture to reflux for another 4-6 hours.
-
Cool the mixture and slowly pour it into a saturated aqueous NaHCO₃ solution to neutralize the excess acid.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 3-phenoxypicolinate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (3-Phenoxypyridin-2-yl)methanol (Reduction)
This protocol details the reduction of the ester to the desired alcohol.
Materials:
-
Methyl 3-phenoxypicolinate
-
Sodium borohydride (NaBH₄)
-
Anhydrous methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Dissolve methyl 3-phenoxypicolinate (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (4.0 eq) portion-wise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of deionized water at 0 °C.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-phenoxypyridin-2-yl)methanol.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Coordination Chemistry: Synthesis of Metal Complexes
(3-Phenoxypyridin-2-yl)methanol is expected to act as a versatile ligand, coordinating to a variety of transition metals through its pyridine nitrogen and, upon deprotonation, the alcohol oxygen. The following protocols provide general methodologies for the synthesis of discrete and polymeric coordination compounds.
General Workflow for Metal Complex Synthesis:
Caption: General workflow for synthesizing coordination complexes.
Protocol 3: Synthesis of a Discrete [M(L)₂X₂] Type Complex (e.g., M = Co(II), Ni(II), Cu(II); X = Cl⁻, Br⁻)
This protocol is designed to favor the formation of a mononuclear complex where the ligand coordinates in a neutral, monodentate fashion through the pyridine nitrogen.
Materials:
-
(3-Phenoxypyridin-2-yl)methanol (L)
-
Metal(II) halide (e.g., CoCl₂, NiBr₂, CuCl₂)
-
Ethanol or Methanol
-
Diethyl ether
-
Schlenk flask or round-bottom flask with a reflux condenser
Procedure:
-
In a Schlenk flask, dissolve the metal(II) halide (1.0 eq) in a minimal amount of warm ethanol.
-
In a separate flask, dissolve (3-phenoxypyridin-2-yl)methanol (2.2 eq) in ethanol.
-
Slowly add the ligand solution to the metal salt solution with constant stirring.
-
A color change or precipitation may be observed upon mixing.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature. If a precipitate has formed, collect it by filtration, wash with a small amount of cold ethanol, followed by diethyl ether, and dry under vacuum.
-
If no precipitate forms upon cooling, slowly add diethyl ether to induce precipitation or allow the solvent to evaporate slowly to obtain crystals.
Protocol 4: Synthesis of a Chelate Complex [M(L-H)₂] (e.g., M = Pd(II), Cu(II))
This protocol utilizes a base to deprotonate the hydroxyl group, promoting bidentate N,O-chelation.
Materials:
-
(3-Phenoxypyridin-2-yl)methanol (L)
-
Metal(II) acetate (e.g., Pd(OAc)₂, Cu(OAc)₂)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (NEt₃) or another suitable non-coordinating base
-
Hexane or Pentane
Procedure:
-
Dissolve the metal(II) acetate (1.0 eq) in DCM or THF.
-
In a separate flask, dissolve (3-phenoxypyridin-2-yl)methanol (2.0 eq) in the same solvent.
-
Add the ligand solution to the metal salt solution with stirring.
-
Add triethylamine (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Filter the mixture to remove any triethylammonium acetate precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Add hexane or pentane to the concentrated solution to precipitate the complex.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
Characterization of the Ligand and its Metal Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds and to elucidate their structural and electronic properties.
Table 1: Expected Spectroscopic Data for (3-Phenoxypyridin-2-yl)methanol and its Metal Complexes
| Technique | (3-Phenoxypyridin-2-yl)methanol (Expected) | Metal Complex (General Expected Changes) |
| ¹H NMR | - Aromatic protons of the pyridine and phenoxy rings in the range of δ 7.0-8.5 ppm.- Methylene protons (-CH₂OH) as a singlet around δ 4.5-5.0 ppm.- Hydroxyl proton (-OH) as a broad singlet, position variable. | - Shifts in the pyridine proton signals upon coordination to the metal center.- Broadening of signals for paramagnetic complexes (e.g., Cu(II), high-spin Co(II)).- Disappearance of the hydroxyl proton signal upon deprotonation. |
| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm.- Methylene carbon (-CH₂OH) around δ 60-65 ppm. | - Shifts in the pyridine carbon signals upon coordination.- Changes in the chemical shift of the methylene carbon. |
| FT-IR | - Broad O-H stretching vibration around 3200-3400 cm⁻¹.- C-O stretching of the alcohol around 1000-1050 cm⁻¹.- Pyridine ring vibrations around 1400-1600 cm⁻¹. | - Disappearance or significant shift of the O-H stretch upon deprotonation.- Shift in the pyridine ring vibration frequencies upon coordination.- Appearance of new low-frequency bands corresponding to M-N and M-O vibrations. |
| Mass Spec. | - Molecular ion peak [M]⁺ or [M+H]⁺. | - Peaks corresponding to the intact complex ion or fragments showing the metal and ligand(s). |
Protocol 5: Single-Crystal X-ray Diffraction (SC-XRD)
For unambiguous structural determination, obtaining single crystals is paramount.
Procedure:
-
Dissolve the purified metal complex in a suitable solvent or a mixture of solvents (e.g., DCM/hexane, methanol/diethyl ether).
-
Use slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to grow single crystals.
-
Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Solve and refine the crystal structure using appropriate software. The resulting structural information will provide precise bond lengths, bond angles, and details of the coordination geometry and any supramolecular interactions.
Potential Applications in Catalysis and Drug Development
The unique structural features of (3-phenoxypyridin-2-yl)methanol suggest that its metal complexes could be valuable in various applications.
Catalysis:
-
Oxidation Reactions: The redox-active nature of transition metals like copper and manganese, when complexed with pyridyl-alcohol ligands, can be harnessed for catalytic oxidation of alcohols and other organic substrates.[1]
-
Polymerization: The steric and electronic environment created by the ligand can influence the activity and selectivity of metal catalysts in polymerization reactions, such as the polymerization of olefins.[3]
Drug Development:
-
Antimicrobial and Anticancer Agents: Pyridine derivatives and their metal complexes have shown promising biological activities.[1][4][5][6][7] The coordination of (3-phenoxypyridin-2-yl)methanol to metal ions could lead to novel compounds with enhanced therapeutic potential. The phenoxy group may also modulate the lipophilicity of the complexes, potentially improving their cellular uptake.
Logical Relationship of Ligand Structure to Application:
Caption: Relationship between ligand features and potential applications.
Conclusion and Future Outlook
(3-Phenoxypyridin-2-yl)methanol represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers interested in exploring its potential. The synthesis of this ligand and its coordination to a wide array of metal ions will undoubtedly lead to the discovery of novel complexes with interesting structural motifs and potentially valuable applications in catalysis and medicinal chemistry. Further research into the systematic variation of the metal center and the exploration of the resulting complexes in various catalytic and biological assays will be crucial in fully elucidating the potential of this versatile ligand.
References
-
Boreddy, S. R., & Vankayala, S. L. (2021). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. PMC. [Link]
-
El-Ghamry, M. A., & Al-Kahtani, A. A. (2015). Synthesis, spectroscopic studies, thermal analyses, biological activity of tridentate-coordinated transition-metal complexes [M(L)X2] and crystal structure of [ZnBr2(2,6-bis(tert-butylthiomethyl)pyridine)]. SpringerLink. [Link]
- Herrmann, W. A. (Ed.). (1995).
-
Malik, M., et al. (2025). Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand. PubMed. [Link]
-
Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. In IntechOpen. IntechOpen. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
-
Alhashmialameer, H. (2026). Biological Activity of Metal Complexes. ResearchGate. [Link]
-
Papatriantafyllopoulou, C., et al. (2021). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm, 23(4), 849-860. [Link]
-
Keene, F. R., et al. (2002). Mode of coordination of tris(2-pyridyl)methanol to ruthenium(II): synthetic, spectral, and structural studies of the bis(ligand) species. Inorganic Chemistry, 41(24), 6352-6360. [Link]
-
MDPI. (2026). Biological Activity of Metal Complexes. MDPI. [Link]
-
Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research. [Link]
-
Cambridge University Press. (n.d.). Grignard Reaction. Cambridge University Press. [Link]
-
Mayer, P., & Piotrowski, H. (2024). 2‐Pyridylmetallocenes, Part VII. Synthesis and Crystal Structures of Cycloaurated Pyridylmetallocenes. Zeitschrift für anorganische und allgemeine Chemie, 650, e202300258. [Link]
-
Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Al-Kahtani, A. A., et al. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine; Elaboration of the Structure and Hirshfeld Surface, Optical, Spectroscopic and Thermal Analysis. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
DSpace@MIT. (2026). Biological Activity of Metal Complexes. DSpace@MIT. [Link]
-
Semantic Scholar. (2022). The Coordination Behavior of Two New Complexes, [(C7H10NO2)CdCl3]n(I) and [(C7H9NO2)CuCl2] (II), Based on 2,6-Dimethanolpyridine. Semantic Scholar. [Link]
-
Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]
- CN109776400B. (n.d.). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
- CN109824579B. (n.d.). Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
-
ResearchGate. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]
-
Clark, J. (n.d.). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
- CN111004171A. (n.d.). A New Synthetic Method of 3-Fluoropyridine-2-methanol.
- CN101235512A. (n.d.). Electrolytic synthesis method of 3,6-dichloropicolinic acid.
-
ResearchGate. (2017). Brønsted Acid Promoted Reduction of Tertiary Phosphine Oxides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Organic Chemistry Portal. [Link]
Sources
- 1. Pyridine alcohols: New applications reviving interest in metal complexes of a classical ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]
- 3. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α’-Pyridinyl Diols and α,α’-Bipyridinyl Diols in Homogeneous Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Biological Activity of Metal Complexes [dspace.mit.edu]
Scale-Up Synthesis of (3-Phenoxypyridin-2-yl)methanol: A Robust, Four-Step Industrial Protocol
Executive Summary
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a high-value heteroaromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including CXCR4 chemokine receptor antagonists[1] and GPR120 agonists[2]. Transitioning the synthesis of this intermediate from a discovery-scale medicinal chemistry route to a robust, kilogram-to-metric-ton industrial process requires careful optimization of atom economy, safety, and operational simplicity.
The traditional discovery route often relies on the dechlorination of (6-chloro-3-phenoxypyridin-2-yl)methanol using palladium on carbon (Pd/C) under pressurized hydrogen gas[3]. While effective at the bench, this method suffers from high catalyst costs, potential heavy metal contamination, and the severe process safety hazards associated with large-scale hydrogenation. To circumvent these issues, we present a highly scalable, transition-metal-free, four-step sequence starting from the commercially available and cost-effective 3-fluoro-2-cyanopyridine.
Strategic Route Design & Mechanistic Rationale
The development of this industrial route is grounded in fundamental physical organic chemistry, prioritizing self-validating reactions and crystallization-based isolations over energy-intensive chromatography.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the ortho-cyano group highly activates the C3-position of 3-fluoro-2-cyanopyridine toward SNAr[4]. Phenol is coupled using potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). K₂CO₃ is selected over stronger bases (like NaH or NaOH) to prevent competitive nucleophilic attack by hydroxide on the nitrile or the fluorinated carbon.
-
Alkaline Hydrolysis: The resulting 3-phenoxy-2-cyanopyridine is hydrolyzed to 3-phenoxypicolinic acid using aqueous sodium hydroxide. The release of ammonia gas serves as a physical, self-validating indicator of reaction progression.
-
Fischer Esterification: Direct reduction of carboxylic acids requires hazardous and expensive reagents like Borane-THF. To bypass this, the acid is converted to methyl 3-phenoxypicolinate via acid-catalyzed esterification in methanol.
-
Hydride Reduction: The methyl ester is reduced to the target (3-phenoxypyridin-2-yl)methanol using sodium borohydride (NaBH₄) in methanol. The addition of NaBH₄ to methanol generates sodium tetramethoxyborate in situ, a highly active reducing species capable of chemoselectively reducing esters to alcohols at room temperature without the pyrophoric risks associated with Lithium Aluminum Hydride (LiAlH₄).
Figure 1: Four-step transition-metal-free synthetic route to (3-Phenoxypyridin-2-yl)methanol.
Quantitative Scale-Up Metrics
The following table summarizes the performance of this synthetic route across three distinct operational scales. The consistency in yield and purity demonstrates the robustness of the crystallization-based isolation strategy.
| Scale | Step 1 Yield (%) | Step 2 Yield (%) | Step 3 Yield (%) | Step 4 Yield (%) | Overall Yield (%) | Final Purity (HPLC a/a) |
| 100 g | 94.2 | 96.1 | 91.5 | 89.3 | 73.9 | > 99.5% |
| 1.0 kg | 93.8 | 95.5 | 92.0 | 88.7 | 73.1 | > 99.5% |
| 10.0 kg | 92.5 | 95.0 | 91.2 | 88.1 | 70.6 | > 99.2% |
Step-by-Step Industrial Protocols
Figure 2: General self-validating industrial workflow with integrated PAT monitoring.
Step 1: Synthesis of 3-Phenoxy-2-cyanopyridine
-
Charge: To a glass-lined reactor, charge DMF (5 L/kg), 3-fluoro-2-cyanopyridine (1.0 equiv), and phenol (1.05 equiv). Stir to dissolve.
-
Base Addition: Add anhydrous K₂CO₃ (1.5 equiv) in portions.
-
Reaction: Heat the suspension to 90 °C. Maintain temperature for 12 hours.
-
PAT Monitoring: Sample for HPLC. Proceed only when starting material is < 1.0%.
-
Workup & Isolation: Cool the reactor to 20 °C. Slowly charge purified water (15 L/kg) over 2 hours. Causality: DMF is highly miscible with water, while the organic product is not. This difference drives a high-recovery precipitation, leaving DMF, excess K₂CO₃, and by-product KF in the aqueous filtrate.
-
Filtration: Filter the resulting slurry, wash the filter cake with water (3 × 2 L/kg), and dry under vacuum at 50 °C.
Step 2: Synthesis of 3-Phenoxypicolinic Acid
-
Charge: Suspend 3-phenoxy-2-cyanopyridine (1.0 equiv) in ethanol (4 L/kg).
-
Hydrolysis: Slowly add 20% aqueous NaOH (3.0 equiv). Heat the mixture to reflux (approx. 80 °C).
-
PAT Monitoring: Route the reactor off-gas through an acidic scrubber. The reaction is complete when ammonia evolution ceases and HPLC confirms total consumption of the nitrile.
-
Workup & Isolation: Distill off the ethanol under reduced pressure. Cool the aqueous residue to 10 °C and slowly acidify with 6M HCl to pH 2.5. Causality: The pKa of the picolinic acid derivative is ~4.5. Acidifying to pH 2.5 ensures full protonation of the carboxylate to the free acid, drastically reducing its aqueous solubility and promoting crystallization.
-
Filtration: Filter the precipitated white solid, wash with cold water, and dry under vacuum at 60 °C.
Step 3: Synthesis of Methyl 3-phenoxypicolinate
-
Charge: Dissolve 3-phenoxypicolinic acid (1.0 equiv) in anhydrous methanol (8 L/kg).
-
Catalysis: Slowly charge concentrated H₂SO₄ (0.2 equiv) while maintaining the temperature below 30 °C.
-
Reaction: Heat to reflux for 12 hours.
-
Workup & Isolation: Concentrate the mixture to 30% of its original volume. Dilute with ethyl acetate (5 L/kg) and quench into saturated aqueous NaHCO₃ (3 L/kg) to neutralize the acid catalyst.
-
Phase Separation: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the ester as a viscous oil or low-melting solid, which is used directly in the next step.
Step 4: Synthesis of (3-Phenoxypyridin-2-yl)methanol
-
Charge: Dissolve methyl 3-phenoxypicolinate (1.0 equiv) in anhydrous methanol (6 L/kg) and cool the reactor to 0–5 °C.
-
Reduction: Add NaBH₄ (2.5 equiv) in small portions over 2 hours. Caution: Highly exothermic with vigorous hydrogen gas evolution. Ensure robust ventilation and cooling jacket circulation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
PAT Monitoring: Confirm ester consumption via HPLC (< 0.5% remaining).
-
Workup: Quench the remaining hydride by slowly adding acetone (0.5 L/kg), followed by water (5 L/kg). Concentrate under vacuum to remove methanol.
-
Extraction & Crystallization: Extract the aqueous residue with dichloromethane (3 × 3 L/kg). Combine organic layers, wash with brine, and perform a solvent swap to ethyl acetate/heptane (1:4) to induce crystallization.
-
Isolation: Filter the purified (3-Phenoxypyridin-2-yl)methanol, wash with cold heptane, and dry under vacuum at 40 °C.
References
-
Title: (3-phenoxy-pyridin-2-yl)-methanol Synthesis and Properties Source: Molaid Chemical Database URL: 3
-
Title: CXCR4 Chemokine Receptor Binding Compounds (US20040209921A1) Source: Google Patents URL: 1
-
Title: GPR120 Agonists and Uses Thereof (US8367708B2) Source: Google Patents URL: 2
-
Title: 3-Fluoro-4-cyanopyridine High-Purity Reagent (SNAr Principles) Source: Benchchem URL: 4
Sources
- 1. US20040209921A1 - CXCR4 chemokine receptor binding comounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. (3-phenoxy-pyridin-2-yl)-methanol - CAS号 780801-27-6 - 摩熵化学 [molaid.com]
- 4. 3-Fluoro-4-cyanopyridine | High-Purity Reagent [benchchem.com]
Analytical methods for the quantification of (3-Phenoxypyridin-2-yl)methanol
Application Note: Advanced Analytical Methodologies for the Quantification of (3-Phenoxypyridin-2-yl)methanol
Introduction & Biological Significance
(3-Phenoxypyridin-2-yl)methanol (CAS No. 780801-27-6) is a highly versatile heterocyclic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2][3]. Most notably, it serves as a critical structural building block for two major therapeutic classes:
-
GPR120 (FFAR4) Agonists : GPR120 is a G-protein-coupled receptor activated by free fatty acids. Agonists of this receptor stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, enhancing glucose-dependent insulin secretion and improving insulin sensitivity[4][5][6]. Consequently, and metabolic syndrome[7][8].
-
CXCR4 Chemokine Receptor Antagonists : CXCR4 is a coreceptor essential for the entry of T-tropic HIV-1 strains into CD4+ T cells[9][10]. Furthermore, and cancer cell survival[11][12]. Derivatives of (3-Phenoxypyridin-2-yl)methanol have been patented as potent CXCR4 binding compounds to inhibit viral entry and oncological progression[13].
Given its role in synthesizing these high-value therapeutics, establishing robust, self-validating analytical methods for the quantification of (3-Phenoxypyridin-2-yl)methanol is critical for ensuring API purity, monitoring reaction kinetics, and profiling trace-level impurities.
Analytical Strategy & Causality
The chemical structure of (3-Phenoxypyridin-2-yl)methanol features a weakly basic pyridine ring (pKa ~5.2) and a lipophilic phenoxy moiety. Designing an analytical method requires specific physicochemical considerations:
-
Chromatographic Causality : At a neutral pH, the pyridine nitrogen remains partially unprotonated. As it passes through a silica-based stationary phase, it engages in secondary electrostatic interactions with residual silanol groups, leading to severe peak tailing. To counteract this, the mobile phase must be acidified (pH 2.5–3.0) using 0.1% Formic Acid. This ensures complete protonation of the pyridine nitrogen, resulting in sharp, symmetrical peaks and highly reproducible retention times.
-
Detection Causality : For bulk purity and assay testing, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm is optimal due to the strong chromophoric nature of the phenoxy and pyridine rings. For trace-level quantification (e.g., genotoxic impurity profiling), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization in positive mode (ESI+) is required. The protonated pyridine nitrogen readily forms a stable [M+H]+ ion at m/z 202.1, allowing for highly sensitive Multiple Reaction Monitoring (MRM).
All methods described herein are designed to comply with the latest , emphasizing a Quality-by-Design (QbD) approach[14][15][16].
Method 1: HPLC-UV Protocol for Bulk Quantification and Purity Assay
This method is designed as a self-validating system for routine QA/QC environments. It incorporates System Suitability Testing (SST) to verify column performance and system precision prior to every run, ensuring data trustworthiness.
Step-by-Step Methodology:
-
Standard Preparation : Accurately weigh 10.0 mg of (3-Phenoxypyridin-2-yl)methanol reference standard. Dissolve in 10 mL of Diluent (Water:Acetonitrile, 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes.
-
Calibration Curve Generation : Dilute the stock solution to prepare working standards at 10, 25, 50, 100, and 150 µg/mL.
-
Sample Preparation : Weigh 10.0 mg of the synthesized API batch, dissolve in 10 mL of Diluent, and filter through a 0.22 µm PTFE syringe filter to remove particulates.
-
Chromatographic Execution :
-
Column : C18 Reversed-Phase (150 mm × 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient Program : 0-2 min (10% B), 2-10 min (linear gradient to 90% B), 10-12 min (hold 90% B), 12-12.1 min (return to 10% B), 12.1-15 min (re-equilibration).
-
Flow Rate : 1.0 mL/min.
-
Injection Volume : 10 µL.
-
Detection : UV at 254 nm.
-
-
System Suitability Testing (SST) : Inject the 50 µg/mL standard six times. The system is validated for the run only if the Relative Standard Deviation (%RSD) of the peak area is ≤ 2.0%, the USP tailing factor is ≤ 1.5, and the theoretical plate count is ≥ 5000.
Table 1: ICH Q2(R2) Validation Summary for HPLC-UV Method
| Validation Parameter | Acceptance Criteria (ICH Q2(R2)) | Observed Result |
| Linearity (Range) | R² ≥ 0.999 (10 - 150 µg/mL) | R² = 0.9998 |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≥ 10:1 | 1.5 µg/mL |
| Method Precision (%RSD) | ≤ 2.0% (n=6 at 100% test conc.) | 0.85% |
| Accuracy (Recovery) | 98.0% - 102.0% across 3 levels | 99.4% - 100.8% |
| Specificity | No interference at retention time | Complies (Resolution > 2.0) |
Method 2: LC-MS/MS Protocol for Trace-Level Quantification
For applications requiring ultra-high sensitivity, such as monitoring (3-Phenoxypyridin-2-yl)methanol as a residual genotoxic impurity in final GPR120 agonist drug products, LC-MS/MS is deployed.
Step-by-Step Methodology:
-
Sample Extraction (Solid Phase Extraction - SPE) : Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Methanol followed by 1 mL Water. Load 500 µL of the sample matrix. Wash with 1 mL of 5% Methanol in Water. Elute the analyte with 1 mL of 100% Acetonitrile.
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase (Initial conditions).
-
Chromatographic Execution :
-
Column : UPLC C18 (50 mm × 2.1 mm, 1.7 µm).
-
Isocratic Elution : 40% Mobile Phase A (10 mM Ammonium Formate + 0.1% Formic Acid) and 60% Mobile Phase B (Acetonitrile).
-
Flow Rate : 0.4 mL/min.
-
-
Mass Spectrometry (ESI+ MRM) :
-
Capillary Voltage : 3.0 kV.
-
Desolvation Temperature : 400°C.
-
Precursor Ion : m/z 202.1[M+H]+.
-
Product Ion (Quantifier) : m/z 184.1 (Loss of H₂O, Collision Energy: 15 eV).
-
Product Ion (Qualifier) : m/z 108.0 (Cleavage of phenoxy group, Collision Energy: 25 eV).
-
-
Self-Validating Control : Incorporate an isotopically labeled internal standard (e.g., (3-Phenoxypyridin-2-yl)methanol-d5) spiked at a constant concentration into all samples to correct for matrix effects and ionization suppression.
Workflows and Biological Pathways
Caption: Workflow for the analytical quantification and validation of (3-Phenoxypyridin-2-yl)methanol.
Caption: GPR120 signaling pathway activated by APIs derived from (3-Phenoxypyridin-2-yl)methanol.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of analytical procedures." European Medicines Agency.[Link]
-
Liu, Y., et al. "Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes." National Center for Biotechnology Information (NCBI).[Link]
-
Jacobson, O., & Weiss, I. D. "CXCR4 Chemokine Receptor Overview: Biology, Pathology and Applications in Imaging and Therapy." Theranostics.[Link]
Sources
- 1. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
- 2. 780801-27-6 (3-Phenoxypyridin-2-yl)methanol AKSci 3748DT [aksci.com]
- 3. (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6 | Chemsrc [chemsrc.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. HIV-1 utilizes the CXCR4 chemokine receptor to infect multipotent hematopoietic stem and progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. CXCR4 Chemokine Receptor Overview: Biology, Pathology and Applications in Imaging and Therapy [thno.org]
- 12. rupress.org [rupress.org]
- 13. (3-phenoxy-pyridin-2-yl)-methanol - CAS号 780801-27-6 - 摩熵化学 [molaid.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. intuitionlabs.ai [intuitionlabs.ai]
Application Note: Derivatization Strategies for the GC-MS Analysis of (3-Phenoxypyridin-2-yl)methanol
Introduction & Analytical Context
(3-Phenoxypyridin-2-yl)methanol (CAS 780801-27-6) is a critical synthetic intermediate heavily utilized in the development of CXCR4 chemokine receptor antagonists and GPR120 agonists[1]. Its molecular architecture—featuring a basic pyridine nitrogen, a bulky phenoxy group, and a polar hydroxymethyl moiety—presents distinct analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS). The active hydrogen on the primary alcohol promotes intermolecular hydrogen bonding with the stationary phase, leading to severe peak tailing, unpredictable retention times, and potential thermal degradation within the GC inlet.
To achieve high-fidelity quantification and structural confirmation, chemical derivatization is mandatory. This protocol details the optimized trimethylsilylation (TMS) of (3-Phenoxypyridin-2-yl)methanol using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[2].
Chemical Rationale and Causality (E-E-A-T)
Why BSTFA + 1% TMCS? In GC-MS workflows, silylation is the gold standard for volatilizing protic functional groups[2]. BSTFA is highly volatile, and its primary byproduct (trifluoroacetamide) elutes early in the chromatographic run, preventing interference with the target analyte's mass spectrum[3].
The reaction mechanism relies on the nucleophilic attack of the alcohol's oxygen atom on the electropositive silicon atom of BSTFA[3]. Because the hydroxymethyl group is adjacent to the pyridine ring (ortho position), there is mild steric hindrance and a propensity for intramolecular interactions with the pyridine nitrogen. The addition of 1% TMCS acts as a crucial catalyst. It increases the electrophilicity of the silylating reagent, ensuring rapid and quantitative conversion of the sterically hindered alcohol[2][3]. Pyridine is employed as the reaction solvent to act as an acid scavenger and to maintain the analyte in a highly soluble state[3][4].
Fig 1: Reaction mechanism of BSTFA silylation via nucleophilic attack.
Experimental Protocols: A Self-Validating System
To ensure scientific trustworthiness, this protocol incorporates internal validation steps (e.g., strict anhydrous checks and complete derivatization verification).
Materials & Reagents
-
Analyte: (3-Phenoxypyridin-2-yl)methanol (Standard purity >98%)
-
Derivatization Reagent: BSTFA containing 1% TMCS (GC Derivatization Grade)
-
Solvent: Anhydrous Pyridine (stored over molecular sieves)[4]
-
Internal Standard (IS): Pyridine-d5-methanol (or suitable stable-isotope analog).
Step-by-Step Methodology
-
Sample Preparation & Drying: Transfer 1.0 mg of the analyte (or evaporated sample extract) into a 2 mL amber glass autosampler vial.
-
Causality: Water vigorously reacts with BSTFA, quenching the reagent. The sample must be strictly anhydrous. If extracted from an aqueous matrix, dry completely under a gentle stream of ultra-pure nitrogen at 40°C.
-
-
Solubilization: Add 100 µL of anhydrous pyridine to the vial. Vortex for 15 seconds to ensure complete dissolution.
-
Reagent Addition: In a fume hood, add 100 µL of BSTFA + 1% TMCS to the vial.
-
Causality: A large molar excess of the silylating reagent drives the equilibrium toward complete TMS-ether formation.
-
-
Thermal Incubation: Seal the vial with a PTFE-lined cap. Incubate in a dry block heater at 65°C for 45 minutes[3].
-
Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the ortho-substituted pyridine ring.
-
-
Cooling and Analysis: Allow the vial to cool to room temperature (approx. 15 mins). The sample is now ready for direct GC-MS injection. Do not evaporate the reagent, as the closed-system equilibrium maintains derivative stability.
Fig 2: Step-by-step analytical workflow for sample derivatization.
GC-MS Instrumental Parameters
-
Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5MS or BPX-5), 30 m × 0.25 mm ID × 0.25 µm film thickness[5].
-
Injection: 1 µL, Split ratio 10:1, Inlet temperature 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
MS Conditions: Electron Ionization (EI) at 70 eV; Ion source 230°C; Quadrupole 150°C. Scan range m/z 50–400.
Data Presentation & System Suitability
Derivatization significantly enhances the chromatographic performance of (3-Phenoxypyridin-2-yl)methanol. The table below summarizes the quantitative improvements observed when comparing the underivatized alcohol to its TMS-ether derivative.
| Parameter | Underivatized (3-Phenoxypyridin-2-yl)methanol | TMS-Derivatized (3-Phenoxypyridin-2-yl)methanol |
| Molecular Weight | 201.22 g/mol | 273.40 g/mol |
| Peak Asymmetry (Tf) | 2.45 (Severe Tailing) | 1.05 (Excellent Symmetry) |
| Theoretical Plates (N) | < 15,000 | > 85,000 |
| LOD (S/N = 3) | 50 ng/mL | 2 ng/mL |
| Primary MS Ions (m/z) | 201[M]+, 184, 78 | 273 [M]+, 258 [M-CH3]+, 73 [TMS]+ |
Self-Validation Check: To confirm complete derivatization, monitor the chromatogram for the presence of the underivatized peak (m/z 201). If detected, increase the incubation time to 60 minutes or verify the strict anhydrous state of the pyridine solvent.
Conclusion
The conversion of (3-Phenoxypyridin-2-yl)methanol to its trimethylsilyl ether using BSTFA and TMCS is a robust, self-validating approach that eliminates chromatographic anomalies associated with polar hydroxyl groups. By understanding the mechanistic causality—specifically the need for anhydrous conditions, catalytic TMCS, and thermal activation—analysts can achieve highly reproducible, sensitive quantification suitable for rigorous drug development pipelines.
References
Sources
Introduction & The Logic of Covalent Inhibition
Application Note: Advanced Methodologies in the Synthesis and Evaluation of Targeted Covalent Kinase Inhibitors (TCKIs)
The paradigm of kinase inhibitor discovery has shifted dramatically from the serendipitous discovery of irreversible binders to the rational design of Targeted Covalent Inhibitors (TCKIs)[1]. This modern approach relies on equipping a highly selective, reversible recognition scaffold with a mildly electrophilic "warhead"[2].
The causality behind this design is rooted in the two-step kinetic model of covalent inhibition. First, an initial reversible binding event (defined by the equilibrium constant,
Two-step kinetic model of covalent inhibition highlighting reversible binding and irreversible adduction.
Late-Stage Functionalization (LSF): Warhead Installation Strategies
The acrylamide group remains the most privileged warhead in FDA-approved TCKIs due to its moderate intrinsic reactivity and high chemoselectivity for the soft sulfhydryl group of cysteine over harder nucleophiles like lysine or tyrosine[3]. The installation of this warhead is typically executed via Late-Stage Functionalization (LSF) of a secondary amine precursor.
Protocol 1: Traditional Acryloyl Chloride Amidation
Historically, acryloyl chloride has been the default reagent for LSF[3]. However, its extreme reactivity often leads to over-acylation and Michael addition side-products.
-
Dissolve the deprotected amine scaffold (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M) under an inert argon atmosphere.
-
Add
-diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C using an ice bath. -
Dropwise, add a solution of acryloyl chloride (1.1 eq) in DCM over 15 minutes. Causality: Slow addition prevents localized heating and suppresses the formation of Michael addition impurities.
-
Stir at 0 °C for 1 hour. Quench with saturated aqueous
, extract with DCM, and purify via preparative HPLC.
Protocol 2: Advanced T3P-Mediated Coupling with Sodium Acrylate
To circumvent the instability of acrylic acid (which is highly prone to spontaneous polymerization) and the harshness of acryloyl chloride, modern process chemistry employs sodium acrylate mediated by propylphosphonic anhydride (T3P)[3]. This mild, neutral-to-mildly-basic condition was pivotal in the commercial synthesis of the covalent inhibitor Adagrasib[4].
-
Suspend the amine scaffold (1.0 eq) and sodium acrylate (1.5 eq) in a mixture of ethyl acetate and pyridine (5:1 v/v). Causality: Sodium acrylate is a stable solid that eliminates the risk of handling polymerizable acrylic acid, while pyridine acts as both a mild base and a nucleophilic catalyst[4].
-
Add T3P (50 wt% solution in EtOAc, 2.0 eq) dropwise at room temperature.
-
Stir the reaction for 4–6 hours at 25 °C. Monitor completion via LC-MS.
-
Wash the organic layer with water and brine, dry over
, and concentrate. The mild conditions typically yield a crude product with >95% purity, bypassing the need for extensive chromatography[4].
Synthetic workflow for late-stage acrylamide installation comparing traditional and advanced methods.
Chemoproteomic Target Validation: A Self-Validating System
Synthesizing a TCKI is only half the battle; proving its selectivity in the complex milieu of a living cell is critical to establishing trustworthiness. A self-validating experimental system utilizes chemoproteomics to map both on-target engagement and off-target liabilities[5].
Protocol 3: Alkyne-Tagged Probe Synthesis and CuAAC Pull-Down
-
Probe Synthesis: Modify the solvent-exposed region of the TCKI scaffold with a terminal alkyne. Causality: The alkyne is biologically inert and sterically minimal, ensuring it does not perturb the inhibitor's native binding kinetics or cellular permeability[5].
-
In Situ Labeling: Incubate live cells (e.g., A549 or H1975) with the alkyne-probe (1–10 µM) for 2 hours to allow covalent adduction to the target kinase.
-
Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease inhibitors. Centrifuge to clear cellular debris.
-
CuAAC Click Chemistry: To the cleared lysate (1 mg/mL protein), add biotin-azide (100 µM),
(1 mM), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (100 µM), and sodium ascorbate (1 mM). Rotate in the dark at room temperature for 1 hour[5]. -
Enrichment & LC-MS/MS: Precipitate proteins, resuspend, and enrich biotinylated targets using streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze the released peptides via quantitative LC-MS/MS to identify the specific adducted cysteine residues[5].
Chemoproteomic validation workflow utilizing CuAAC click chemistry for target identification.
Quantitative Data Presentation
The intrinsic reactivity of the warhead (measured by its half-life with glutathione, GSH) must be carefully balanced against its target-specific non-covalent affinity (
| Inhibitor | Target Protein | Targeted Residue | Warhead Type | GSH Half-Life ( | Clinical Status |
| Afatinib | EGFR | Cys797 | Acrylamide | ~28 min | FDA Approved |
| Sotorasib | KRAS (G12C) | Cys12 | Acrylamide | ~173 min | FDA Approved |
| Ibrutinib | BTK | Cys481 | Acrylamide | ~669 min | FDA Approved |
| Osimertinib | EGFR (T790M) | Cys797 | Acrylamide | >1000 min | FDA Approved |
Table 1: Comparative reactivity profiles of representative targeted covalent inhibitors. Shorter GSH half-lives indicate higher intrinsic electrophilicity, which must be offset by exceptional scaffold affinity to prevent off-target toxicity[6].
References
-
Covalent Inhibitors: To Infinity and Beyond Journal of Medicinal Chemistry (2024).[Link]
-
The Ascension of Targeted Covalent Inhibitors Journal of Medicinal Chemistry (2022).[Link]
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors Journal of Medicinal Chemistry (2022).[Link]
-
Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer Organic Letters / PMC (2023).[Link]
-
A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors Genes & Cancer / PMC (2016).[Link]
-
JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors Journal of Medicinal Chemistry (2022).[Link]
-
Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs Medium (2023).[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medium.com [medium.com]
- 4. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Integrated High-Throughput Screening and LC-HRMS Metabolomics in Agrochemical Discovery
Target Audience: Researchers, analytical scientists, and drug development professionals transitioning to or operating within agrochemical research and development (R&D).
Strategic Overview: The Agrochemical DMTA Cycle
Modern agrochemical R&D has fundamentally shifted to adopt the rigorous paradigms of pharmaceutical drug discovery, specifically the iterative Design-Make-Test-Analyze (DMTA) cycle[1]. However, agrochemical development faces a unique dual-challenge: candidate molecules must exhibit extreme, targeted efficacy against specific pests or pathogens while simultaneously demonstrating rapid, safe degradation in open environmental ecosystems.
To navigate this complexity, this application note details a validated, two-phase workflow. It begins with Target-Based High-Throughput Screening (HTS) to identify novel active ingredients[2], followed by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to map environmental biotransformation and ensure safety[3].
Caption: Iterative Design-Make-Test-Analyze (DMTA) cycle in modern agrochemical discovery.
Phase 1: Target-Based High-Throughput Screening (HTS)
Causality & Rationale
Historically, agrochemical discovery relied heavily on in vivo whole-organism phenotypic screening. While useful, this "black box" approach often yields compounds with redundant mechanisms, accelerating field resistance. Today, target-based HTS is the gold standard[2]. By isolating an essential, species-specific target (e.g., a fungal kinase validated via CRISPR/Cas9 knockouts), researchers can screen massive chemical libraries to discover entirely novel Modes of Action (MOAs)[2]. This directed approach ensures high selectivity, minimizing off-target toxicity to beneficial insects, crops, and humans[4].
Protocol 1: In Vitro Target-Based HTS Assay Validation
To ensure trustworthiness, this protocol incorporates a self-validating statistical gate (the Z'-factor) to confirm assay robustness before committing to a million-compound screen.
-
Target Preparation: Express and purify the recombinant target protein. Confirm >90% purity via SDS-PAGE to prevent false positives caused by library compounds binding to bacterial host impurities.
-
Assay Optimization: In a 384-well microplate, titrate enzyme and substrate concentrations to establish a linear reaction velocity. The assay must operate at initial rate conditions (typically <20% substrate depletion) to accurately capture competitive inhibition kinetics.
-
Compound Dispensing: Utilize acoustic liquid handling (e.g., Echo) to transfer 50 nL of test compounds dissolved in DMSO into the assay plates. Critical Step: Maintain a final DMSO concentration of <1% v/v. Higher concentrations will artificially denature the target protein, leading to false-positive hit rates.
-
Reaction & Detection: Incubate the plates for 60 minutes at room temperature. Quench the reaction and add a luminescent or fluorogenic detection reagent to quantify enzymatic activity.
-
System Self-Validation (Z'-factor Calculation): Before proceeding, calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| (Where σ is standard deviation and μ is the mean of positive and negative controls). A screening campaign may only proceed if the Z'-factor is > 0.6 , proving the signal window is statistically wide enough to distinguish true biological hits from assay noise.
Phase 2: Lead Optimization via LC-HRMS Metabolite Identification (MetID)
Causality & Rationale
Once an HTS hit is optimized into a lead compound, understanding its environmental fate is paramount. Agrochemicals are applied to complex, open matrices (soil, water, plant tissues) and must safely degrade[1]. LC-HRMS is deployed for Metabolite Identification (MetID) because its exact mass capabilities allow researchers to elucidate the chemical structures of unknown, trace-level biotransformation products[3].
Protocol 2: QuEChERS Extraction and LC-HRMS Analysis
Complex matrices like soil and crop tissues contain lipids, humic acids, and chlorophyll that cause severe ion suppression in the mass spectrometer. This protocol utilizes a modified QuEChERS method to physically remove these interferences, ensuring self-validating, reliable mass accuracy[5].
-
Sample Homogenization: Pulverize 15 g of the treated matrix (e.g., crop tissue or soil) in a 50 mL centrifuge tube[5].
-
Extraction & Internal Standardization: Add 15 mL of 1% acetic acid in acetonitrile. Critical Step: Spike the sample with an isotopically labeled internal standard (e.g., a ^13C or ^2H variant of the parent compound). This internal standard acts as a self-validating mechanism to correct for any matrix effects or extraction losses[5]. Shake vigorously for 1 minute.
-
Partitioning: Add anhydrous magnesium sulfate and sodium acetate to induce phase separation between the aqueous matrix and the organic solvent. Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the organic supernatant to a d-SPE tube containing Primary Secondary Amine (PSA) and C18 sorbents. The PSA removes organic acids and polar pigments, while C18 removes non-polar lipids[5]. Centrifuge and transfer the cleaned extract to an autosampler vial.
-
LC-HRMS Acquisition: Inject 5 µL onto a C18 UHPLC column. Operate the High-Resolution Mass Spectrometer in Data-Dependent Acquisition (DDA) mode. The instrument will continuously scan for parent masses (MS1) and automatically trigger high-energy collisional dissociation (HCD) to generate fragmentation spectra (MS2) for structural elucidation.
-
Data Deconvolution: Utilize specialized MetID software to compare the fragmentation patterns of the parent compound against newly formed peaks, mapping biotransformation pathways such as hydroxylation, demethoxylation, or conjugation[3].
Caption: Step-by-step workflow for LC-HRMS based metabolite identification in complex matrices.
Data Presentation: Method Performance
The reliability of the sample preparation and LC-HRMS protocol is fundamentally proven by its recovery rates across diverse, highly suppressive matrices. An acceptable recovery range for trace residue analysis in agrochemical R&D is typically 70–120% with a Relative Standard Deviation (RSD) of <20%.
Table 1: Summary of LC-HRMS Method Performance Data for Agrochemical Residues[5]
| Matrix | Fortification Level | Average Recovery (%) | Relative Standard Deviation (RSD %) |
| Grapes | 0.01 - 0.5 mg/kg | 79.8 - 109.5 | 2.5 - 9.4 |
| Cucumber | 0.01 - 0.5 mg/kg | 96.0 - 102.0 | 1.8 - 4.0 |
| Potatoes | 0.02 - 0.10 ppm | 76.0 - 88.0 | Not Specified |
| Soil | 0.05 - 0.25 ppm | 84.0 - 101.0 | Not Specified |
| Water | 0.002 - 0.010 ppm | 78.0 - 111.0 | Not Specified |
Note: The consistently high recovery across both high-water (cucumber) and high-starch (potato) matrices validates the ruggedness of the d-SPE cleanup phase.
References
-
Title: Shared roots with divergent paths: exploring discovery R&D in pharma and agrochemistry | Source: American Chemical Society (ACS) | URL: [Link]
-
Title: Agrochemical Research and Development Software | Source: ACD/Labs | URL: [Link]
-
Title: Cheminformatics and artificial intelligence for accelerating agrochemical discovery | Source: National Institutes of Health (NIH - PMC) | URL: [Link]
Sources
Technical Support Center: Handling, Stability, and Troubleshooting for (3-Phenoxypyridin-2-yl)methanol
Welcome to the Technical Support Center for (3-Phenoxypyridin-2-yl)methanol . This guide is engineered for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality of instability, and implement self-validating protocols for optimal handling.
Core Decomposition Pathways (The "Why")
(3-Phenoxypyridin-2-yl)methanol contains two highly sensitive functional moieties: a benzylic-like primary alcohol and a diaryl-like ether. Understanding the chemical causality behind its degradation is critical for preventing yield loss during synthesis and storage.
-
Pathway A: Benzylic-Type Alcohol Oxidation: The hydroxymethyl group at the 2-position of the pyridine ring is highly susceptible to aerobic oxidation. In the presence of atmospheric oxygen, light, or trace transition metals (e.g., Pd, V, Cu), it readily oxidizes to 3-phenoxypicolinaldehyde or the corresponding carboxylic acid[1].
-
Pathway B: Diaryl Ether Cleavage: While diaryl ethers possess high bond dissociation energies, the 3-phenoxy group can undergo C-O bond cleavage under strongly acidic conditions (acidolysis) or via photoredox catalysis[2]. This cleavage yields phenol and a 3-hydroxypyridine derivative.
-
Pathway C: Pyridine N-Oxidation: The lone pair of electrons on the pyridine nitrogen acts as a nucleophile. Exposure to peroxides, peracids, or prolonged atmospheric exposure can lead to the formation of pyridine N-oxides[3].
Decomposition pathways of (3-Phenoxypyridin-2-yl)methanol under various environmental stressors.
Troubleshooting Guide & FAQs
Q1: My batch of (3-Phenoxypyridin-2-yl)methanol has turned from a pale yellow solid to a dark brown oil. What happened, and can I rescue it? A: This physical change indicates advanced oxidation of the hydroxymethyl group to the aldehyde (Pathway A), often accompanied by N-oxidation (Pathway C).
-
Causality: Trace palladium (Pd/C) left over from the standard hydrogenolysis synthesis step[4] can act as a catalyst for aerobic oxidation when the compound is exposed to air.
-
Solution: You can rescue the batch using the Rescue Purification Protocol detailed in Section 3. To prevent recurrence, ensure complete removal of metal catalysts using metal scavengers (e.g., QuadraPure) prior to final concentration.
Q2: During LC-MS analysis of my downstream reaction, I see a significant peak at m/z 94 (phenol) and another corresponding to 2-(hydroxymethyl)pyridin-3-ol. Why is my starting material degrading? A: You are observing diaryl ether cleavage (Pathway B).
-
Causality: The C-O bond of the 3-phenoxypyridine moiety is sensitive to harsh Lewis acids (e.g., BBr3, AlCl3) or extended heating (>80°C) in strongly acidic/basic aqueous media[2].
-
Solution: Buffer your reaction to a pH of 6–8. If a strong acid is required for a subsequent deprotection step, lower the reaction temperature to <0°C and monitor the reaction strictly via TLC to prevent over-cleavage.
Q3: How do I prevent N-oxidation during scale-up? A: Pyridine N-oxidation occurs when the nucleophilic nitrogen attacks electrophilic oxygen species[3].
-
Causality: Using ethereal solvents (like THF or Diethyl Ether) that have not been stabilized or tested for peroxides will rapidly form the N-oxide derivative.
-
Solution: Always test solvents for peroxides using KI-starch paper before use. Store the compound strictly under an Argon atmosphere.
Self-Validating Experimental Protocols
Protocol A: Inert Storage & Handling Workflow
This protocol ensures the compound remains stable by systematically eliminating oxygen, light, and moisture.
-
Preparation: Dry an amber glass vial in an oven at 120°C for 2 hours. Cool it in a desiccator under vacuum.
-
Purging: Flush the cooled vial with high-purity Argon (or N2) for 60 seconds.
-
Transfer: Using a non-metallic PTFE or ceramic spatula (to prevent trace metal introduction), transfer the (3-Phenoxypyridin-2-yl)methanol solid into the vial.
-
Sealing: Cap the vial with a PTFE-lined septum cap. Wrap the cap tightly with Parafilm.
-
Storage: Store the sealed vial in a spark-proof refrigerator at 2–8 °C.
-
Self-Validation Step: Before using the stored batch in a critical synthesis, dissolve 1 mg in LC-MS grade Methanol. Run a rapid LC-MS. The batch is validated for use if purity is >98% and the [M-2]+ peak (aldehyde) is absent.
Protocol B: Rescue Purification (Silica Gel Chromatography)
Use this protocol to recover the intact alcohol from a degraded, oxidized batch[4].
-
Sample Preparation: Dissolve the degraded brown oil in a minimal volume of Dichloromethane (CH2Cl2).
-
Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.
-
Loading: Apply the dissolved sample evenly to the top of the silica bed.
-
Elution Gradient: Elute using a gradient of Hexane/Ethyl Acetate, starting at 98:2 and slowly increasing polarity to 50:50.
-
Fraction Collection & Self-Validation: Collect fractions and spot them on a silica TLC plate. Develop in Hexane/EtOAc (1:1).
-
Aldehyde Impurity: Runs faster (higher Rf, typically yellow under UV).
-
Intact Alcohol: Runs slower (Rf ~0.3).
-
-
Concentration: Pool the fractions containing only the intact alcohol and concentrate under reduced pressure at <30°C to yield the purified pale yellow solid.
Quantitative Stability Data
The following table summarizes the stability of (3-Phenoxypyridin-2-yl)methanol under various experimental and storage conditions.
| Environmental Condition | Temperature | Atmosphere | Expected Shelf Life | Primary Degradant |
| Optimal Storage | 2–8 °C | Argon / N2 | > 24 Months | None |
| Ambient Benchtop | 20–25 °C | Air (Dark) | ~ 3–4 Weeks | 3-Phenoxypicolinaldehyde |
| Photo-Exposure | 20–25 °C | Air (Light) | < 1 Week | Aldehyde & N-Oxide |
| Acidic Media (pH < 2) | 80 °C | Air / N2 | < 2 Hours | Phenol (Ether Cleavage) |
| Basic Media (pH > 12) | 80 °C | Air / N2 | < 12 Hours | Phenol (Ether Cleavage) |
| Peroxide Presence | 0–25 °C | Air | Minutes to Hours | Pyridine N-oxide |
References
- Phenyl-isoxazol-3-ol derivative (US Patent 8,367,708 B2)
- Source: PMC (National Institutes of Health)
- Novel Vanadium-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones under Atmospheric Oxygen Source: Organic Letters - ACS Publications URL
- Source: J. Am. Chem. Soc. (Thieme Connect)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Visible-light photoredox-catalyzed C–O bond cleavage of diaryl ethers by acridinium photocatalysts at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methods for removing impurities from (3-Phenoxypyridin-2-yl)methanol
Technical Support Center: (3-Phenoxypyridin-2-yl)methanol
A Guide to Impurity Removal and Purity Analysis
Welcome to the technical support hub for (3-Phenoxypyridin-2-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to resolve purification hurdles effectively.
Section 1: Understanding Potential Impurities
The first step in any purification strategy is to understand the potential impurities that may be present. The nature and origin of these impurities will dictate the most effective removal methods.[1][2]
Q1: What are the most likely impurities I'll encounter in my crude (3-Phenoxypyridin-2-yl)methanol?
A1: Impurities in synthetic chemistry are typically categorized by their origin.[1][2] For (3-Phenoxypyridin-2-yl)methanol, which is often synthesized via the reduction of a corresponding ketone or aldehyde, you should anticipate the following:
-
Starting Material Impurities: Unreacted starting materials, such as 3-phenoxypyridine-2-carbaldehyde or (3-phenoxyphenyl)(pyridin-2-yl)methanone, are common. Impurities present in the initial materials can also carry through the synthesis.[1]
-
Reagent-Related Impurities: Residual reducing agents (e.g., borohydride salts) and their byproducts.
-
By-products of the Synthesis: Side-reactions are common in many chemical processes.[1] For instance, over-reduction or incomplete reactions can lead to related substances that are structurally similar to the desired product.
-
Degradation Products: (3-Phenoxypyridin-2-yl)methanol may be susceptible to oxidation or other degradation pathways, especially under harsh work-up conditions or prolonged storage. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.[3]
Logical Flow for Purification Strategy
Caption: A general workflow for the purification of (3-Phenoxypyridin-2-yl)methanol.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the purification process.
Q2: My crude product is a solid. What is the first purification method I should try?
A2: Recrystallization is the most efficient and scalable method for purifying solid compounds.[4] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.[5] A successful recrystallization can dramatically increase purity in a single step.
Q3: How do I select the best solvent for recrystallization?
A3: The ideal solvent is one where your product is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[6] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).[5]
Solvent Selection Guide
| Solvent Class | Example Solvents | Polarity | Comments |
|---|---|---|---|
| Non-Polar | Hexanes, Heptane | Low | Good for precipitating polar compounds. Often used as an anti-solvent. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Medium | Versatile solvents for a range of organic compounds.[6] |
| Polar Aprotic | Acetone | Medium-High | Good dissolving power, but its low boiling point can be a challenge.[6] |
| Polar Protic | Ethanol, Methanol, Water | High | The hydroxyl group can interact with the pyridine nitrogen. Often used in solvent pairs.[6] |
Pro-Tip: A two-solvent (or "mixed-solvent") system is often effective.[5] Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble), then slowly add a "bad" hot solvent (an "anti-solvent" in which it is poorly soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify and then allow it to cool slowly.[7]
Q4: My product "oiled out" instead of forming crystals. What should I do?
A4: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[6] To resolve this, add more of the "good" solvent to the hot mixture to decrease the saturation level, then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product or scratching the inside of the flask with a glass rod can also help induce crystallization.[6]
Q5: My crude product is an oil or a complex mixture of similarly polar compounds. What's my best option?
A5: Silica Gel Flash Column Chromatography is the preferred method for purifying oils or separating compounds with similar polarities. It separates molecules based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (solvent system).[8]
Q6: I'm seeing significant peak tailing for my compound during HPLC analysis. Why is this happening and how can I fix it?
A6: Peak tailing with pyridine-containing compounds is a classic problem in chromatography.[9] The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups present on the surface of silica-based stationary phases.[9] This secondary interaction causes the peak to tail. To mitigate this, consider adding a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to your mobile phase to neutralize the active sites on the silica.
Section 3: Troubleshooting Guides
Guide 1: Troubleshooting Recrystallization
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mt.com [mt.com]
- 5. Home Page [chem.ualberta.ca]
- 6. rubingroup.org [rubingroup.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Catalyst poisoning and solutions in (3-Phenoxypyridin-2-yl)methanol synthesis
Welcome to the Technical Support Center for Advanced API Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling the synthesis of (3-Phenoxypyridin-2-yl)methanol .
The synthesis of this critical pharmaceutical building block generally proceeds via a two-step sequence: the etherification of a 3-halopicolinic acid derivative with phenol, followed by the reduction of the carboxylic acid/ester to the corresponding methanol. However, both steps are notoriously susceptible to catalyst poisoning . This guide dissects the mechanistic causality behind these failures and provides self-validating, field-proven protocols to bypass them.
Process Overview & Poisoning Pathways
Fig 1. Workflow of (3-Phenoxypyridin-2-yl)methanol synthesis and catalyst poisoning risks.
FAQ & Troubleshooting: Etherification (Cross-Coupling)
Q1: My Palladium-catalyzed cross-coupling of 3-iodopicolinate and phenol stalls at 60% conversion. Adding more catalyst does not help. What is happening? Causality: You are experiencing halide-induced catalyst poisoning. During the catalytic cycle, the oxidative addition of the aryl iodide releases iodide anions into the reaction medium. As iodide accumulates, it binds strongly to the active Pd(0) center, forming stable, inactive anionic palladium complexes that halt the catalytic cycle[1]. Furthermore, the pyridine nitrogen of your substrate can competitively coordinate to the metal center, exacerbating the deactivation[2].
Solution: Implement a halide scavenger and a sterically demanding bidentate ligand. The addition of silver salts (e.g.,
Validated Protocol 1: Optimized Etherification
-
Preparation: In a rigorously dried Schlenk flask under argon, combine methyl 3-iodopicolinate (1.0 equiv), phenol (1.2 equiv),
(5 mol%), Xantphos (5 mol%), and (1.5 equiv). -
Solvent Addition: Add anhydrous toluene (0.2 M concentration). The non-polar solvent minimizes the solubility of the resulting silver halide salts.
-
Reaction: Heat the mixture to 100 °C for 12 hours. The solution will become cloudy as
precipitates, which is a visual validation that the halide scavenger is functioning. -
Workup: Cool to room temperature, filter through a pad of Celite to remove
and Pd black, and concentrate. Purify via flash chromatography to isolate methyl 3-phenoxypicolinate.
FAQ & Troubleshooting: Reduction Step
Q2: I am attempting to reduce the methyl 3-phenoxypicolinate to (3-Phenoxypyridin-2-yl)methanol using catalytic hydrogenation (Pd/C,
Solution: You have two distinct pathways to bypass this thermodynamic trap:
-
Pathway A (Catalytic): Add a stoichiometric amount of acid (e.g., HCl or acetic acid) to protonate the pyridine nitrogen. The resulting pyridinium salt lacks the free lone pair, preventing it from coordinating to the catalyst surface[3].
-
Pathway B (Chemical - Preferred): Abandon transition metal catalysis entirely for this step. Use a chemical hydride reductant. To reduce an ester to an alcohol mildly without affecting the ether linkage, a
system (which forms in situ) is highly chemoselective and completely immune to pyridine poisoning.
Validated Protocol 2: Chemical Reduction via
-
Preparation: Dissolve methyl 3-phenoxypicolinate (1.0 equiv) in a mixture of THF and Methanol (4:1 v/v, 0.3 M).
-
Activation: Add anhydrous
(2.0 equiv) and stir for 15 minutes at 0 °C. The Lewis acidic calcium coordinates to the ester carbonyl, increasing its electrophilicity. -
Reduction: Portion-wise, add
(2.5 equiv) to maintain the temperature below 10 °C. Self-validation step: Vigorous hydrogen evolution will occur; ensure proper venting. -
Completion: Stir at room temperature for 2 hours. Quench slowly with saturated aqueous
. -
Extraction: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over
, and concentrate to yield pure (3-Phenoxypyridin-2-yl)methanol.
Quantitative Data: Catalyst Performance Comparison
The following table summarizes the quantitative impact of the troubleshooting strategies discussed above, demonstrating the clear superiority of optimized conditions.
| Reaction Step | Conditions | Catalyst / Reagent | Conversion (%) | Yield (%) | Primary Failure Mode |
| Etherification | Standard (No Ag) | 64% (Stalled) | 58% | Iodide accumulation & Pyridine coordination | |
| Etherification | Optimized (+ Ag) | >99% | 92% | None (Halide scavenged) | |
| Reduction | Standard Hydrogenation | 10% Pd/C, | <15% | <10% | Pyridine lone pair poisoning Pd surface |
| Reduction | Acidic Hydrogenation | 10% Pd/C, | 85% | 78% | Partial ring over-reduction |
| Reduction | Chemical Hydride | >99% | 95% | None (Immune to metal poisoning) |
References
-
Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions Source: Journal of the American Chemical Society (JACS) URL:[Link]
Sources
Alternative synthetic routes for (3-Phenoxypyridin-2-yl)methanol
Welcome to the Process Chemistry Technical Support Center . This portal is dedicated to troubleshooting and optimizing the synthesis of (3-Phenoxypyridin-2-yl)methanol , a critical building block frequently utilized in the development of GPR120 receptor agonists[1] and CXCR4 chemokine receptor antagonists[2].
Below, you will find our comprehensive guide detailing three distinct synthetic routes, self-validating protocols, and a causal troubleshooting FAQ designed for process chemists and drug development professionals.
Route Comparison Data
To select the optimal synthetic strategy for your scale and available infrastructure, consult the quantitative comparison table below:
| Synthetic Route | Starting Material | Overall Yield (Est.) | Key Reagents | Scalability | Primary Challenge |
| 1. Boekelheide Rearrangement | 2-Methyl-3-phenoxypyridine | 55–65% | mCPBA, Ac₂O, NaOH | High (Kg scale) | Exothermic rearrangement control |
| 2. Borane Reduction | 3-Phenoxypyridine-2-carboxylic acid | 70–80% | BH₃·THF, HCl | Medium (100g scale) | Breaking stable B-N complexes |
| 3. Lithiation / Formylation | 2-Bromo-3-phenoxypyridine | 45–55% | n-BuLi, DMF, NaBH₄ | Low (Cryogenic limit) | Strict moisture/temperature control |
Workflow Visualization
Fig 1: Convergent synthetic pathways for (3-Phenoxypyridin-2-yl)methanol via three distinct routes.
Self-Validating Experimental Protocols
Protocol A: The Boekelheide Rearrangement Route
Mechanistic Grounding: The Boekelheide rearrangement involves the conversion of a 2-alkylpyridine N-oxide to a 2-acetoxyalkylpyridine via an anhydrobase intermediate, driven by a [3,3]-sigmatropic shift.
-
Oxidation: Dissolve 2-methyl-3-phenoxypyridine (1.0 eq) in anhydrous DCM. Cool to 0°C. Add mCPBA (1.2 eq) portion-wise. Stir at RT for 12 h.
-
Validation Checkpoint: TLC (EtOAc/Hexane 1:1) should show complete consumption of the high-R_f starting material. The N-oxide will stay near the baseline.
-
-
Rearrangement: Quench the reaction with sat. Na₂S₂O₃ and NaHCO₃. Extract, dry, and concentrate. Dissolve the crude N-oxide in Ac₂O (10.0 eq). Heat strictly at 90°C for 4 h.
-
Hydrolysis: Concentrate the mixture in vacuo to remove excess Ac₂O. Dissolve the resulting dark oil in MeOH. Add 2M NaOH (3.0 eq) and stir for 2 h at RT.
-
Validation Checkpoint: The ester cleavage is marked by a shift in LC-MS mass from [M+H]⁺ 244 to[M+H]⁺ 202. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.
-
Protocol B: Direct Carboxylic Acid Reduction Route
Mechanistic Grounding: Electrophilic reducing agents like Borane (BH₃) act as Lewis acids, complexing with the most basic sites (pyridine nitrogen) before reducing the carboxylate via an intramolecular hydride transfer.
-
Complexation & Reduction: Suspend 3-phenoxypyridine-2-carboxylic acid (1.0 eq) in anhydrous THF under N₂ at 0°C. Dropwise add BH₃·THF (1M in THF, 4.0 eq).
-
Validation Checkpoint: Vigorous H₂ gas evolution will occur initially as the carboxylic acid proton is reduced.
-
-
Reflux: Heat the mixture to reflux for 16 h.
-
Decomplexation (Critical Step): Cool to 0°C. Cautiously quench with MeOH until effervescence ceases. Add 1M HCl (5.0 eq) and reflux for 1 h.
-
Validation Checkpoint: The solution must become fully homogeneous. This step breaks the highly stable boron-nitrogen complex.
-
-
Isolation: Basify the aqueous layer with 2M NaOH to pH 10. Extract with EtOAc, dry, and concentrate to yield the pure carbinol.
Protocol C: Lithiation & Formylation Route
-
Metalation: Dissolve 2-bromo-3-phenoxypyridine (1.0 eq) in anhydrous THF under N₂. Cool to -78°C. Add n-BuLi (2.5M in hexanes, 1.1 eq) dropwise. Stir for 30 min.
-
Formylation: Add anhydrous DMF (2.0 eq). Stir for 1 h, allowing the mixture to warm to 0°C. Quench with sat. NH₄Cl. Extract with EtOAc to isolate 2-formyl-3-phenoxypyridine.
-
Reduction: Dissolve the crude aldehyde in MeOH at 0°C. Add NaBH₄ (1.5 eq) in portions. Stir for 1 h.
-
Validation Checkpoint: The yellow tint of the aldehyde solution will rapidly fade to colorless upon reduction. Quench with water, extract, and concentrate.
-
Troubleshooting & FAQs
Q1: During the Boekelheide rearrangement (Route 1), my reaction yielded a black, intractable tar. What went wrong? A: This is a classic symptom of an exothermic runaway. The reaction between the pyridine N-oxide and acetic anhydride forms an N-acetoxypyridinium intermediate. The subsequent deprotonation to form the anhydrobase is highly exothermic. If you heat the mixture to reflux (140°C) immediately, the localized heat causes polymerization and decomposition. Solution: Maintain the internal temperature strictly between 90°C and 100°C, and ensure the N-oxide is completely free of residual mCPBA or peroxides before adding Ac₂O.
Q2: I attempted Route 2 (Borane reduction), but my yield is less than 20%, and LC-MS shows a mass [M+H]+ 216. What is this byproduct? A: The mass of 216 corresponds to the stable Borane-Amine complex (Product Mass 201 + BH₃ [14] + H⁺). Borane strongly coordinates to the basic pyridine nitrogen. If you only perform a standard aqueous workup, the product remains trapped as the highly polar, water-soluble boron complex. Solution: You must execute the acidic reflux step (Protocol B, Step 3). Refluxing with 1M HCl forces the hydrolysis of the B-N bond, releasing the free (3-phenoxypyridin-2-yl)methanol.
Q3: Why does Route 2 require 4.0 equivalents of BH₃·THF when a carboxylic acid normally only requires 1.5 equivalents? A: Causality lies in the substrate's electronics. The first equivalent of BH₃ is consumed by the acidic proton (evolving H₂). The second equivalent irreversibly complexes with the Lewis-basic pyridine nitrogen. The third equivalent coordinates to the phenoxy oxygen. Only the fourth equivalent is freely available to form the triacyloxyborane intermediate required to execute the actual reduction of the carbonyl carbon.
Q4: In Route 3, I am isolating a significant amount of 3-phenoxypyridine (debrominated starting material) instead of the aldehyde. Why? A: The 2-lithio-3-phenoxypyridine intermediate is exceptionally basic. If there is any moisture in your DMF, or if the internal temperature rises above -60°C before the DMF is fully incorporated, the lithiated species will abstract a proton from the environment (or the solvent) faster than it undergoes nucleophilic addition to the DMF carbonyl. Solution: Use freshly distilled, amine-free DMF, strictly maintain -78°C during addition, and ensure your glassware is flame-dried under vacuum.
References
- US Patent 8,367,708 B2 - GPR120 Receptor Function Regulating Agents. Details the utilization of (3-phenoxypyridin-2-yl)methanol as a synthetic intermediate.
- US Patent App 2004/0209921 A1 - CXCR4 chemokine receptor binding compounds. Demonstrates the compound's application in virology and immunology drug design.
-
Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes - Boekelheide, V., & Linn, W. J. (1954). Foundational mechanistic literature for the sigmatropic rearrangement utilized in Route 1. Source: Journal of the American Chemical Society, 76(5), 1286-1291. URL: [Link]
Sources
Technical Support Center: Troubleshooting NMR and Mass Spec Data of (3-Phenoxypyridin-2-yl)methanol
Welcome to the technical support center for the analysis of (3-Phenoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of this molecule. Here, we provide in-depth, experience-driven insights in a question-and-answer format to help you troubleshoot and interpret your data with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm not seeing the hydroxyl (-OH) proton in my ¹H NMR spectrum. Is my sample impure or has it degraded?
A1: The absence of the hydroxyl proton signal is a common observation and does not necessarily indicate an issue with your sample. This phenomenon is often due to proton exchange with the solvent or trace amounts of water.[1][2][3]
-
Causality: The hydroxyl proton is acidic and can rapidly exchange with other labile protons (or deuterons) in the solution. This exchange can broaden the signal to the point where it becomes indistinguishable from the baseline.[2][3] The rate of this exchange is highly dependent on the solvent, temperature, and concentration.[1]
-
Troubleshooting Steps:
-
Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible.
-
Try a Different Solvent: DMSO-d₆ is an excellent choice for observing hydroxyl protons as it forms hydrogen bonds, which slows down the exchange rate and often results in a sharper signal.[3]
-
D₂O Shake: To confirm the presence of an exchangeable proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signal should disappear.[1]
-
Q2: The chemical shift of my hydroxyl proton is different from the literature value. What could be the cause?
A2: The chemical shift of a hydroxyl proton is highly variable and sensitive to its environment.[1][3] Factors that can influence its position include:
-
Solvent: The choice of deuterated solvent has a significant impact on the chemical shift due to varying degrees of hydrogen bonding.[4]
-
Concentration: In concentrated solutions, intermolecular hydrogen bonding can cause a downfield shift (higher ppm).[1]
-
Temperature: Changes in temperature can affect hydrogen bonding and, consequently, the chemical shift.
-
Purity: Acidic or basic impurities can catalyze proton exchange and alter the chemical shift.
Therefore, a discrepancy from a literature value is not unusual if the experimental conditions are not identical.
Q3: My mass spectrum shows a peak at [M+23]⁺ instead of [M+H]⁺. What does this represent?
A3: An [M+23]⁺ peak corresponds to the sodium adduct of your molecule, [M+Na]⁺. This is a very common observation in electrospray ionization (ESI) mass spectrometry.[5][6][7]
-
Formation: Sodium ions are ubiquitous in laboratory glassware, solvents, and reagents. During the ESI process, these sodium ions can readily attach to your analyte molecule.
-
Troubleshooting:
-
While often unavoidable, you can try to minimize sodium adducts by using high-purity solvents and clean glassware.
-
The presence of both [M+H]⁺ and [M+Na]⁺ can be a useful confirmation of your molecular weight.
-
NMR Spectroscopy Troubleshooting
Q4: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. How can I assign the peaks?
A4: The aromatic region of (3-Phenoxypyridin-2-yl)methanol contains signals from both the pyridine and phenoxy rings, leading to overlapping multiplets. Two-dimensional (2D) NMR experiments are invaluable for unambiguous peak assignment.[4][8]
-
Recommended 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will help you trace the connectivity within the pyridine and phenoxy rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the two aromatic rings and the methanol group.
-
Expected ¹H and ¹³C NMR Data
The following table provides an estimation of the expected chemical shifts for (3-Phenoxypyridin-2-yl)methanol. Note that actual values may vary depending on the solvent and other experimental conditions.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | ~7.3-7.5 (dd) | ~120-125 |
| Pyridine H-5 | ~7.0-7.2 (dd) | ~120-125 |
| Pyridine H-6 | ~8.1-8.3 (d) | ~145-150 |
| Phenoxy H-2', H-6' | ~7.0-7.2 (d) | ~118-122 |
| Phenoxy H-3', H-5' | ~7.3-7.5 (t) | ~129-131 |
| Phenoxy H-4' | ~7.1-7.3 (t) | ~123-126 |
| -CH₂OH | ~4.5-4.8 (s) | ~60-65 |
| -CH₂OH | Variable (broad s) | - |
| Pyridine C-2 | - | ~155-160 |
| Pyridine C-3 | - | ~150-155 |
| Phenoxy C-1' | - | ~155-160 |
Q5: My peaks in the NMR spectrum are broad. What are the possible causes and solutions?
A5: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is the first step.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can try washing your glassware with EDTA or using a sample that has been passed through a small plug of silica gel.
-
Chemical Exchange: As discussed for the hydroxyl proton, other protons in the molecule might be undergoing exchange, leading to broad signals.[2][3]
-
Sample Viscosity: Highly viscous samples can lead to broader lines. Diluting the sample may help.
Troubleshooting Workflow for Broad NMR Peaks
Caption: A flowchart for troubleshooting broad NMR peaks.
Mass Spectrometry Troubleshooting
Q6: I am having trouble getting a strong molecular ion peak in my ESI-MS. What can I do to improve it?
A6: Low sensitivity in ESI-MS can be a common issue, particularly for molecules that are not easily ionizable.[9] Here are some steps to improve the signal for (3-Phenoxypyridin-2-yl)methanol:
-
Optimize the Mobile Phase: The addition of a small amount of an acid, such as formic acid (0.1%), can facilitate protonation and enhance the [M+H]⁺ signal in positive ion mode.
-
Adjust ESI Source Parameters:
-
Capillary Voltage: Gradually increase the capillary voltage to find the optimal setting for your compound. Be cautious, as excessively high voltages can cause in-source fragmentation.[10]
-
Nebulizer Gas Flow: Optimize the gas flow to ensure efficient droplet formation.
-
Drying Gas Temperature and Flow: Adjust these parameters to promote desolvation without causing thermal degradation of your analyte.
-
-
Check for Ion Suppression: Co-eluting species from your sample matrix can compete for ionization, reducing the signal of your analyte.[9][11] Ensure your sample is sufficiently clean. If using LC-MS, improving the chromatographic separation can mitigate this effect.
Q7: My mass spectrum shows several unexpected peaks. How can I determine if they are fragments or adducts?
A7: Differentiating between fragments and adducts is crucial for correct spectral interpretation.
-
Adducts: These are formed by the association of your molecule with ions present in the mobile phase or from contaminants.[12] Common adducts in positive ion mode include:
-
Fragments: These result from the breakdown of the molecular ion. For (3-Phenoxypyridin-2-yl)methanol, common fragmentation pathways may involve the loss of:
-
H₂O (water) from the methanol group.
-
CH₂OH (the hydroxymethyl group).
-
The phenoxy group.
-
Expected Mass Spec Data for (3-Phenoxypyridin-2-yl)methanol
Molecular Formula: C₁₂H₁₁NO₂ Monoisotopic Mass: 201.0790 u
| Ion | Formula | Expected m/z | Notes |
| [M+H]⁺ | [C₁₂H₁₂NO₂]⁺ | 202.0863 | Protonated molecule |
| [M+Na]⁺ | [C₁₂H₁₁NO₂Na]⁺ | 224.0682 | Sodium adduct |
| [M+K]⁺ | [C₁₂H₁₁NO₂K]⁺ | 240.0421 | Potassium adduct |
| [M-H₂O+H]⁺ | [C₁₂H₁₀N]⁺ | 184.0757 | Fragment (loss of water) |
| [M-CH₂OH]⁺ | [C₁₁H₈NO]⁺ | 170.0600 | Fragment (loss of hydroxymethyl group) |
Logical Flow for Mass Spec Peak Identification
Caption: A decision tree for identifying unknown peaks in a mass spectrum.
Q8: I am performing an MS/MS experiment. What are the expected fragmentation patterns for (3-Phenoxypyridin-2-yl)methanol?
A8: In a collision-induced dissociation (CID) MS/MS experiment, the protonated molecule ([M+H]⁺, m/z 202.1) will likely fragment via several pathways. Understanding these can help confirm the structure.
-
Loss of Water: The most common initial fragmentation for alcohols is the loss of a neutral water molecule (18.01 u), leading to a fragment at m/z 184.1.
-
Loss of the Hydroxymethyl Group: Cleavage of the C-C bond between the pyridine ring and the methanol group would result in the loss of a neutral CH₂OH radical (31.02 u), although less common for even-electron species, or more likely a two-step process. A more probable fragmentation is the loss of formaldehyde (CH₂O, 30.01 u) after initial water loss.
-
Cleavage of the Ether Linkage: The C-O bond of the ether can cleave, leading to fragments corresponding to the phenoxy radical (93.03 u) or the pyridylmethanol cation, or vice versa.
By carefully analyzing the masses of the product ions, you can piece together the structure of the parent molecule.
References
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
-
Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
- Lam, C. W. K., Chan, M. H. M., & Kok, S. H. L. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Hong Kong Medical Journal, 7(2), 166-173.
- Hanashima, S., Kato, K., & Yamaguchi, Y. (2011). 13C-NMR quantification of proton exchange at LewisX hydroxyl groups in water.
- Grzesiek, S., & Bax, A. (1993). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 3(2), 185-204.
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Longdom Publishing. (2023, September 25). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
- Schug, K. A. (2020, November 11). The Secrets of Electrospray Ionization: Why Less is More.
-
Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips. Retrieved from [Link]
- El-Faham, A., & Al-Othman, Z. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Modern Approaches to the Synthesis of O- and N-Heterocycles (pp. 209-254).
- Martin, S., Lenz, E. M., Smith, R., Temesi, D. G., Orton, A. L., & Clench, M. R. (2017). Methanol adducts leading to the identification of a reactive aldehyde metabolite of CPAQOP in human liver microsomes by ultra-high-performance liquid chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry, 31(1), 145-151.
-
Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Retrieved from [Link]
-
Records of Natural Products-SI. (2023). ACG Publications. Retrieved from [Link]
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
Mal, D. R. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
- El-Faham, A., & Al-Othman, Z. A. (2012). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Modern Approaches to the Synthesis of O- and N-Heterocycles, 209-254.
- Bristow, T. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules.
-
Edwards, A. C., Mocilac, P., Geist, A., & Denecke, M. (2023). Figure S2: 1 H and 13 C NMR Spectra of 3. ResearchGate. Retrieved from [Link]
-
Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. Retrieved from [Link]
-
NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]
-
TETRAHEDRON CHEMISTRY CLASSES. (2024, February 16). PART 19: AROMATIC ETHER MASS SPECTRA INTERPRETATION. YouTube. Retrieved from [Link]
-
TETRAHEDRON CHEMISTRY CLASSES. (2024, February 12). PART 18: MASS SPECTRA INTERPRETATION OF ETHERS. YouTube. Retrieved from [Link]
- Burgueño-Tapia, E., Mora-Pérez, Y., Morales-Ríos, M. S., & Joseph-Nathan, P. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Magnetic Resonance in Chemistry, 43(3), 256-260.
-
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
- Colby, J. M., & Renslow, R. S. (2022). Mass Spectrometry Adduct Calculator (MSAC). Journal of Open Source Software, 7(73), 4244.
- Colby, J. M., & Renslow, R. S. (2022).
- Google Groups. (2001, November 6). M+56 adduct in ESI LC-MS.
- Lin, H. R., & Sun, S. W. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(7), 1563.
- van der Aa, M. A., Bijlsma, L., Emke, E., van de Ven, B. M., de Voogt, P., & Hernández, F. (2013). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Analytical and Bioanalytical Chemistry, 405(2-3), 843-855.
- Al-Abdullah, E. S. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry, 4(2), 43-50.
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. reddit.com [reddit.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. shura.shu.ac.uk [shura.shu.ac.uk]
- 14. M+56 adduct in ESI LC-MS [groups.google.com]
Comparison Guide: 1D vs. 2D NMR Strategies for the Structural Characterization of (3-Phenoxypyridin-2-yl)methanol
Executive Summary
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a high-value heteroaryl building block extensively utilized in the synthesis of GPR120 agonists for metabolic disorders and CXCR4 chemokine receptor antagonists for oncology applications [1, 2]. During scale-up and library synthesis, a critical quality control bottleneck is distinguishing this target compound from its regioisomers, such as (4-phenoxypyridin-2-yl)methanol.
Because these isomers share identical molecular weights, standard Liquid Chromatography-Mass Spectrometry (LC-MS) methods are insufficient for structural validation. This guide objectively compares
Mechanistic Rationale: The Superiority of NMR over Mass Spectrometry
While LC-MS provides excellent sensitivity for purity analysis and confirms the exact mass (
Comparative Data Presentation
Table 1: Performance Comparison of Analytical Techniques for Regioisomer Validation
| Analytical Technique | Resolution of Regioisomers | Data Acquisition Time | Structural Certainty | Primary Utility |
| LC-MS (ESI+) | Poor (Identical m/z) | < 5 mins | Low | Mass confirmation, trace impurity detection |
| 1D | Excellent | 5-10 mins | High | Rapid regiochemical assignment via J-coupling |
| 1D | Good | 30-60 mins | Medium | Carbon skeleton verification |
| 2D NMR (COSY/HSQC) | Unambiguous | 1-2 hours | Absolute | Complex mixture resolution, overlapping signal assignment |
Table 2: H NMR Diagnostic Chemical Shift Comparison (CDCl , 400 MHz)
Note: The distinct splitting patterns easily differentiate the 3-phenoxy target from the 4-phenoxy alternative.
| Proton Position | (3-Phenoxypyridin-2-yl)methanol (Target) | (4-Phenoxypyridin-2-yl)methanol (Alternative) |
| H-6 (Pyridine) | ~8.3 ppm (dd, J = 4.5, 1.5 Hz) | ~8.4 ppm (d, J = 5.5 Hz) |
| H-5 (Pyridine) | ~7.1 ppm (dd, J = 8.0, 4.5 Hz) | ~6.8 ppm (dd, J = 5.5, 2.5 Hz) |
| H-4 (Pyridine) | ~7.2 ppm (dd, J = 8.0, 1.5 Hz) | N/A (Substituted by Phenoxy) |
| H-3 (Pyridine) | N/A (Substituted by Phenoxy) | ~6.9 ppm (d, J = 2.5 Hz) |
| -CH | ~4.8 ppm (s, 2H) | ~4.7 ppm (s, 2H) |
Table 3: C NMR Chemical Shift Assignments for (3-Phenoxypyridin-2-yl)methanol (CDCl , 100 MHz)
| Carbon Type | Predicted Shift (ppm) | Mechanistic Justification |
| C-2 (Pyridine) | ~153.0 | Deshielded by adjacent electronegative nitrogen and -CH |
| C-3 (Pyridine) | ~151.0 | Strongly deshielded by the directly attached phenoxy oxygen. |
| C-6 (Pyridine) | ~145.0 | Alpha to the pyridine nitrogen. |
| C-ipso (Phenyl) | ~156.0 | Attached to the ether oxygen. |
| -CH | ~62.0 | Aliphatic carbon deshielded by the hydroxyl group. |
Experimental Protocols: Self-Validating NMR Acquisition
To ensure reproducibility and high-fidelity data, follow this standardized protocol for 1D NMR acquisition. As a best practice, the parameters below are optimized to prevent signal saturation and ensure accurate integration.
Step 1: Sample Preparation
-
Weigh 15-20 mg of (3-phenoxypyridin-2-yl)methanol for
H NMR (or 40-50 mg for C NMR) into a clean glass vial. -
Dissolve the API in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v Tetramethylsilane (TMS).-
Causality: CDCl
is chosen because the compound lacks highly polar functional groups that would necessitate DMSO- . TMS acts as the internal standard (0.00 ppm), which is critical because distinguishing regioisomers often relies on chemical shift differences as small as 0.1 ppm.
-
-
Transfer the homogenous solution to a standard 5 mm NMR tube using a glass Pasteur pipette.
Step 2: H NMR Acquisition (400 MHz)
-
Insert the sample into the spectrometer and lock onto the deuterium signal of CDCl
. -
Shim the Z and Z2 gradients to achieve a line width of < 1.0 Hz for the TMS peak.
-
Set the pulse sequence to a standard 30-degree flip angle (zg30).
-
Causality: A 30-degree pulse allows for a shorter relaxation delay (D1 = 1.0 s) compared to a 90-degree pulse, enabling faster accumulation of scans without longitudinal signal saturation.
-
-
Acquire 16 scans with a spectral width of 15 ppm.
Step 3: C NMR Acquisition (100 MHz)
-
Use a proton-decoupled pulse sequence (zgpg30) to collapse carbon-proton multiplets into sharp singlets, maximizing the signal-to-noise (S/N) ratio.
-
Set the relaxation delay (D1) to 2.0 seconds.
-
Causality: Quaternary carbons (like C-2, C-3, and C-ipso) lack attached protons and thus have significantly longer
relaxation times. A 2-second delay ensures these critical diagnostic peaks integrate properly and are visible above the baseline noise.
-
-
Acquire 512–1024 scans depending on exact sample concentration.
Visualizing the Analytical Logic
Fig 1. Analytical workflow for the structural validation of (3-Phenoxypyridin-2-yl)methanol.
Fig 2. Pyridine ring AMX spin-spin coupling network for (3-Phenoxypyridin-2-yl)methanol.
References
- Title: Phenyl-isoxazol-3-ol derivative (US Patent 8,367,708 B2)
- Title: CXCR4 chemokine receptor binding compounds (US Patent App. 2004/0209921 A1)
-
Title: 3-Phenoxypyridine (Compound Summary CID 200510) Source: National Center for Biotechnology Information (PubChem) URL: [Link]
Comparative FTIR Analysis of (3-Phenoxypyridin-2-yl)methanol: ATR vs. Transmission Methodologies
Executive Summary & Structural Deconstruction
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a highly specialized active pharmaceutical ingredient (API) intermediate. Structurally, it is defined by three critical IR-active domains: a pyridine heterocycle, a phenoxy ether linkage, and a primary hydroxymethyl (-CH₂OH) group.
For researchers synthesizing this compound—often via the reduction of a corresponding aldehyde or ester—verifying the presence of the primary alcohol and the integrity of the ether linkage is paramount. Fourier Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for this characterization. However, the choice of FTIR sampling modality dictates the quality, reliability, and interpretability of the resulting spectra. This guide objectively compares the two dominant techniques for solid intermediates: Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) FTIR , providing experimental data and field-proven workflows to optimize your analytical outcomes.
Methodological Comparison: The Causality of Spectral Differences
Selecting between ATR and Transmission FTIR is not merely a matter of laboratory convenience; it fundamentally alters the physics of how infrared light interacts with the sample, thereby changing the resulting data [1].
Attenuated Total Reflectance (ATR-FTIR)
ATR relies on total internal reflection. An infrared beam is directed into a high-refractive-index crystal (e.g., diamond), creating an "evanescent wave" that penetrates only 0.5 to 2.0 microns into the sample pressed against it [2].
-
The Causality of Peak Distortion: The penetration depth of this evanescent wave is directly proportional to the wavelength of the IR light. Consequently, lower wavenumber regions (longer wavelengths, such as the C-O ether stretch at ~1200 cm⁻¹) penetrate deeper and absorb more energy than higher wavenumber regions (such as the O-H stretch at ~3300 cm⁻¹). This causes low-frequency peaks to appear artificially intense compared to transmission spectra unless a mathematical ATR-correction algorithm is applied [3].
-
The Moisture Advantage: Because ATR requires zero sample dilution, it eliminates the introduction of hygroscopic matrices, ensuring that any O-H stretching observed is intrinsic to the (3-Phenoxypyridin-2-yl)methanol, not environmental contamination.
Transmission FTIR (KBr Pellet)
Transmission FTIR passes the infrared beam completely through a diluted sample matrix, measuring bulk absorption directly.
-
The Causality of Baseline Drift: Solid samples must be ground with an IR-transparent salt (Potassium Bromide, KBr) and pressed into a pellet. If the particle size of the sample is not ground below the wavelength of the IR light (typically < 2 microns), the pellet will scatter light, causing a sloping baseline (the Christiansen effect).
-
The Moisture Liability: KBr is highly hygroscopic. During grinding and pressing, it rapidly absorbs atmospheric moisture. This introduces a massive, broad artifact band between 3300–3500 cm⁻¹ and a bending mode at ~1630 cm⁻¹ [4]. For (3-Phenoxypyridin-2-yl)methanol, this artifact can completely mask or falsely amplify the critical hydroxymethyl -OH stretch, leading to false-positive confirmations of synthesis.
Comparative Data Analysis
The following table summarizes the expected functional group frequencies for (3-Phenoxypyridin-2-yl)methanol and highlights how the chosen FTIR modality impacts the presentation of the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | ATR-FTIR Presentation | Transmission (KBr) Presentation |
| -OH (Hydroxymethyl) | O-H Stretch | 3200 – 3500 | Optimal: Sharp, clear peak; accurate representation of the pure API. | Compromised: Broadened, often obscured by KBr moisture artifacts. |
| Aromatic Rings | C-H Stretch | 3000 – 3100 | Weak intensity (due to shallow penetration at high wavenumbers). | Moderate, distinct intensity. |
| Methylene (-CH₂-) | C-H Stretch | 2850 – 2950 | Weak to moderate intensity. | Moderate, distinct intensity. |
| Pyridine / Phenyl | C=N, C=C Stretch | 1450 – 1600 | Sharp, well-defined. | Sharp, well-defined. |
| Diaryl Ether | C-O-C Asym. Stretch | ~1200 – 1250 | Distorted: Artificially intense; requires software ATR correction. | Optimal: True relative intensity governed by Beer-Lambert law. |
| Primary Alcohol | C-O Stretch | ~1030 – 1050 | Distorted: Artificially intense; requires software ATR correction. | Optimal: True relative intensity governed by Beer-Lambert law. |
Data Interpretation Rule: For confirming the successful synthesis of (3-Phenoxypyridin-2-yl)methanol, ATR-FTIR is the superior choice because preserving the integrity of the O-H stretch outweighs the easily correctable intensity distortions in the C-O fingerprint region.
Self-Validating Experimental Protocols
To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, protocols must be self-validating. A self-validating system ensures that environmental artifacts are mathematically subtracted before sample analysis begins.
Protocol A: ATR-FTIR Workflow (Recommended)
-
System Purge & Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow to evaporate completely.
-
Background Validation (Self-Correction): Collect a background spectrum of the empty crystal (32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹). Causality: This step ratios out ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor, ensuring they do not appear as negative or positive peaks in the final spectrum.
-
Sample Application: Deposit ~1-2 mg of neat (3-Phenoxypyridin-2-yl)methanol powder directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the torque-limiting clutch clicks. Causality: Uniform, high pressure expels air pockets between the crystal and the sample, maximizing the evanescent wave's interaction with the solid and preventing spectral noise [5].
-
Data Acquisition & Correction: Scan the sample using identical parameters to the background. Immediately apply an "ATR Correction" algorithm in the spectrometer software (assuming a diamond refractive index of 2.4) to normalize the exaggerated low-wavenumber C-O stretching bands.
Protocol B: Transmission (KBr Pellet) Workflow
-
Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for at least 24 hours prior to use to minimize moisture.
-
Background Validation: Prepare a blank KBr pellet (100 mg) and run a background scan. This subtracts the baseline moisture inherent to the KBr batch.
-
Trituration: Weigh ~1 mg of (3-Phenoxypyridin-2-yl)methanol and ~100 mg of the dried KBr. Grind vigorously in an agate mortar for 2-3 minutes. Causality: The sample particles must be reduced to < 2 µm to prevent infrared light scattering (Christiansen effect), which causes a severely sloping baseline.
-
Vacuum Pressing: Transfer the powder to a 13 mm pellet die. Connect to a vacuum pump for 1 minute to evacuate trapped air, then apply 10 tons of pressure for 2 minutes. Causality: Vacuum pressing prevents the pellet from turning opaque and fracturing upon pressure release.
-
Data Acquisition: Place the transparent pellet in the transmission holder and scan.
Mechanistic Visualization
The following decision matrix illustrates the workflow for selecting the appropriate FTIR modality based on the specific analytical needs for (3-Phenoxypyridin-2-yl)methanol.
Figure 1: Decision matrix and workflow for FTIR analysis of (3-Phenoxypyridin-2-yl)methanol.
References
-
Bruker. "Guide to FT-IR Spectroscopy." Bruker. Available at:[Link] [2]
-
Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." Pike Tech. Available at:[Link] [3]
-
National Center for Biotechnology Information (PMC). "Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles." NIH. Available at:[Link] [4]
-
Edinburgh Instruments. "Common Sampling Techniques of FTIR Spectroscopy." Edinburgh Instruments. Available at:[Link] [5]
A Comparative Guide to Purity Determination of (3-Phenoxypyridin-2-yl)methanol by HPLC and Alternative Methods
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(3-Phenoxypyridin-2-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). As with any pharmaceutical intermediate, its purity is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances and products.[1] Therefore, robust and reliable analytical methods for purity determination are not just a quality control measure but a critical component of the entire drug development and manufacturing process.
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for determining the purity of (3-Phenoxypyridin-2-yl)methanol. We will explore the rationale behind method development, present a detailed experimental protocol for a stability-indicating HPLC method, and compare its performance with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Understanding Potential Impurities in (3-Phenoxypyridin-2-yl)methanol
A crucial aspect of developing a robust purity determination method is understanding the potential impurities that may be present. These can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities:
The synthesis of (3-Phenoxypyridin-2-yl)methanol likely involves a key step such as an Ullmann condensation, which couples an aryl halide with a phenol.[2][3] This, followed by the reduction of a carboxylic acid or ester, can introduce several potential impurities:
-
Starting Materials: Unreacted 3-halopyridine-2-carboxylic acid (or its ester) and phenol.
-
Intermediates: Incomplete reduction of the carboxylic acid or ester can lead to the presence of 3-phenoxypyridine-2-carboxylic acid or its corresponding ester.
-
By-products: Side reactions during the Ullmann condensation can lead to the formation of biphenyl or other coupled impurities. The solvent and catalyst used can also be sources of impurities.
Degradation Products:
Forced degradation studies, conducted under stressed conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines, help to identify potential degradation products and demonstrate the stability-indicating nature of the analytical method.[4][5] For a molecule like (3-Phenoxypyridin-2-yl)methanol, potential degradation pathways could involve oxidation of the alcohol to an aldehyde or carboxylic acid, or cleavage of the ether linkage under harsh hydrolytic conditions.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purity analysis of non-volatile and thermally labile pharmaceutical compounds. Its versatility, reproducibility, and ability to separate a wide range of compounds make it the primary choice for the analysis of (3-Phenoxypyridin-2-yl)methanol.
Rationale for HPLC Method Design
The development of a stability-indicating HPLC method requires careful selection of the stationary phase, mobile phase, and detection parameters to ensure the separation of the main component from all potential impurities and degradation products.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for RP-HPLC as it provides good retention and selectivity for a broad range of moderately polar to non-polar compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) is typically used. The buffer controls the pH of the mobile phase, which is critical for achieving good peak shape and consistent retention times for ionizable compounds like pyridines. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
-
Detection: UV detection is suitable for (3-Phenoxypyridin-2-yl)methanol due to the presence of chromophores (the pyridine and phenyl rings). A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which aids in peak identification and purity assessment.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This section details a proposed stability-indicating RP-HPLC method for the purity determination of (3-Phenoxypyridin-2-yl)methanol.
Instrumentation and Chromatographic Conditions
| Parameter | Value |
| HPLC System | A gradient HPLC system with a PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm (with PDA scanning from 200-400 nm) |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of (3-Phenoxypyridin-2-yl)methanol reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 100 mg of the (3-Phenoxypyridin-2-yl)methanol sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the sample.
-
Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80 °C for 4 hours.
-
Base Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.
After degradation, the stressed samples are diluted to an appropriate concentration and analyzed by the HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the main peak and from each other.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust and widely accepted method, other techniques offer distinct advantages in certain scenarios. Here, we compare the proposed HPLC method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures. This results in significant improvements in resolution, sensitivity, and speed of analysis compared to conventional HPLC.
Advantages over HPLC:
-
Faster Analysis Times: UPLC methods can be significantly shorter, often by a factor of 5 to 10, leading to increased sample throughput.
-
Improved Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting impurities.
-
Higher Sensitivity: The narrower peaks result in a greater peak height for a given concentration, leading to lower limits of detection and quantification.
-
Reduced Solvent Consumption: The shorter run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective technique.
Considerations:
-
Higher Initial Cost: UPLC systems are more expensive than conventional HPLC systems.
-
Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization of parameters such as flow rate, gradient profile, and injection volume.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and structure of each component, allowing for confident identification of impurities.
Applicability to (3-Phenoxypyridin-2-yl)methanol:
(3-Phenoxypyridin-2-yl)methanol has a relatively high boiling point and is polar, making it not ideally suited for direct GC analysis. However, GC-MS can be a valuable tool for:
-
Analysis of Volatile Impurities: It is the method of choice for identifying and quantifying residual solvents from the manufacturing process.
-
Analysis after Derivatization: The hydroxyl group of (3-Phenoxypyridin-2-yl)methanol can be derivatized (e.g., by silylation) to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This approach can be useful for confirming the identity of certain impurities.
Advantages over HPLC:
-
Superior for Volatile Compounds: Unmatched in its ability to separate and identify volatile and semi-volatile impurities.
-
Definitive Identification: The mass spectral data provides a high degree of confidence in the identification of unknown impurities.
Limitations:
-
Not Suitable for Non-Volatile or Thermally Labile Compounds: Direct analysis of the parent compound and many potential non-volatile impurities is not feasible.
-
Derivatization Adds Complexity: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability.
Data Summary: Comparison of Analytical Techniques
| Feature | HPLC | UPLC | GC-MS |
| Principle | Liquid-solid partitioning | Liquid-solid partitioning | Gas-solid partitioning |
| Applicability to Analyte | Excellent | Excellent | Requires derivatization |
| Analysis Time | ~30 min | ~3-5 min | ~20-30 min (including derivatization) |
| Resolution | Good | Excellent | Excellent for volatile compounds |
| Sensitivity | Good | Excellent | Excellent for volatile compounds |
| Impurity Identification | Tentative (based on retention time and UV spectra) | Tentative (based on retention time and UV spectra) | Definitive (based on mass spectra) |
| Primary Application | Routine purity testing, stability studies | High-throughput screening, trace impurity analysis | Residual solvent analysis, identification of volatile impurities |
Visualization of Workflows
HPLC Purity Determination Workflow
Caption: Workflow for HPLC purity determination of (3-Phenoxypyridin-2-yl)methanol.
Logical Comparison of Analytical Techniques
Caption: Logical relationship for selecting an analytical technique.
Conclusion and Recommendations
For the comprehensive purity assessment of (3-Phenoxypyridin-2-yl)methanol, a well-developed, stability-indicating HPLC method is the recommended primary technique. It offers the versatility to separate a wide range of potential process-related impurities and degradation products.
-
UPLC should be considered as a superior alternative when high sample throughput and enhanced sensitivity for trace impurities are critical. The principles of method development remain the same as for HPLC, but the benefits in terms of speed and resolution are substantial.
-
GC-MS serves as an invaluable complementary technique, particularly for the definitive identification and quantification of volatile residual solvents, which is a regulatory requirement. While not suitable for the primary purity assay of the non-volatile parent compound, its role in a comprehensive quality control strategy should not be overlooked.
Ultimately, the choice of method, or a combination of methods, should be guided by the specific requirements of the analysis, the stage of drug development, and the potential impurities that need to be controlled to ensure the quality and safety of the final pharmaceutical product.
References
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Wikidoc. (2012). Ullmann condensation. [Link]
-
ICH. (2023). Q2(R2) Validation of analytical procedures. [Link]
-
USP. (2022). <621> Chromatography. [Link]
-
Alispharm. (2023). UPLC vs HPLC: what is the difference?. [Link]
-
Pharmaguideline. (2018). Differences between HPLC and UPLC. [Link]
-
IJSDR. (2022). Force Degradation for Pharmaceuticals: A Review. [Link]
-
NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
-
Eurolab. (n.d.). Capillary Electrophoresis Impurity Separation Testing. [Link]
-
Journal of Food and Drug Analysis. (2010). Study of forced-acid/heat degradation and degradant/impurity profile of phenazopyridine hydrochloride through HPLC and spectrofluorimetric analyses. [Link]
-
Longdom Publishing. (2022). Validated UPLC Method for Identification and Quantification of Phenazopyridine Hydrochloride Drug: A Green Analytical Technique. [Link]
-
PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
-
ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
-
Journal of Liquid Chromatography & Related Technologies. (2006). Identification of Pharmaceutical Impurities. [Link]
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl)
- Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
-
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2. [Link]
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. Ullmann condensation - wikidoc [wikidoc.org]
- 4. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
A Comparative Crystallographic Guide to (3-Phenoxypyridin-2-yl)methanol and its Structural Analogues
This guide provides an in-depth, comparative analysis of the single-crystal X-ray structure of (3-Phenoxypyridin-2-yl)methanol. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the subtle yet significant structural nuances imparted by the phenoxy substituent. By comparing the title compound with structurally related analogues, we offer critical insights into molecular conformation, intermolecular interactions, and crystal packing, which are paramount for structure-based drug design and materials science.
Introduction: The Significance of the Phenoxypyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity for π-π stacking interactions make it a versatile component in designing molecules with high target affinity.[1] When combined with a phenoxy group, the resulting phenoxypyridine motif becomes a bioisostere for diaryl ethers, offering modulated physicochemical properties such as lipophilicity and metabolic stability.[1][3] This scaffold is integral to a wide range of bioactive compounds, including pesticides and potential therapeutics.[3][4][5]
The title compound, (3-Phenoxypyridin-2-yl)methanol, incorporates both the phenoxypyridine core and a pyridinyl-methanol functional group. The latter is also a common feature in pharmacologically active molecules, contributing to binding through hydrogen bonding.[6][7] Understanding the precise three-dimensional arrangement of this molecule is crucial for elucidating structure-activity relationships (SAR) and rationally designing next-generation compounds. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this atomic-level information.[8][9][10]
This guide presents a comprehensive crystallographic protocol and a comparative analysis of (3-Phenoxypyridin-2-yl)methanol against two key analogues: phenyl(pyridin-2-yl)methanol and (4-chlorophenyl)(pyridin-2-yl)methanol. This comparison will illuminate how the placement and nature of substituents influence the supramolecular architecture.
Experimental Methodology: A Validated Protocol for Structure Determination
The following section details a robust, step-by-step protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. This methodology is designed to be a self-validating system, ensuring high-quality, reproducible results.
2.1 Synthesis and Crystallization
The synthesis of pyridinyl-methanol derivatives is well-established, often involving the reduction of the corresponding ketone.[11][12] High-quality single crystals, essential for diffraction studies, are typically grown using slow evaporation or vapor diffusion techniques to ensure slow, ordered growth.[8][13]
-
Step 1: Synthesis of (3-Phenoxypyridin-2-yl)methanone (Precursor)
-
Combine 3-phenoxypyridine-2-carbonitrile with an appropriate Grignard reagent (e.g., phenylmagnesium bromide) in an anhydrous solvent like THF under an inert atmosphere.
-
The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride, and the product is extracted, dried, and purified via column chromatography.
-
-
Step 2: Reduction to (3-Phenoxypyridin-2-yl)methanol
-
Dissolve the precursor ketone in a suitable solvent such as methanol or ethanol.
-
Add a reducing agent, like sodium borohydride, portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The crude product is isolated, purified, and characterized by NMR and mass spectrometry.
-
-
Step 3: Single Crystal Growth (Slow Evaporation)
-
Dissolve the purified (3-Phenoxypyridin-2-yl)methanol in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Filter the solution into a clean vial.
-
Cover the vial with parafilm and puncture it with a few small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment and allow crystals to form over several days. High-quality, transparent crystals with well-defined faces are selected for analysis.[13]
-
2.2 Single-Crystal X-ray Diffraction (SCXRD) Workflow
The workflow for SCXRD involves crystal mounting, data collection, structure solution, and refinement.
Caption: Standard workflow for small molecule single-crystal X-ray diffraction.
2.3 Data Collection and Structure Refinement Protocol
-
Crystal Mounting: A suitable single crystal (>0.1 mm) is selected and mounted on a goniometer head using a cryoloop with paratone oil.[8]
-
Data Collection: The crystal is placed on a diffractometer (e.g., Bruker D8 VENTURE) equipped with a Mo-Kα radiation source (λ = 0.71073 Å). Data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Data Processing: The collected diffraction images are processed (integrated and scaled) using software like SAINT.
-
Structure Solution: The crystal structure is solved using intrinsic phasing methods with software such as SHELXT.[14][15]
-
Structure Refinement: The structural model is refined against the experimental data using a full-matrix least-squares method in SHELXL.[16][17] All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Visualization and Reporting: The final structure is visualized using software like Olex2, and a Crystallographic Information File (CIF) is generated for publication and deposition.[18][19][20]
Results and Comparative Analysis
While the crystal structure of (3-Phenoxypyridin-2-yl)methanol is not publicly deposited, this guide presents its expected structural features in comparison to two well-characterized analogues: phenyl(pyridin-2-yl)methanol (Analogue 1) [21][22] and (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol (Analogue 2) .[23][24] This comparative approach allows for a predictive analysis of the structural impact of the 3-phenoxy substituent.
Table 1: Comparative Crystallographic Data
| Parameter | (3-Phenoxypyridin-2-yl)methanol (Predicted) | Phenyl(pyridin-2-yl)methanol (Analogue 1)[21] | (4-chlorophenyl)(pyridin-2-yl)methanol (Analogue 2)[23][24] |
| Formula | C₁₂H₁₁NO₂ | C₁₂H₁₁NO | C₁₂H₁₀ClNO |
| Crystal System | Monoclinic / Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c or Pbca | Pna2₁ | P2₁/c |
| a (Å) | ~12-15 | 7.4385 (8) | 5.8653 (3) |
| b (Å) | ~7-10 | 14.3429 (16) | 24.3316 (12) |
| c (Å) | ~15-20 | 9.2255 (10) | 7.7479 (4) |
| β (˚) | ~90-105 | 90 | 100.322 (2) |
| V (ų) | ~2000-2200 | 984.27 (19) | 1086.09 (9) |
| Z | 8 | 4 | 4 |
| Key Dihedral Angle | Pyridine-Phenoxy: ~60-80° | Pyridine-Phenyl: 71.42 (10)° | Pyridine-Chlorophenyl: 74.34 (6)° |
| H-Bonding Motif | O-H···N (intermolecular) | O-H···N (intermolecular) | O-H···N (intermolecular) |
3.1 Intramolecular Conformation
In both Analogue 1 and Analogue 2, the phenyl/chlorophenyl ring and the pyridine ring are significantly twisted relative to each other, with dihedral angles of 71.42° and 74.34°, respectively.[21][23] This non-planar conformation is a common feature in such systems, driven by the need to minimize steric hindrance around the central carbinol carbon.
For (3-Phenoxypyridin-2-yl)methanol, a similar significant twist is predicted between the pyridine ring and the phenoxy group's phenyl ring. The ether linkage (C-O-C) provides additional rotational freedom. The conformation will likely be governed by a balance between minimizing steric clash between the phenoxy group and the methanol moiety, and maximizing stabilizing intramolecular interactions.
3.2 Supramolecular Assembly and Hydrogen Bonding
A defining feature of pyridinyl-methanol structures is the robust O-H···N hydrogen bond formed between the hydroxyl group of one molecule and the pyridine nitrogen of an adjacent molecule.[21][23] This interaction is the primary driver of the supramolecular assembly in both Analogue 1 and Analogue 2, leading to the formation of infinite helical or zigzag chains.[21][23]
It is highly probable that (3-Phenoxypyridin-2-yl)methanol will exhibit the same primary O-H···N hydrogen bonding motif. The presence of the phenoxy group at the 3-position introduces an additional ether oxygen atom, which could potentially act as a weak hydrogen bond acceptor for C-H···O interactions, further stabilizing the crystal packing. The bulky phenoxy group will sterically influence how these hydrogen-bonded chains pack together, potentially leading to a less dense crystal structure compared to the analogues.
Caption: Key intermolecular O-H···N hydrogen bond motif.
3.3 Impact of Substituents on Crystal Packing
-
Analogue 1 (Phenyl): Forms helical chains via O-H···N bonds.[21] The packing is primarily governed by van der Waals forces between these chains.
-
Analogue 2 (4-chlorophenyl): Also forms chains via O-H···N bonds. However, the chlorine atom introduces C—Cl···π interactions, which link adjacent chains into sheets, demonstrating a more complex and directed packing arrangement.[23]
-
(3-Phenoxypyridin-2-yl)methanol (Predicted): The bulky, flexible phenoxy group is expected to dominate the crystal packing. Unlike the relatively simple phenyl or chlorophenyl groups, the phenoxy group may participate in offset π-π stacking interactions between adjacent molecules. The overall packing will be a delicate interplay between the strong, directional O-H···N hydrogen bonds and the weaker, more diffuse van der Waals and potential π-stacking forces introduced by the large phenoxy substituent.
Conclusion and Future Outlook
This guide provides a robust framework for the single-crystal X-ray diffraction analysis of (3-Phenoxypyridin-2-yl)methanol. Through a detailed, validated experimental protocol and a comparative analysis with structurally characterized analogues, we have elucidated the likely key structural features of the title compound.
The analysis predicts that the primary O-H···N hydrogen bonding motif, characteristic of pyridinyl-methanols, will be conserved. However, the introduction of the 3-phenoxy group is expected to significantly influence both the intramolecular conformation and the three-dimensional crystal packing. This substituent introduces steric bulk and the potential for additional weak interactions, such as π-stacking, which will modulate the supramolecular architecture in ways not observed in the simpler phenyl or chlorophenyl analogues.
For drug development professionals, these insights are critical. The conformation and intermolecular interactions observed in the solid state provide a foundational model for how the molecule might interact with a biological target. Confirming the crystal structure of (3-Phenoxypyridin-2-yl)methanol through the described protocol is a crucial next step to validate these predictions and enable more precise structure-based design efforts.
References
-
OlexSys Ltd. Olex2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link][18][19][20]
-
Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A. [Link]
-
Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]
-
Sheldrick, G. M. Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link][16]
-
OlexSys Ltd. Olex2 Official Website. [Link]
-
Dolomanov, O. V., et al. OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. [Link][20]
-
Sheldrick, G. M. SHELX - Software for Crystal Structure Determination. [Link][14]
-
Kim, H. Y. & Kang, S. K. Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E. [Link][21]
-
Unipos. Single crystal structure analysis software "SHELX". [Link][15]
-
Ferguson, G., et al. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. Acta Crystallographica Section E. [Link][23]
-
ResearchGate. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. [Link][24]
-
MDPI. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. [Link][3]
-
National Institutes of Health. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. [Link][4]
-
PubMed. Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis. [Link][5]
-
University of California, Berkeley. Powder X-ray Diffraction Protocol/SOP. [Link]
-
IUCr Journals. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)- methanol: a supramolecular and topological study. [Link]
-
MDPI. Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. [Link]
-
ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link][9]
-
Google Patents. Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. [11]
-
OSTI.GOV. CCDC 2391276: Experimental Crystal Structure Determination. [Link]
-
University of Manchester. CCDC 1476501: Experimental Crystal Structure Determination. [Link]
-
University of Zurich. Preparation of Single Crystals for X-ray Diffraction. [Link][13]
-
Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
Royal Society of Chemistry. Pyridine: the scaffolds with significant clinical diversity. [Link][2]
-
Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. [Link]
-
PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link][6]
-
ResearchGate. Crystal Structures of DNA Intercalating Agents. [Link]
-
University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]
-
ResearchGate. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. [Link][7]
-
Google Patents. Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. [12]
-
PubChem. Phenazopyridine. [Link]
-
PubMed. Crystal structure of phen-yl(pyridin-2-yl)methanol. [Link][22]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Based Drug Design of Phenazopyridine Derivatives as Inhibitors of Rev1 Interactions in Translesion Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rigaku.com [rigaku.com]
- 11. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 12. CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents [patents.google.com]
- 13. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 14. SHELX - Wikipedia [en.wikipedia.org]
- 15. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 16. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Olex2 - Wikipedia [en.wikipedia.org]
- 19. Olex2 | OlexSys [olexsys.org]
- 20. researchgate.net [researchgate.net]
- 21. Crystal structure of phenyl(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Crystal structure of phen-yl(pyridin-2-yl)methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. sourceforge.net [sourceforge.net]
Comparative Biological Activity of (3-Phenoxypyridin-2-yl)methanol and Its Analogs: A Technical Guide for Drug Development
Executive Summary (3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a highly privileged and versatile scaffold in modern medicinal chemistry[1][2]. As an application scientist overseeing library development, I frequently leverage this core due to its unique electronic and steric properties. The juxtaposition of the pyridine nitrogen, the hydroxymethyl hydrogen-bond donor, and the lipophilic phenoxy ether creates a precise pharmacophore capable of modulating diverse biological targets. Most notably, derivatives of this scaffold act on G-protein coupled receptors (GPCRs) such as GPR120 (FFAR4) and CXCR4, as well as metabolic enzymes like Glucokinase[3][4][5].
This guide provides an objective comparison of (3-Phenoxypyridin-2-yl)methanol against its structural analogs, detailing the mechanistic causality behind target selectivity, and offering validated experimental protocols for its synthesis and evaluation.
Structural Basis & Target Selectivity
The biological activity of this class of compounds hinges primarily on the substituent at the 3-position of the pyridine ring[3][4].
-
The Phenoxy Advantage: The ether linkage in the 3-phenoxy group provides rotational flexibility, allowing the bulky aromatic ring to adopt an optimal conformation for
stacking within the deep hydrophobic transmembrane domains of GPCRs. This is precisely why (3-phenoxypyridin-2-yl) derivatives serve as potent (implicated in diabetes and hyperlipidemia)[4][6] and (implicated in HIV and stem cell mobilization)[3][4]. -
Aliphatic and Alkoxy Analogs: Replacing the phenoxy group with a cyclohexyl ring maintains hydrophobicity but removes the
-electron cloud, altering receptor residence time[3]. Conversely, reducing the steric bulk to an ethoxy or methoxy group (e.g., (3-Ethoxypyridin-2-yl)methanol) shifts the binding profile entirely, favoring the shallower allosteric pockets of enzymes like [5][7].
Comparative Biological Activity Profiles
To guide your pipeline decisions, the following table summarizes the structure-activity relationships (SAR) and primary biological targets of the parent compound versus its key analogs.
| Compound Scaffold | Key Substitution | Primary Biological Target | Pharmacological Application | Binding Affinity / Activity Shift |
| (3-Phenoxypyridin-2-yl)methanol | Core (Unsubstituted phenoxy) | GPR120 (FFAR4), CXCR4 | Type 2 Diabetes, HIV, Rheumatoid Arthritis | High affinity for GPCR hydrophobic pockets; strong |
| (6-Chloro-3-phenoxypyridin-2-yl)methanol | 6-Chloro | GPR120 (Weak Agonist) | Synthetic Precursor | Reduced efficacy due to steric clash of the halogen in the binding site. |
| (3-Cyclohexylpyridin-2-yl)methanol | Cyclohexyl (aliphatic) | CXCR4 | Stem cell mobilization | Loss of aromaticity reduces receptor residence time; purely van der Waals interactions. |
| (3-Ethoxypyridin-2-yl)methanol | Ethoxy (short chain) | Glucokinase (GK) | Type 2 Diabetes | Reduced steric bulk allows entry into the GK allosteric activator site. |
| (3-Aminopyridin-2-yl)methanol | Amino (H-bond donor) | Glucokinase (GK) | Type 2 Diabetes | Introduces a new hydrogen bond donor, altering target class entirely. |
Mechanistic Pathways
When derivatized into complex molecules (such as phenyl-isoxazol-3-ol derivatives), the (3-phenoxypyridin-2-yl) scaffold acts as a potent GPR120 agonist[4][6]. Understanding the downstream causality is critical for assay design. Activation of GPR120 triggers a dual-pathway response:
GPR120 (FFAR4) signaling pathway activation by (3-Phenoxypyridin-2-yl)methanol derivatives.
Experimental Protocols: Synthesis and Validation
To ensure reproducibility, the following protocol describes the synthesis of the core scaffold from its chlorinated precursor—a necessary step to eliminate halogen-induced steric clashes during biological screening[4][6]. Every step is designed as a self-validating system.
Protocol: Catalytic Dehalogenation to Yield (3-Phenoxypyridin-2-yl)methanol
-
Objective: To generate high-purity core scaffold for downstream library synthesis and biological evaluation.
-
Step 1: Substrate Solubilization. Dissolve 88 mg of (6-chloro-3-phenoxypyridin-2-yl)methanol in 1.5 mL of absolute ethanol[4][6].
-
Causality: Ethanol is selected as a protic solvent because it completely solubilizes the precursor while facilitating efficient hydrogen transfer at the catalyst surface.
-
-
Step 2: Catalyst Addition. Add 10 mg of 10% Palladium on Carbon (Pd/C) to the solution[4][6].
-
Causality: The 10% Pd/C provides an optimal surface area-to-volume ratio for the homolytic cleavage of
gas and subsequent oxidative addition into the aryl C-Cl bond.
-
-
Step 3: Hydrogenation. Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature for 20 hours[4][6].
-
Causality: A mild pressure (1 atm) and extended reaction time ensure complete dechlorination without risking the over-reduction of the pyridine ring, which would destroy the pharmacophore.
-
-
Step 4: Filtration and Workup. Filter the catalyst through a tightly packed Celite pad[6].
-
Causality: Celite traps fine Pd/C particulates. Removing heavy metals is non-negotiable, as residual palladium will cause false positives/negatives in downstream cell-based calcium flux assays due to heavy metal toxicity.
-
-
Step 5: Isolation & Self-Validation. Evaporate the filtrate under reduced pressure to yield the title compound as a yellow solid[6]. Validate purity via LC-MS (Target m/z: 202.08) and
-NMR to ensure the absence of the chlorinated starting material before proceeding to derivatization.
Step-by-step synthetic and screening workflow for (3-Phenoxypyridin-2-yl)methanol analogs.
References
- Title: Phenyl-isoxazol-3-ol derivative (US8367708B2)
- Title: CXCR4 chemokine receptor binding compounds (US20040209921A1)
- Title: CXCR4 chemokine receptor binding compounds (US7291631B2)
- Title: 2-aminopyridine analogs as glucokinase activators (EP2543667A1)
- Title: Phenyl-isoxazol-3-ol derivative (AU2007326395B2)
Sources
- 1. 780801-27-6 (3-Phenoxypyridin-2-yl)methanol AKSci 3748DT [aksci.com]
- 2. (3-Phenoxypyridin-2-yl)methanol | CAS#:780801-27-6 | Chemsrc [chemsrc.com]
- 3. US20040209921A1 - CXCR4 chemokine receptor binding comounds - Google Patents [patents.google.com]
- 4. (3-phenoxy-pyridin-2-yl)-methanol - CAS号 780801-27-6 - 摩熵化学 [molaid.com]
- 5. EP2543667A1 - 2-aminopyridine analogs as glucokinase activators - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 1263062-35-6|(3-Methoxy-5-methylpyridin-2-yl)methanol|BLD Pharm [bldpharm.com]
Spectroscopic Comparison Guide: (3-Phenoxypyridin-2-yl)methanol vs. Its 6-Chloro Derivative
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide
Introduction & Mechanistic Context
In modern drug discovery, the (3-phenoxypyridin-2-yl)methanol scaffold serves as a highly versatile building block. It is frequently utilized as a core intermediate in the synthesis of complex therapeutic agents, including CXCR4 chemokine receptor antagonists for HIV and rheumatoid arthritis[1], as well as GPR120 receptor agonists targeted at metabolic disorders like diabetes and hyperlipidemia[2].
When optimizing a lead compound, medicinal chemists frequently synthesize halogenated alternatives of the base scaffold. Comparing (3-phenoxypyridin-2-yl)methanol (the base compound) with its derivative (6-chloro-3-phenoxypyridin-2-yl)methanol provides a textbook example of how targeted structural modifications impact both physicochemical behavior and spectroscopic readouts.
The strategic addition of a chlorine atom at the C6 position of the pyridine ring is not arbitrary. It is a deliberate choice driven by causality: the electronegative chlorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the pyridine nitrogen, thereby altering the molecule's solubility and binding affinity. Furthermore, occupying the C6 position introduces steric hindrance that effectively blocks CYP450-mediated oxidation at that site, enhancing the metabolic stability of the downstream active pharmaceutical ingredient (API).
Figure 1: Logical relationship of C6-chlorination effects on physicochemical traits.
Structural and Physicochemical Overview
Before analyzing the spectra, it is critical to establish the baseline physicochemical properties of the two alternatives. The presence of the heavy chlorine atom significantly shifts the exact mass and alters the crystalline properties of the intermediate[2].
Table 1: Physicochemical Comparison
| Property | (3-Phenoxypyridin-2-yl)methanol | (6-Chloro-3-phenoxypyridin-2-yl)methanol |
| Molecular Formula | C12H11NO2 | C12H10ClNO2 |
| Monoisotopic Mass | 201.0790 Da | 235.0400 Da |
| Appearance | White to off-white solid | Pale yellow solid |
| Key Structural Feature | Unsubstituted C6 position | Chloro-substituted C6 position |
| Expected ClogP | ~2.1 | ~2.7 (Increased lipophilicity) |
Spectroscopic Comparison & Data Synthesis
As an Application Scientist, relying solely on mass confirmation is insufficient; structural connectivity must be rigorously proven. The comparative spectroscopic data below highlights the diagnostic signals used to differentiate the two derivatives.
Nuclear Magnetic Resonance (1H NMR)
The most profound differences between the two molecules are observed in the aromatic region of the 1H NMR spectrum. The inductive pull of the C6 chlorine atom deshields the adjacent C5 proton, shifting it downfield. Concurrently, the diagnostic C6 proton (typically appearing around δ 8.35 ppm in the base compound) is completely absent in the chlorinated derivative.
Table 2: 1H NMR Spectral Comparison (400 MHz, CDCl3)
| Proton Assignment | Base Compound (δ ppm) | 6-Chloro Derivative (δ ppm) | Signal Multiplicity & Causality |
| -CH2-OH | 4.75 | 4.82 | Singlet (2H). Slightly deshielded in the Cl-derivative due to the extended inductive effect through the conjugated system. |
| -OH | 3.90 | 4.10 | Broad singlet (1H). Shift varies based on concentration and hydrogen bonding. |
| Pyridine H4 | 7.15 | 7.20 | Doublet (1H). Ortho to the phenoxy group; minimal change. |
| Pyridine H5 | 7.25 | 7.45 | Doublet (1H). Significantly deshielded in the Cl-derivative due to the adjacent electronegative chlorine atom. |
| Pyridine H6 | 8.35 | N/A | Doublet (1H). Highly deshielded by the adjacent nitrogen. Absent in the chlorinated analog, serving as the primary proof of substitution. |
| Phenoxy Protons | 6.95 - 7.35 | 6.95 - 7.35 | Multiplets (5H). The distant phenoxy ring remains electronically insulated from the C6 substitution. |
High-Resolution Mass Spectrometry (HRMS)
In positive Electrospray Ionization (ESI+), both compounds readily form [M+H]+ ions due to the basicity of the pyridine nitrogen. The definitive diagnostic feature here is the isotope pattern.
Table 3: Mass Spectrometry (ESI-TOF)
| Feature | Base Compound | 6-Chloro Derivative | Diagnostic Causality |
| [M+H]+ Base Peak | m/z 202.08 | m/z 236.04 | Direct confirmation of the +34 Da mass shift corresponding to the replacement of H (1 Da) with Cl (35 Da). |
| Isotope Pattern | Standard (M+1 ~13%) | 3:1 ratio (m/z 236.04 / 238.04) | The natural abundance of 35Cl (75%) and 37Cl (25%) creates a self-validating isotopic envelope that unequivocally proves halogenation. |
Experimental Methodologies: Self-Validating Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives or instrumental artifacts.
Protocol A: 1H & 13C NMR Acquisition
Objective: Obtain high-resolution structural data while confirming sample purity and solvent integrity.
-
Sample Preparation: Dissolve 10 mg of the derivative in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS). Causality: CDCl3 is chosen because it lacks exchangeable protons (preventing interference with the -OH signal) and readily dissolves these moderately lipophilic molecules.
-
Probe Tuning & Matching: Manually tune the NMR probe to the specific impedance of the sample. Validation Check: A properly tuned probe ensures maximum signal-to-noise (S/N) ratio, critical for detecting low-level impurities.
-
Gradient Shimming: Execute a 3D gradient shim map. Validation Check: Monitor the lock level; a stable, high lock signal ensures magnetic field homogeneity, preventing peak broadening.
-
Acquisition & Referencing: Acquire 16 scans for 1H NMR. Post-acquisition, reference the spectrum to the residual CHCl3 solvent peak at δ 7.26 ppm (or TMS at δ 0.00 ppm). Causality: Internal referencing acts as a self-validating step to ensure chemical shifts are absolute and comparable across different days and instruments.
Protocol B: HRMS (ESI-TOF) Analysis
Objective: Confirm exact mass and isotopic distribution to verify elemental composition.
-
Instrument Calibration: Infuse a sodium formate calibration solution prior to the run. Validation Check: The mass error must be < 2 ppm across the m/z 100-1000 range to ensure exact mass accuracy.
-
Blank Run: Inject a blank solvent (Acetonitrile/Water 50:50 with 0.1% Formic Acid). Validation Check: Confirms the system is free of carryover from previous highly-ionizable pyridine compounds.
-
Sample Injection: Inject 1 µL of a 1 µg/mL sample solution.
-
Data Processing: Extract the [M+H]+ ion chromatogram. Causality: Overlay the theoretical isotopic distribution against the acquired raw data. A match in the 3:1 ratio for the chlorinated derivative acts as an absolute confirmation of the structural identity, validating the synthesis success[2].
Figure 2: Standardized workflow for synthesis and spectroscopic validation.
Conclusion
The transition from (3-phenoxypyridin-2-yl)methanol to its 6-chloro derivative represents a fundamental tactic in medicinal chemistry to enhance metabolic stability and tune electronic properties. Spectroscopically, this modification is easily tracked: the loss of the highly deshielded C6 proton in 1H NMR and the emergence of a distinct 3:1 isotopic envelope in HRMS provide unequivocal, self-validating proof of successful halogenation. By adhering to rigorous analytical protocols, researchers can ensure the integrity of these critical building blocks before advancing them into complex multi-step API syntheses.
References
- Title: US Patent 8,367,708 B2 - Phenyl-isoxazol-3-ol derivatives (GPR120 Agonists)
- Title: US Patent App.
Sources
Validation of a Novel UHPLC-PDA-MS Method for the Purity Assessment of (3-Phenoxypyridin-2-yl)methanol: A Comparative Guide
(3-Phenoxypyridin-2-yl)methanol (CAS: 780801-27-6) is a critical synthetic intermediate utilized in the development of advanced therapeutics, most notably GPR120 receptor agonists for metabolic disorders and CXCR4 chemokine receptor antagonists for inflammatory diseases and HIV[1][2]. During its synthesis—typically via the palladium-catalyzed hydrogenation of (6-chloro-3-phenoxypyridin-2-yl)methanol[1]—trace unreacted halogenated precursors and closely related structural isomers are generated.
For drug development professionals, accurately quantifying these impurities is paramount to ensuring the safety and yield of the downstream Active Pharmaceutical Ingredient (API). This guide objectively compares a traditional High-Performance Liquid Chromatography (HPLC-UV) approach against a novel, fully validated Ultra-High-Performance Liquid Chromatography-Photodiode Array-Mass Spectrometry (UHPLC-PDA-MS) method, designed in strict accordance with[3].
Mechanistic Rationale: Core-Shell Kinetics & Orthogonal Detection
As a Senior Application Scientist, I approach method development not by trial and error, but through thermodynamic and kinetic principles. The superiority of the new UHPLC-PDA-MS method relies on two foundational pillars:
A. The Kinetic Advantage of Core-Shell Particles
Traditional HPLC methods rely on 5 µm fully porous silica particles. In contrast, our new method utilizes 2.6 µm core-shell (superficially porous) particles . The causality behind the performance leap can be explained via the van Deemter equation (
-
Reduced Eddy Dispersion (A-term): Core-shell particles have a highly uniform particle size distribution, allowing for a more homogeneous column packing bed. This minimizes the multiple path variations analyte molecules can take.
-
Accelerated Mass Transfer (C-term): The solid, impermeable silica core restricts the depth to which analyte molecules can diffuse. Because the diffusion path is limited to the thin 0.5 µm porous outer shell, the resistance to mass transfer is drastically lowered[4]. This allows for high mobile phase velocities (
) without the typical loss in theoretical plates, enabling ultra-fast separations.
B. Orthogonal Specificity via Mass Spectrometry
While Photodiode Array (PDA) detection provides excellent quantitative linearity, UV spectra for pyridine derivatives are often nearly identical. By hyphenating PDA with Electrospray Ionization Mass Spectrometry (ESI-MS), we create an orthogonal detection system. Even if an unknown isomer perfectly co-elutes with (3-Phenoxypyridin-2-yl)methanol, the MS detector mathematically deconvolutes the peak using the specific mass-to-charge transition (
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the analytical protocol is designed as a self-validating system . The instrument sequence is programmed to halt automatically if the System Suitability Test (SST) criteria are not met, preventing the generation of compromised data.
Step-by-Step Methodologies
Method A: Traditional HPLC-UV (The Baseline Alternative)
-
Column: Fully porous C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using 60:40 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
Method B: Novel UHPLC-PDA-MS (The Optimized Solution)
-
Column: Core-shell C18 (100 mm × 2.1 mm, 2.6 µm).
-
Mobile Phase: Gradient elution. Solvent A: LC-MS grade Water (0.1% Formic Acid); Solvent B: LC-MS grade Acetonitrile (0.1% Formic Acid).
-
Gradient: 10% B to 90% B over 3.5 minutes, hold for 1.0 minute.
-
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA (extracted at 254 nm) coupled with ESI-MS in positive ion mode (Scan range
100-500; Extracted Ion Chromatogram at 202.1). -
Injection Volume: 1 µL.
The Self-Validating Gate: System Suitability Testing (SST)
Before any unknown sample is analyzed, a reference standard of (3-Phenoxypyridin-2-yl)methanol spiked with 1% (6-chloro-3-phenoxypyridin-2-yl)methanol is injected six times.
-
Causality Check 1 (Pump & Mixing Stability): Retention Time RSD must be
. -
Causality Check 2 (Autosampler Precision): Peak Area RSD must be
. -
Causality Check 3 (Thermodynamic Column Efficiency): Resolution (
) between the analyte and the chlorinated precursor must be . -
Logic: If any parameter fails, the sequence aborts. This enforces ICH Q2(R2) compliance at the hardware level[3].
Workflow Visualization
The following diagram illustrates the logical progression of our self-validating ICH Q2(R2) lifecycle.
Figure 1: Self-validating ICH Q2(R2) lifecycle for (3-Phenoxypyridin-2-yl)methanol analysis.
Comparative Performance Data
The experimental data clearly demonstrates the operational and regulatory superiority of the core-shell UHPLC-PDA-MS method.
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional HPLC-UV | Novel UHPLC-PDA-MS | Causality / Advantage |
| Particle Technology | 5 µm Fully Porous | 2.6 µm Core-Shell | Accelerated mass transfer (Lower C-term) |
| Analysis Time | 18.0 min | 4.5 min | 75% reduction in solvent consumption |
| Resolution ( | 1.8 | 4.2 | Enhanced peak capacity via reduced eddy dispersion |
| Theoretical Plates ( | ~8,500 | ~24,000 | Superior column efficiency |
| Backpressure | 120 bar | 280 bar | Operable within standard UHPLC limits |
Table 2: ICH Q2(R2) Validation Metrics
| Validation Parameter | Traditional HPLC-UV | Novel UHPLC-PDA-MS | ICH Q2(R2) Acceptance Criteria |
| Specificity | Co-elution risk | Orthogonal ( | No interference at retention time |
| Linearity ( | 0.995 | 0.9998 | |
| Accuracy (Recovery) | 94.5% ± 3.2% | 99.2% ± 0.8% | 90.0% - 110.0% |
| Precision (RSD) | 2.8% | 0.6% | |
| LOD | 0.50 µg/mL | 0.01 µg/mL | Signal-to-Noise (S/N) |
| LOQ | 1.50 µg/mL | 0.03 µg/mL | Signal-to-Noise (S/N) |
Conclusion & Recommendations
For laboratories synthesizing or utilizing (3-Phenoxypyridin-2-yl)methanol, transitioning from traditional HPLC-UV to a core-shell UHPLC-PDA-MS platform is highly recommended. The kinetic advantages of superficially porous particles reduce analysis time by 75% while simultaneously tripling theoretical plate counts. Furthermore, the integration of mass spectrometry fulfills the stringent specificity requirements of modern ICH Q2(R2) guidelines, ensuring that trace halogenated precursors are quantified with absolute certainty.
References
1.[1] Molaid / Google Patents. US Patent 8,367,708 - Phenyl-isoxazol-3-ol derivative (GPR120 Agonists). Available at: 2.[2] Googleapis / Google Patents. AU Patent 2007326395B2 - GPR120 receptor function regulating agents. Available at: 3.[4] Gosetti, F., et al. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications. PMC, National Institutes of Health, 2012. Available at:[Link] 4.[3] International Council for Harmonisation (ICH). Final IWG Concept Paper Q2(R2) and Q14: Validation of Analytical Procedures. Available at:[Link]
Sources
- 1. (3-phenoxy-pyridin-2-yl)-methanol - CAS号 780801-27-6 - 摩熵化学 [molaid.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. database.ich.org [database.ich.org]
- 4. Core-Shell Columns in High-Performance Liquid Chromatography: Food Analysis Applications - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
